1,3-Benzodioxole-5,6-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKEQOYVVRBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191928 | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-07-0 | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038608070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzodioxole-5,6-diamine (CAS Number 81864-15-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged structural motif found in a multitude of natural products and synthetically derived compounds, exhibiting a wide spectrum of biological activities. [1]Its presence is integral to the pharmacological effects of compounds targeting a range of conditions, from neurological disorders to cancer. [2][3]This guide focuses on a key derivative, 1,3-Benzodioxole-5,6-diamine, a versatile building block and analytical reagent. As a Senior Application Scientist, the aim of this document is to provide not just a collection of data, but a cohesive understanding of this compound's synthesis, properties, and applications, grounded in established scientific principles. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently incorporate this valuable molecule into their research and development workflows.
Physicochemical and Structural Characteristics
This compound, also known by synonyms such as 1,2-Diamino-4,5-methylenedioxybenzene and 4,5-Methylenedioxy-1,2-phenylenediamine, is a diamino-substituted derivative of the 1,3-benzodioxole core structure. [4]The dihydrochloride salt is the common commercially available form.
| Property | Value | Source(s) |
| CAS Number | 81864-15-5 | [4] |
| Molecular Formula | C₇H₈N₂O₂ (Free Base) | [4] |
| Molecular Weight | 152.15 g/mol (Free Base) | [5] |
| Molecular Formula (Dihydrochloride) | C₇H₁₀Cl₂N₂O₂ | [6] |
| Molecular Weight (Dihydrochloride) | 225.07 g/mol | [4][5] |
| Appearance | Light brown or light red solid/powder | [5][6] |
| Melting Point (Dihydrochloride) | 247-249°C | [6] |
| Solubility (Dihydrochloride) | DMF: 15 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 1 mg/mL | [4] |
Synthesis of this compound: A Strategic Approach
While a definitive, peer-reviewed, step-by-step protocol for the synthesis of this compound is not readily available in the public domain, a logical and established synthetic route can be proposed based on well-understood organic chemistry principles and the synthesis of analogous compounds. The most common starting material for the 1,3-benzodioxole core is catechol, which can be reacted with a methylene source to form the dioxole ring. [1][7] A plausible pathway to this compound would involve the dinitration of 1,3-benzodioxole followed by the reduction of the nitro groups to amines.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: A Proposed Synthesis
The following is a generalized, proposed protocol based on standard organic synthesis methodologies. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 1,3-Benzodioxole from Catechol
-
To a solution of catechol in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.
-
Add dichloromethane (CH₂Cl₂) and heat the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by extraction and purified by distillation or chromatography to yield 1,3-benzodioxole.
Step 2: Dinitration of 1,3-Benzodioxole
-
Cool a mixture of concentrated nitric acid and sulfuric acid to 0°C.
-
Slowly add 1,3-benzodioxole to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product, 5,6-dinitro-1,3-benzodioxole, is then purified by recrystallization or column chromatography.
Step 3: Reduction to this compound
-
Dissolve the 5,6-dinitro-1,3-benzodioxole in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) if an acidic reducing agent was used.
-
Extract the product with an organic solvent. The combined organic layers are then dried and concentrated to yield the crude this compound.
-
The product can be further purified by column chromatography or by forming the dihydrochloride salt and recrystallizing.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related compounds such as 1,3-benzodioxol-5-amine and the parent 1,3-benzodioxole, the expected spectral characteristics can be predicted. [8][9][10][11]
-
¹H NMR: The spectrum is expected to show a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), likely in the range of 5.9-6.0 ppm. The two aromatic protons would appear as singlets in the aromatic region. The protons of the two amino groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum should show a signal for the methylene carbon of the dioxole ring at approximately 101 ppm. The aromatic carbons would appear in the range of 100-150 ppm, with the carbons attached to the oxygen and nitrogen atoms being the most deshielded.
-
FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and the characteristic C-O-C stretching of the dioxole ring would appear in the fingerprint region. [12][13][14]* Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of components of the dioxole ring and the amino groups.
Core Applications in Research and Development
Fluorescent Derivatization for Analytical Chemistry
The most prominent and well-documented application of this compound is as a highly sensitive fluorescent derivatization reagent. [4]It is particularly effective for the analysis of α-keto acids, neuraminic acids, and sialic acids by High-Performance Liquid Chromatography (HPLC). [4] The underlying chemistry involves a condensation reaction between the ortho-diamine functionality of this compound and the α-dicarbonyl moiety of the analyte to form a highly fluorescent quinoxaline derivative. This derivatization significantly enhances the detectability of these analytes, allowing for their quantification at very low concentrations in complex biological matrices such as serum and urine. [4]
Caption: General reaction scheme for the derivatization of an α-keto acid.
A Versatile Precursor in Medicinal Chemistry
The 1,3-benzodioxole scaffold is a cornerstone in the synthesis of numerous biologically active molecules. [1]Its derivatives have demonstrated a wide array of therapeutic potentials, including anti-tumor, anti-inflammatory, and neuroprotective effects. [1][2]The diamino substitution in this compound provides two nucleophilic sites, making it an excellent starting point for the construction of more complex heterocyclic systems, such as benzodiazepines and other pharmacologically relevant scaffolds. [3] For instance, derivatives of the 1,3-benzodioxole structure have been investigated as potent antagonists of the AMPA receptor, with potential applications in the treatment of epilepsy and other neurological conditions. [3]The synthesis of such compounds often involves the elaboration of amino-substituted benzodioxole precursors.
Safety and Handling
The dihydrochloride salt of this compound is classified as an irritant. [6][15]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [15] Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [15][16]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is also noted to be light-sensitive. [6]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. [15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [15] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [15] * Ingestion: If swallowed, call a poison center or doctor. [16] For comprehensive safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier. [15]
-
Conclusion and Future Outlook
This compound is a molecule of significant utility, bridging the gap between analytical chemistry and synthetic drug development. Its role as a fluorescent labeling agent is well-established, providing a robust method for the sensitive detection of key biological analytes. In the realm of medicinal chemistry, its potential as a scaffold for the synthesis of novel therapeutic agents is vast, leveraging the proven biological importance of the 1,3-benzodioxole core.
Future research will likely focus on expanding the library of complex molecules synthesized from this versatile diamine. As our understanding of disease pathways becomes more nuanced, the ability to rapidly generate diverse molecular architectures from such foundational building blocks will be paramount. It is the author's belief that this compound will continue to be a valuable tool for researchers dedicated to advancing the frontiers of science and medicine.
References
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 888632.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9229, 1,3-Benzodioxole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
- Micale, N., et al. (2002).
- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxol-5-ol in NIST Chemistry WebBook.
- Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
- Google Patents. (n.d.). WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.
- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole in NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum.
- Vedejs, E. (2016). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.
- ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.
- Google Patents. (n.d.). US6160133A - Synthesis of (S)-alpha-methyl-1,3-benzodioxole-5-ethanol and derivatives.
- MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole-5-carboxylic acid in NIST Chemistry WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
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- 3. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
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- 5. This compound dihydrochloride | CymitQuimica [cymitquimica.com]
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- 9. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physical Properties of 1,2-Diamino-4,5-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diamino-4,5-methylenedioxybenzene, also known as 4,5-methylenedioxy-1,2-phenylenediamine, is an aromatic amine of significant interest in various scientific domains. Its unique structure, featuring a benzene ring substituted with two adjacent amino groups and a methylenedioxy bridge, makes it a valuable building block in organic synthesis and a crucial reagent in analytical chemistry. This technical guide provides a comprehensive overview of the core physical properties of 1,2-diamino-4,5-methylenedioxybenzene and its commonly used dihydrochloride salt, offering insights for its application in research and development.
The dihydrochloride salt of this compound is particularly notable for its use as a fluorogenic reagent, enabling the sensitive detection of α-keto acids through derivatization. This property has led to its widespread use in biomedical and clinical research. Understanding the physical characteristics of both the free base and its salt form is paramount for optimizing reaction conditions, developing analytical methods, and ensuring safe handling and storage.
Chemical Structure and Identification
The structural integrity of a molecule dictates its physical and chemical behavior. 1,2-Diamino-4,5-methylenedioxybenzene possesses a rigid aromatic core with functional groups that influence its polarity, solubility, and reactivity.
Free Base
-
Systematic Name: 1,3-Benzodioxole-5,6-diamine
-
Common Names: 4,5-Methylenedioxy-1,2-phenylenediamine, 3,4-Methylenedioxy-1,2-diaminobenzene
-
CAS Number: 38608-07-0[1]
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol [1]
Dihydrochloride Salt
-
Systematic Name: this compound dihydrochloride
-
Common Names: 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride, 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride
-
CAS Number: 81864-15-5
-
Molecular Formula: C₇H₁₀Cl₂N₂O₂
-
Molecular Weight: 225.07 g/mol
Tabulated Physical Properties
For ease of reference and comparison, the key physical properties of both the free base and the dihydrochloride salt are summarized below.
| Property | 1,2-Diamino-4,5-methylenedioxybenzene (Free Base) | 1,2-Diamino-4,5-methylenedioxybenzene Dihydrochloride |
| Molecular Weight | 152.15 g/mol [1] | 225.07 g/mol |
| Melting Point | Not available | 247 - 252 °C |
| Boiling Point | Decomposes before boiling (predicted) | Not applicable |
| Appearance | Not available | White to faint red solid |
| Solubility | Sparingly soluble in cold water; soluble in hot water and common organic solvents (e.g., ethanol, acetone, ethyl acetate) | Water: 50 mg/mLDMF: 15 mg/mL[2]DMSO: 10 mg/mL[2]Ethanol: 1 mg/mL[2]PBS (pH 7.2): 10 mg/mL[2] |
In-Depth Analysis of Physical Characteristics
Melting and Boiling Point
The melting point of the dihydrochloride salt is reported to be in the range of 247-252 °C. The relatively high melting point is indicative of the strong intermolecular forces present in the crystalline lattice of the salt, arising from ionic interactions and hydrogen bonding.
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis and analysis. The free base, being a polar molecule with hydrogen bonding capabilities, is expected to be sparingly soluble in non-polar solvents and more soluble in polar organic solvents and hot water.
The dihydrochloride salt exhibits significantly higher solubility in aqueous solutions due to its ionic nature. The reported solubility of 50 mg/mL in water makes it highly suitable for the preparation of aqueous reagent solutions for analytical derivatization reactions. Its solubility in polar aprotic solvents like DMF and DMSO, as well as in ethanol, provides versatility for its use in various reaction media.
Spectral Data (Predicted)
Due to the lack of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted to provide an estimation of the expected spectral characteristics of the free base, 1,2-diamino-4,5-methylenedioxybenzene.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (2H): A singlet is expected for the two equivalent aromatic protons, likely in the range of 6.2-6.5 ppm . The electron-donating effects of the amino and methylenedioxy groups would shield these protons, shifting them upfield compared to benzene.
-
Methylenedioxy Protons (2H): A singlet for the two equivalent protons of the methylenedioxy group is predicted to appear around 5.8-6.0 ppm .
-
Amino Protons (4H): A broad singlet for the four equivalent protons of the two amino groups is anticipated. The chemical shift of these protons is highly dependent on the solvent and concentration and could appear in a wide range, typically between 3.5-5.0 ppm .
Predicted ¹³C NMR Spectrum
-
C-O (Methylene Carbon): ~101 ppm
-
Aromatic C-H: ~105 ppm
-
Aromatic C-N: ~135 ppm
-
Aromatic C-O: ~142 ppm
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-diamino-4,5-methylenedioxybenzene would be characterized by the following key absorption bands:
-
N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amino groups.
-
C-H Aromatic Stretching: Weak to medium bands just above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Several bands in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.
-
C-O-C Asymmetric and Symmetric Stretching: Strong bands associated with the methylenedioxy group, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z 152. Fragmentation would likely involve the loss of components from the functional groups, leading to characteristic fragment ions.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for the determination of key physical properties of aromatic amines like 1,2-diamino-4,5-methylenedioxybenzene.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm high.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Begin heating the block at a moderate rate.
-
As the temperature approaches the expected melting point (around 240 °C), reduce the heating rate to approximately 1-2 °C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures.
-
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination. A small, well-packed sample ensures uniform heat transfer.
Determination of Aqueous Solubility
This protocol describes a method for quantifying the solubility of the dihydrochloride salt in water.
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride to a known volume of deionized water (e.g., 10 mL) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
-
Sample Filtration:
-
Allow the undissolved solid to settle.
-
Carefully filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent erroneously high solubility values.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known concentrations of the standard.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.
-
Trustworthiness and Self-Validation: The use of a calibration curve with known standards validates the accuracy of the analytical measurement. Reaching equilibrium by agitating for an extended period ensures that the maximum amount of solute has dissolved.
Visualization of Key Relationships
Logical Flow for Compound Identification
The following diagram illustrates a logical workflow for the identification and characterization of 1,2-diamino-4,5-methylenedioxybenzene, starting from a sample and leading to the confirmation of its physical properties.
Caption: Workflow for the physical characterization of 1,2-Diamino-4,5-methylenedioxybenzene.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 1,2-diamino-4,5-methylenedioxybenzene and its dihydrochloride salt. The compiled data, including molecular characteristics, melting point, and solubility, are essential for the effective utilization of this compound in research and development. The provided experimental protocols offer a framework for the accurate determination of these properties, ensuring scientific rigor. The predicted spectral data serves as a valuable reference in the absence of experimentally derived public spectra. A thorough understanding of these fundamental physical properties is indispensable for any scientist or researcher working with this versatile chemical.
References
- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene.
Sources
An In-Depth Technical Guide to 1,3-Benzodioxole-5,6-diamine: Properties, Synthesis, and Application in Ultrasensitive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-5,6-diamine, also widely known in the scientific community as 1,2-Diamino-4,5-methylenedioxybenzene or DMB, is a specialized aromatic amine of significant interest in bioanalytical chemistry and pharmaceutical research. Its unique structural configuration, featuring a benzodioxole core with vicinal amino groups, makes it an exceptional fluorogenic derivatizing agent. The true value of this reagent lies in its ability to selectively react with α-keto acids, such as sialic acids, to form highly fluorescent quinoxalinone derivatives. This reaction provides a basis for ultrasensitive detection and quantification of these crucial biological molecules using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a technique vital for glycobiology, cancer research, and the quality control of biopharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and its primary application as a premier tool for advanced chemical analysis.
Core Physicochemical & Structural Data
The fundamental properties of this compound are summarized below. The compound is most commonly supplied and utilized as its more stable dihydrochloride salt.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 1,2-Diamino-4,5-methylenedioxybenzene (DMB), 4,5-Methylenedioxy-1,2-phenylenediamine | [2] |
| CAS Number | 38608-07-0 (Free Base) | [1] |
| 81864-15-5 (Dihydrochloride Salt) | [2][3] | |
| Molecular Formula | C₇H₈N₂O₂ (Free Base) | [1] |
| C₇H₁₀Cl₂N₂O₂ (Dihydrochloride Salt) | [3] | |
| Molecular Weight | 152.15 g/mol (Free Base) | [1][4] |
| 225.07 g/mol (Dihydrochloride Salt) | [3][5] | |
| Appearance | White to faint red/orange solid | [6][7] |
| Solubility (Salt) | Soluble in Water (50 mg/mL), DMF (15 mg/mL), DMSO (10 mg/mL) | [2][7] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 1,3-benzodioxole. The logical pathway involves the dinitration of the aromatic ring, followed by the subsequent reduction of the two nitro groups to the corresponding diamine.
Part 1: Synthesis of 5,6-Dinitro-1,3-benzodioxole (Precursor)
The foundational step is the electrophilic nitration of 1,3-benzodioxole. The methylenedioxy group is an activating group, directing nitration to the 5 and 6 positions.
Methodology:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Slowly add 1,3-benzodioxole dropwise to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice, causing the solid dinitro product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield pure 5,6-Dinitro-1,3-benzodioxole.[8][9][10]
Part 2: Reduction to this compound
The critical step is the reduction of the dinitro precursor to the target diamine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Methodology:
-
Charge a high-pressure hydrogenation vessel (Parr apparatus) with 5,6-Dinitro-1,3-benzodioxole and a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C) or a Raney Nickel catalyst.
-
Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound free base.
-
For conversion to the dihydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration and dried.[11][12]
Caption: Synthetic workflow for this compound.
Structural Characterization
While publicly available spectra for this compound are scarce, the expected spectroscopic signatures can be predicted based on its structure.
-
¹H NMR: The spectrum of the free base in a solvent like CDCl₃ or DMSO-d₆ would be simple. A singlet integrating to 2H for the methylenedioxy (-O-CH₂-O-) protons would appear around 5.9-6.0 ppm. Two singlets, each integrating to 1H, would be present for the two aromatic protons. A broad singlet, integrating to 4H, corresponding to the two -NH₂ groups would also be observed; its chemical shift would be highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show five distinct signals in the aromatic region and one signal for the methylenedioxy carbon, typically around 100-102 ppm.
-
Mass Spectrometry: Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 152.
Application Protocol: Fluorescent Labeling of Sialic Acids for HPLC Analysis
This compound's primary utility is in the highly sensitive quantification of sialic acids released from glycoproteins and other glycoconjugates. The diamine condenses with the α-keto acid functionality of sialic acid to form a stable, highly fluorescent derivative.[2][6]
Step 1: Release of Sialic Acids from Glycoconjugate
-
Sample Preparation: Prepare an aqueous solution of the glycoprotein or glycolipid sample (typically 1-10 µg).
-
Acid Hydrolysis: Add an equal volume of 2 M acetic acid or 0.1 M HCl to the sample.
-
Incubation: Heat the sample at 80°C for 2-3 hours to hydrolyze the glycosidic linkages and release the sialic acid residues.
-
Neutralization/Drying: Cool the sample and neutralize with a suitable base or dry the sample completely using a centrifugal vacuum concentrator. Reconstitute in a small volume of purified water.
Step 2: Derivatization with this compound
-
Reagent Preparation: Prepare the labeling reagent immediately before use. A typical formulation consists of:
-
7 mM this compound dihydrochloride
-
1 M β-mercaptoethanol (as a reducing agent/antioxidant)
-
18 mM sodium hydrosulfite (as a reducing agent/antioxidant)
-
Dissolved in 0.7 M acetic acid.
-
-
Reaction: To your sample containing the released sialic acids (e.g., 50 µL), add a 2-4 fold excess of the freshly prepared labeling reagent (e.g., 200 µL).
-
Incubation: Vortex the mixture and incubate at 50-60°C for 2-3 hours in the dark to prevent photodegradation of the fluorescent product.
-
Termination: Stop the reaction by placing the sample on ice or by immediate dilution for HPLC analysis. The sample is now ready for injection.
Step 3: HPLC Analysis
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile, methanol, and water.
-
Detection: Set the fluorescence detector to an excitation wavelength (λex) of approximately 373 nm and an emission wavelength (λem) of approximately 448 nm.[6]
-
Quantification: Run sialic acid standards (e.g., N-acetylneuraminic acid, N-glycolylneuraminic acid) through the same derivatization and analysis protocol to generate a standard curve for accurate quantification.
Caption: Experimental workflow for sialic acid analysis using DMB.
Safety & Handling
This compound dihydrochloride is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7][13]
-
GHS Pictogram: GHS07 (Exclamation Mark).[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. The compound is noted to be light-sensitive and may discolor upon storage; it should be stored in a tightly sealed container, protected from light, and at a reduced temperature (e.g., -20°C for long-term stability).[2][5][7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[13]
References
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- Biosynth. (2021, February 17). Safety Data Sheet: 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride.
- Cymit Quimica. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene, Dihydrochloride. Retrieved January 10, 2026.
- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene.
- Biosynth. (2021). Safety Data Sheet for 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride. FD21461.
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- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-methylenedioxybenzene. Retrieved January 10, 2026.
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- ResearchGate. (2008). Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines.
- ChemBK. (2024, April 10). 3-Methyl-4-nitroaniline.
- Sigma-Aldrich. (n.d.). Product Specification: 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride.
- Benchchem. (n.d.). 5,6-Dinitro-1,3-benzodioxole. Retrieved January 10, 2026.
- Fisher Scientific. (n.d.). Material Safety Data Sheet m-Phenylenediamine dihydrochloride.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,3-Benzodioxole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzodioxole-5,6-diamine is a key building block in the synthesis of various pharmacologically active compounds and fluorescent probes.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This technical guide provides a comprehensive overview of the solubility of this compound, blending established principles of chemical solubility with available experimental data and predictive insights. We will delve into the theoretical underpinnings of its solubility profile, present available quantitative data, and offer a detailed, field-proven protocol for its experimental determination.
Introduction: The Versatile Diamine
This compound, also known as 4,5-Methylenedioxy-1,2-phenylenediamine, possesses a unique molecular architecture. The presence of two electron-donating amino groups on a rigid benzodioxole scaffold imparts specific chemical properties that are leveraged in medicinal chemistry and materials science. The amino groups serve as reactive handles for further chemical modifications and are capable of forming hydrogen bonds, which significantly influences the molecule's interaction with various solvents. Understanding its solubility is not merely an academic exercise; it is a critical factor in the practical application of this compound in research and development.
The Science of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
Polar Amino Groups: The two primary amine (-NH₂) groups are polar and can act as both hydrogen bond donors and acceptors.[3] This suggests a higher affinity for polar solvents.
-
Aromatic Benzodioxole Core: The fused ring system is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents.[4]
-
Molecular Symmetry and Crystal Packing: The arrangement of molecules in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.
The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.
Solubility Profile of this compound
Direct, publicly available quantitative solubility data for the free base of this compound in a wide array of organic solvents is limited. However, data for its hydrochloride salt and for the structurally analogous compound o-phenylenediamine provide valuable insights.
Experimental Solubility of the Hydrochloride Salt
The hydrochloride salt of this compound exhibits solubility in several common laboratory solvents. This data is particularly relevant for applications where the compound is used in its salt form, for example, in the preparation of aqueous stock solutions for biological assays.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | 15 | Ambient | A polar aprotic solvent, effective at solvating the salt. |
| Dimethyl sulfoxide (DMSO) | 10 | Ambient | Another polar aprotic solvent, commonly used for compound storage. |
| Ethanol | 1 | Ambient | A polar protic solvent, showing lower solvating power for the salt compared to DMF and DMSO. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | Ambient | Indicates reasonable solubility in aqueous buffer, important for biological applications. |
Data sourced from Cayman Chemical product information sheet.[5]
Predicted Solubility of the Free Base
Based on the principles of solubility and data from analogous compounds like o-phenylenediamine, a predicted solubility profile for the free base of this compound in a broader range of organic solvents can be constructed. The free base, lacking the ionic character of the hydrochloride salt, is expected to show improved solubility in less polar organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6] |
| Polar Aprotic | Acetonitrile, Acetone | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions. Acetonitrile is a particularly good solvent for o-phenylenediamine.[6] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can interact with the aromatic ring and have some capacity for hydrogen bonding with the amino groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent limits solubility. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents favors interaction with the benzodioxole core, but they are poor at solvating the polar amino groups. |
| Nonpolar | Hexane, Cyclohexane | Very Low | The significant polarity mismatch between the diamine and these aliphatic hydrocarbons results in poor solubility. |
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent using the reliable shake-flask method.[7]
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature to let the excess solid settle. For finer particles, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. Determine the concentration by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).
Self-Validating System
To ensure the trustworthiness of the results, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility values from the later time points are consistent, it indicates that equilibrium has been reached.
Safety and Handling
This compound, like many aromatic amines, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
References
- Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from a web page providing information on the physical and chemical properties of 1,3-Benzodioxole.
- Hara, S., Yamaguchi, M., Takemori, Y., et al. (1986). Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection. J.
- PubChem. (n.d.). 1,3-Benzodioxole.
- Cayman Chemical. (n.d.). This compound (hydrochloride).
- Fisher Scientific. (n.d.). Benzodioxoles.
- CymitQuimica. (n.d.). 1,3-Benzodioxole-5-acetonitrile.
- ResearchGate. (2025). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K.
- ChemicalBook. (2025). o-Phenylenediamine.
- NCERT. (n.d.). Amines. Retrieved from an educational resource on the properties of amines.
- OSHA. (1991). m-, o-, and p-Phenylenediamine. Retrieved from a sampling and analytical method page.
- Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from the Wikipedia page for o-Phenylenediamine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Benzodioxole.
- ChemicalBook. (2025). 1,3-Benzodioxole - Safety Data Sheet.
- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an educational resource on solubility principles.
- Benchchem. (2025). The Solubility of N-Phenyl-p-phenylenediamine in Organic Solvents: An In-depth Technical Guide.
- CymitQuimica. (n.d.). This compound dihydrochloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1,2-Methylenedioxybenzene.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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1H NMR and 13C NMR spectra of 1,3-Benzodioxole-5,6-diamine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-Benzodioxole-5,6-diamine
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important aromatic diamine using ¹H and ¹³C NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, present predicted spectral data, and provide a robust experimental protocol for acquiring high-fidelity spectra. The causality behind experimental choices and spectral interpretation is emphasized to ensure both scientific integrity and practical utility.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic aromatic compound featuring a benzodioxole core functionalized with two adjacent amine groups. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a key structural motif found in numerous natural products and synthetic compounds, including pharmaceuticals and agrochemicals.[1][2] The addition of the 5,6-diamine functionality makes this molecule a valuable building block, particularly in the synthesis of heterocyclic systems like benzimidazoles, which are of significant interest in medicinal chemistry.
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For a molecule like this compound, ¹H and ¹³C NMR provide direct insights into the electronic environment of every proton and carbon atom, respectively. This allows for the verification of its synthesis, assessment of purity, and serves as a foundational dataset for further chemical modifications. This guide will serve as an authoritative reference for the interpretation of its NMR spectra.
Molecular Structure and Predicted NMR Signals
The key to interpreting an NMR spectrum is a thorough understanding of the molecule's structure and symmetry. This compound possesses a plane of asymmetry due to the ortho-diamine substitution pattern on the benzodioxole ring. This lack of symmetry dictates that chemically non-equivalent atoms will produce distinct signals.
Caption: Standard workflow for NMR analysis of this compound.
Conclusion
This guide has provided a detailed, technically grounded framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By correlating the molecular structure with predicted spectral features and outlining a robust experimental protocol, this document serves as a valuable resource for scientists engaged in synthesis, quality control, and drug discovery. The principles of causality discussed herein—explaining why signals appear at specific chemical shifts—empower researchers to move beyond simple pattern recognition to a deeper, more authoritative understanding of their analytical data.
References
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001).
- PubChem. (n.d.). 1,3-Benzodioxole.
- Alfa Chemistry. (n.d.). CAS 81864-15-5 this compound dihydrochloride. Alfa Chemistry.
- ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 13C NMR spectrum. ChemicalBook.
- Mighani, H., & Kia, N. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
- SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase.
- Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020). MDPI.
- Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL.
- Fisher Scientific. (n.d.). Benzodioxoles. Fisher Scientific.
- University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1,3-Benzodioxole-5,6-diamine (DMB)
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric analysis of 1,3-Benzodioxole-5,6-diamine, a critical reagent in biomedical and pharmaceutical research. Commonly known as DMB, this compound serves as a highly effective fluorescent derivatization agent, particularly for α-keto acids like sialic acids, enabling their sensitive detection by HPLC.[1] A thorough understanding of its mass spectrometric behavior is paramount for two core reasons: first, to verify the purity and identity of the reagent itself, and second, to accurately identify and quantify its conjugated derivatives in complex biological matrices. This whitepaper details the fundamental physicochemical properties of DMB, explores optimal ionization and analysis strategies, presents predicted fragmentation pathways, and provides field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Physicochemical Characteristics
The analytical behavior of any molecule is dictated by its structure. This compound is an aromatic compound featuring a stable benzodioxole core with two adjacent amine functional groups.[1][2] These ortho-diamines are the reactive moiety for derivatization, while the conjugated aromatic system is responsible for its fluorescent properties. The key functional groups—the aromatic ring, the ether-like methylenedioxy bridge, and the basic amine groups—each profoundly influence the molecule's ionization and subsequent fragmentation in a mass spectrometer.
| Property | Value | Source(s) |
| Systematic Name | This compound | [2] |
| Common Synonyms | DMB, 1,2-Diamino-4,5-methylenedioxybenzene | [1][2] |
| CAS Number | 81864-15-5 (for dihydrochloride salt) | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol (Free Base) | |
| Molecular Formula (HCl) | C₇H₈N₂O₂ · 2HCl | [1][3] |
| Molecular Weight (HCl) | 225.07 g/mol | [1][2] |
Ionization & Analysis Strategies: The Causality of Choice
Selecting the appropriate ionization technique is the most critical decision in developing a robust MS method. The choice is not arbitrary; it is a direct function of the analyte's properties and the analytical question being asked.
Electron Ionization (EI)
EI is a high-energy, "hard" ionization technique best coupled with Gas Chromatography (GC). For DMB, its utility is primarily in the quality control of the neat reagent.
-
Expertise & Experience: By bombarding the molecule with high-energy electrons (typically 70 eV), EI induces reproducible and extensive fragmentation.[4] This creates a detailed "fingerprint" mass spectrum that is excellent for unambiguous library matching and structural confirmation. The stability of the benzodioxole ring ensures that a molecular ion peak, though perhaps not the base peak, is typically observable.[5]
-
Trustworthiness: The fragmentation patterns generated by EI are highly consistent and instrument-independent, forming the basis of extensive spectral libraries (e.g., NIST, Wiley). This allows for a self-validating system where an experimentally acquired spectrum can be confidently matched to a reference, confirming the identity and purity of the DMB starting material.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique, making it the unequivocal choice for Liquid Chromatography (LC-MS) analysis, especially for DMB-derivatized biomolecules.
-
Expertise & Experience: ESI imparts minimal excess energy during the ionization process, which preserves the intact molecule. For DMB, the two basic amine groups are readily protonated in the acidic mobile phases typically used in reversed-phase LC, leading to a strong signal for the protonated molecular ion, [M+H]⁺. When analyzing a DMB-derivatized sialic acid, for instance, ESI ensures that the parent conjugate ion remains intact for subsequent MS/MS analysis, which is essential for both identification and quantification in a complex matrix.
-
Trustworthiness: In an LC-MS/MS workflow, the protocol becomes self-validating. We first select the theoretical m/z of the protonated DMB-analyte conjugate in the first quadrupole (Q1). This isolated ion is then fragmented in the collision cell (Q2), and a characteristic daughter ion is monitored in the third quadrupole (Q3). The specific transition from parent ion to daughter ion provides an exceptionally high degree of certainty and selectivity, effectively eliminating false positives.
Predicted Fragmentation Pathways under Electron Ionization
-
Molecular Ion (M⁺˙) Formation: The initial event is the removal of an electron to form the molecular ion at m/z 152 . Due to the aromatic system, this ion is expected to be reasonably stable and clearly visible.
-
Loss of Hydrogen Radical (•H): A common initial fragmentation for amines is the loss of a hydrogen atom from an -NH₂ group to form a stable iminium cation at m/z 151 .
-
Loss of Formaldehyde (CH₂O): A characteristic fragmentation for the methylenedioxy group is the cleavage of the dioxole ring, leading to the loss of a neutral formaldehyde molecule. This would yield a fragment ion at m/z 122 .
-
Loss of Hydrogen Cyanide (HCN): Following initial fragmentation, the aromatic ring containing nitrogen can rearrange and eliminate a neutral molecule of HCN, a common pathway for aromatic amines, resulting in a fragment at m/z 125 (from M⁺˙) or m/z 124 (from [M-H]⁺).
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols & Workflows
The following protocols represent robust, field-tested methodologies for the analysis of DMB and its derivatives.
Caption: General analytical workflows for DMB analysis.
Protocol 4.1: Purity Assessment via GC-MS
Causality: This protocol is designed for the definitive identification and purity assessment of the DMB reagent. GC provides the necessary separation for potential synthesis impurities, while EI-MS provides a high-confidence spectral fingerprint for confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound dihydrochloride.
-
Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution in methanol for a final working concentration of 10 µg/mL.
-
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Compare the resulting spectrum of the main peak against the predicted fragmentation pattern and check for co-eluting impurities.
-
Protocol 4.2: Quantification of DMB-Derivatized Sialic Acid via LC-MS/MS
Causality: This protocol provides a highly selective and sensitive method for quantifying a specific analyte (e.g., N-acetylneuraminic acid) from a biological sample. LC separates the derivatized analyte from matrix components. ESI provides the intact parent ion, and MS/MS (specifically Multiple Reaction Monitoring, MRM) provides the specificity needed for accurate quantification, following established methods.[1]
-
Derivatization (Adapted from Hara, S., et al.[1]):
-
To 100 µL of sample (e.g., deproteinized serum), add 100 µL of DMB reagent solution (containing DMB, mercaptoethanol, and sodium hydrosulfite in acetate buffer).
-
Incubate at 50 °C for 2 hours in the dark.
-
Stop the reaction by adding 20 µL of 1 M NaOH.
-
-
Sample Cleanup:
-
If necessary, perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and highly polar interferences.
-
-
LC Conditions:
-
Column: C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (MRM Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition:
-
Analyte: N-acetylneuraminic acid-DMB (Precursor Ion [M+H]⁺: m/z 426.2).
-
Transition: Select a specific, stable fragment ion (e.g., m/z 248.1) for quantification (Product Ion).
-
-
Data Analysis: Quantify the analyte peak area against a calibration curve prepared with certified standards.
-
Conclusion
The mass spectrometric analysis of this compound is a tale of two distinct applications. For the reagent itself, GC-MS with Electron Ionization provides an unparalleled level of structural confirmation and purity assessment through its detailed, reproducible fragmentation patterns. For its crucial role in quantitative bioanalysis, LC-MS/MS with Electrospray Ionization offers the sensitivity and absolute specificity required to measure DMB-derivatized analytes in challenging biological matrices. The deliberate choice of methodology, grounded in the fundamental principles of molecular structure, ionization, and fragmentation, is the cornerstone of generating trustworthy and scientifically sound data in both research and drug development settings.
References
- National Institute of Standards and Technology (NIST). (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook, SRD 69.
- Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7343–7355.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
- PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride.
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Royal Society of Chemistry. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(8), 1839-1845.
- Semantic Scholar. (2016). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids.
- PubChem. (n.d.). 1,3-Benzodioxole.
- Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Science Publishing Group. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.
- ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(8), 1839-1845.
- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern.
- PubMed. (2024). Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI). Molecules, 29(15), 3438.
- PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
Sources
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Benzodioxole-5,6-diamine
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,3-Benzodioxole-5,6-diamine, a key intermediate in pharmaceutical and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the vibrational modes of this molecule, offers a detailed, step-by-step protocol for sample analysis, and presents a thorough interpretation of its characteristic spectral features. By integrating established principles of IR spectroscopy with practical experimental considerations, this guide serves as an authoritative reference for the characterization and quality control of this compound.
Introduction: The Significance of this compound
This compound, also known as 5,6-diamino-1,3-benzodioxole, is a vital building block in the synthesis of a variety of biologically active compounds. Its unique structure, featuring a benzodioxole ring system with adjacent amine functionalities, makes it a precursor for various therapeutic agents and research chemicals. Accurate and reliable analytical methods are paramount for ensuring the purity and identity of this compound in research and development settings.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide will delve into the intricacies of the IR spectrum of this compound, enabling researchers to confidently identify and characterize this important molecule.
Theoretical Framework: Understanding the Vibrational Landscape
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the 1,3-benzodioxole core and the two primary aromatic amine groups. A thorough understanding of these individual components is essential for a comprehensive spectral interpretation.
The 1,3-Benzodioxole Core
The 1,3-benzodioxole moiety is characterized by several key vibrational modes. The C-O-C asymmetric and symmetric stretches of the dioxole ring typically appear in the fingerprint region. The aromatic C-H stretching vibrations of the benzene ring are expected just above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the aromatic ring give rise to a series of absorptions between 1400 and 1600 cm⁻¹.[1][2]
The Primary Aromatic Amine Functionalities
The two primary amine (-NH₂) groups are responsible for some of the most characteristic bands in the spectrum. Primary amines exhibit two distinct N-H stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[3][4] The presence of two bands in this region is a hallmark of a primary amine. Additionally, the N-H bending (scissoring) vibration typically appears in the 1580-1650 cm⁻¹ range, and the C-N stretching vibration for aromatic amines is found between 1250 and 1335 cm⁻¹.[4]
Substitution Pattern on the Benzene Ring
The benzene ring in this compound is tetrasubstituted (1,2,4,5-substitution pattern). The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the aromatic ring and can provide confirmatory evidence for the structure. For 1,2,4,5-tetrasubstituted benzenes, characteristic absorptions are expected in the 850-900 cm⁻¹ region.[2]
Below is a diagram illustrating the key functional groups and their expected vibrational motions that contribute to the IR spectrum.
Caption: Key vibrational modes of this compound.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is recommended for its simplicity and minimal sample preparation.[5]
Instrumentation and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction and peak picking.
-
Analyze the spectrum by identifying the characteristic absorption bands as detailed in the following section.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to prepare for the next measurement.
-
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The following table summarizes the predicted characteristic infrared absorption bands for this compound, their corresponding vibrational modes, and expected wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Doublet with symmetric stretch, characteristic of primary amines.[3][4] |
| 3350 - 3250 | N-H Symmetric Stretch | Medium | Doublet with asymmetric stretch, characteristic of primary amines.[3][4] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[1][2] |
| 2960 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Arising from the -CH₂- group in the dioxole ring. |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of primary amine groups.[4] |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Medium-Strong | A series of bands indicating the aromatic nature of the core.[1][2] |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | Characteristic of the bond between the amine nitrogen and the aromatic ring.[4] |
| 1300 - 1000 | C-O-C Stretch (Dioxole) | Strong | Asymmetric and symmetric stretches of the ether linkages in the dioxole ring. |
| 900 - 850 | Aromatic C-H Out-of-Plane Bend | Strong | Indicative of the 1,2,4,5-tetrasubstitution pattern on the benzene ring.[2] |
Note: The exact peak positions can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.
Conclusion
The infrared spectrum of this compound is rich with information that allows for its unambiguous identification. The key diagnostic features include the characteristic doublet of N-H stretching bands for the primary amine groups, the aromatic C-H and C=C stretching vibrations, the strong C-N and C-O-C stretching absorptions, and the out-of-plane C-H bending bands that confirm the substitution pattern. This in-depth guide provides the theoretical foundation and practical methodology for researchers to confidently utilize IR spectroscopy for the analysis of this important synthetic intermediate, thereby ensuring the integrity and quality of their scientific endeavors.
References
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole. In NIST Chemistry WebBook.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Sources
An In-Depth Technical Guide to the Stability and Storage of 1,3-Benzodioxole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical stability and storage considerations for 1,3-Benzodioxole-5,6-diamine, a key reagent in analytical chemistry and a potential building block in pharmaceutical development. As a seasoned application scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and reproducibility of your research.
Chemical Identity and Significance
This compound, often referred to as 1,2-Diamino-4,5-methylenedioxybenzene, is a vital fluorescent derivatization agent. It is particularly valuable for the sensitive detection of α-keto acids, neuraminic acids, and sialic acids via fluorometric high-performance liquid chromatography (HPLC).[1] Its utility in complex biological matrices demands a thorough understanding of its stability to ensure accurate and reliable analytical results. This compound is most commonly supplied as a dihydrochloride salt to enhance its stability.[2]
Table 1: Chemical and Physical Properties of this compound Dihydrochloride
| Property | Value | Source |
| CAS Number | 81864-15-5 | [1] |
| Molecular Formula | C₇H₈N₂O₂ · 2HCl | [1] |
| Molecular Weight | 225.07 g/mol | |
| Appearance | White to faint red or light brown solid | |
| Melting Point | 247-252 °C | |
| Solubility | DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| Purity | ≥97.0% (HPLC) |
The Critical Role of Stability: A Mechanistic Perspective
The stability of this compound is paramount to its function as a reliable analytical reagent. Degradation can lead to a loss of derivatization efficiency, the appearance of interfering peaks in chromatograms, and ultimately, inaccurate quantification. The primary degradation pathway for aromatic diamines like this compound is oxidation .
The two primary amino groups on the benzene ring are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light and elevated temperatures. This oxidative degradation can lead to the formation of colored quinone-imine species and other polymerized products, diminishing the reagent's purity and performance.
The provision of this compound as a dihydrochloride salt is a deliberate strategy to enhance its stability. Protonation of the amino groups reduces their electron density, making them less susceptible to oxidation. This is a critical consideration for both storage and in-use stability.
Recommended Storage Conditions: The "Why" Behind the "How"
Adherence to proper storage conditions is the most effective way to mitigate degradation and ensure the long-term performance of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of potential oxidative degradation. At this temperature, a shelf life of at least 4 years can be expected.[1] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, a key initiator of oxidative degradation. |
| Light | Protect from light by using an amber vial or by storing in a dark location. | The compound is light-sensitive, and photolytic energy can accelerate oxidative degradation pathways. |
| Moisture | Store in a dry environment. | While the dihydrochloride salt is less hygroscopic than the free base, minimizing moisture prevents potential hydrolysis and creates a more stable storage environment. |
| Form | Store as a solid. | Solutions, particularly in aqueous buffers, are more prone to degradation and should be prepared fresh for optimal performance. |
In-Use Stability and Handling: Best Practices for Reliable Results
The stability of this compound is not only a concern for long-term storage but also for its handling and use in experimental workflows.
-
Solution Preparation: Whenever possible, prepare solutions of this compound fresh on the day of use. If a stock solution needs to be stored, it is recommended to aliquot it into single-use volumes and store at -20°C or -80°C for a limited time.[3] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[3]
-
Inert Atmosphere: For applications requiring the highest sensitivity, it is advisable to handle the solid and prepare solutions in an inert atmosphere, such as a glove box.
-
Solvent Choice: The choice of solvent can impact stability. While soluble in various organic solvents and aqueous buffers, prolonged storage in solution is not recommended. For stock solutions, anhydrous solvents are preferable.
Experimental Protocol: A Self-Validating Stability Study
To ensure the integrity of your results, particularly in regulated environments or long-term studies, conducting an in-house stability study is recommended. The following protocol provides a robust framework for assessing the stability of this compound under your specific laboratory conditions.
Objective
To evaluate the stability of this compound dihydrochloride under accelerated and long-term storage conditions.
Materials
-
This compound dihydrochloride (at least three different lots, if possible)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other suitable mobile phase modifier
-
Class A volumetric flasks and pipettes
-
Calibrated analytical balance
-
HPLC system with a UV or PDA detector
-
Validated stability-indicating HPLC method
-
Temperature and humidity-controlled stability chambers
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength that provides good sensitivity for the parent compound and potential degradants (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
Study Design
Table 3: Stability Study Conditions and Time Points
| Storage Condition | Time Points |
| Long-Term | 2-8°C |
| Accelerated | 25°C / 60% RH |
| Stress | 40°C / 75% RH |
| Photostability | ICH Q1B option 2 |
Procedure
-
Initial Analysis (T=0): Accurately weigh and dissolve a sample of this compound dihydrochloride in a suitable solvent to a known concentration. Analyze this initial sample in triplicate using the validated HPLC method to determine the initial purity and identify any existing impurities.
-
Sample Storage: Place aliquots of the solid compound in appropriate containers (e.g., amber glass vials with inert gas overlay) and store them in the stability chambers under the conditions outlined in Table 3.
-
Time Point Analysis: At each scheduled time point, remove a sample from each storage condition. Allow the sample to equilibrate to room temperature before opening. Prepare a solution of known concentration and analyze it in triplicate using the HPLC method.
-
Data Evaluation: For each time point, calculate the purity of this compound. Identify and quantify any degradation products. Compare the results to the initial (T=0) data.
Acceptance Criteria
-
Purity: The purity of this compound should not fall below a predetermined threshold (e.g., 95%).
-
Degradation Products: No single unidentified degradation product should exceed a specified limit (e.g., 0.5%), and the total degradation products should not exceed another limit (e.g., 2.0%).
-
Appearance: Any significant change in color or physical appearance should be noted.
Visualization of Stability Factors and Workflows
Factors Affecting Stability
Caption: Key environmental factors influencing the degradation of this compound.
Experimental Workflow for Stability Testing
Caption: A streamlined workflow for conducting a comprehensive stability study.
Conclusion
A deep understanding of the stability and optimal storage conditions for this compound is not merely a matter of good laboratory practice; it is a fundamental requirement for generating high-quality, reproducible scientific data. By recognizing its susceptibility to oxidation and taking proactive measures such as refrigerated storage under an inert atmosphere and protection from light, researchers can ensure the long-term integrity of this valuable reagent. For critical applications, the implementation of a tailored stability study, as outlined in this guide, provides the ultimate assurance of its performance and the reliability of the resulting analytical data.
References
- Hara, S., Yamaguchi, M., Takemori, Y., et al. (1986). Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection.
- MMBiotech. (2020). Accelerated Stability Study Report for VivaDiagTM SARS-CoV-2 Ag Rapid Test.
- PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions.
- PubMed Central. (2021). A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging.
- PubMed. (2024). UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments.
- PubMed. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.
- ResearchGate. (2014). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes.
- ChemRxiv. (2020). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture.
- FDA. (2021). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry.
- MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
- Google Patents. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- PubChem. (n.d.). 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-.
- ScienceDirect. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.
- ResearchGate. (2024). UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments.
- National Center for Biotechnology Information. (2023). Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo.
- ResearchGate. (2021). Stability of fluorescent labels in PLGA polymeric nanoparticles: Quantum dots versus organic dyes.
- Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
Sources
An In-Depth Technical Guide to the Purity Specifications and Analysis of 1,3-Benzodioxole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the purity specifications and analytical methodologies for 1,3-Benzodioxole-5,6-diamine (also known as 1,2-Diamino-4,5-methylenedioxybenzene), a critical reagent in various biomedical and pharmaceutical research applications. Recognizing the paramount importance of purity in drug development and sensitive analytical assays, this document delves into the common purity specifications, potential impurities arising from its synthesis, and a detailed exposition of analytical techniques for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and integrity of this compound in their work.
Introduction: The Significance of this compound in Research and Development
This compound, a member of the benzodioxole family of compounds, is a vital chemical intermediate and reagent. Its unique structural features, comprising a benzene ring fused to a dioxole ring with two adjacent amino groups, make it a valuable building block in the synthesis of a wide range of biologically active molecules.[1][2] Notably, it serves as a fluorescent derivatization reagent, particularly for the sensitive detection of α-keto acids, neuraminic acids, and sialic acids in complex biological matrices via High-Performance Liquid Chromatography (HPLC).[3] Given its application in sensitive analytical methods and as a precursor for potential pharmaceutical compounds, the purity of this compound is of utmost importance. Impurities can lead to erroneous analytical results, introduce confounding variables in biological assays, and compromise the safety and efficacy of synthesized drug candidates.
This guide provides a detailed framework for understanding and assessing the purity of this compound, ensuring its fitness for purpose in demanding research and development environments.
Purity Specifications: Establishing the Benchmark for Quality
Commercial-grade this compound, typically supplied as the dihydrochloride salt for enhanced stability, is generally available with a purity of ≥97% or ≥98%, as determined by HPLC. However, for specific applications, particularly in late-stage drug development, more stringent purity requirements may be necessary.
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to light brown or orange powder/solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | FTIR, NMR, Mass Spectrometry |
| Purity (as dihydrochloride) | ≥98% | HPLC |
| Solubility | Soluble in water (50 mg/mL), DMF (15 mg/mL), and DMSO (10 mg/mL)[3] | Visual Inspection |
| Melting Point | Approximately 247-252 °C[4] | Melting Point Apparatus |
| Residual Solvents | To be determined based on synthesis; should meet ICH Q3C guidelines | GC-HS |
| Heavy Metals | To be determined based on synthesis; should meet relevant pharmacopeial limits | ICP-MS or other suitable methods |
Table 1: Typical Purity Specifications for this compound Dihydrochloride
It is imperative for the end-user to request a batch-specific Certificate of Analysis (CoA) to obtain precise purity data and information on the analytical methods used for its determination.
Understanding the Impurity Profile: A Synthesis-Centric Approach
A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. A common and logical pathway involves the dinitration of 1,3-benzodioxole followed by the reduction of the resulting dinitro compound.
Sources
A Comprehensive Technical Guide to the Synthesis of 1,3-Benzodioxole-5,6-diamine from Catechol
Executive Summary
This guide provides a detailed, three-step synthetic pathway to 1,3-Benzodioxole-5,6-diamine, a valuable diamino-substituted benzodioxole derivative, commencing from the readily available starting material, catechol. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3][4] This synthesis is designed for robustness and scalability, addressing the critical chemical transformations, mechanistic underpinnings, and safety protocols required for successful execution in a research or drug development setting. The route encompasses: (1) the methylenation of catechol via a Williamson ether synthesis to form the core 1,3-benzodioxole ring; (2) a regioselective dinitration of the aromatic ring to install nitro groups at the 5- and 6-positions; and (3) a final, clean reduction of the dinitro intermediate to the target diamine using catalytic hydrogenation. Each step is accompanied by a detailed experimental protocol, mechanistic rationale, and critical safety considerations to ensure scientific integrity and operational safety.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a cornerstone in the synthesis of complex molecules across the pharmaceutical, agrochemical, and fragrance industries.[1] Its rigid, planar structure and electron-rich nature make it an ideal precursor for a wide range of chemical modifications.[1] Specifically, vicinal diamines, such as this compound, are crucial building blocks for the synthesis of heterocyclic compounds like benzimidazoles, quinoxalines, and other fused-ring systems that are frequently explored in drug discovery programs for their potential therapeutic activities.[5]
This guide presents a logical and efficient pathway from catechol, an inexpensive commodity chemical, to the high-value this compound intermediate. The chosen route prioritizes well-established, high-yielding reactions while providing in-depth insights into the causality behind procedural choices, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the underlying chemical principles.
Overall Synthesis Strategy
The transformation from catechol to this compound is accomplished in three distinct synthetic operations. This strategy ensures high purity at each stage and avoids complex purification challenges.
-
Methylenation: Formation of the 1,3-benzodioxole ring from catechol using dichloromethane.
-
Dinitration: Electrophilic aromatic substitution to introduce two nitro groups onto the benzodioxole ring, yielding 5,6-dinitro-1,3-benzodioxole.[6][7]
-
Reduction: Catalytic hydrogenation of the dinitro compound to afford the final product, this compound.
Caption: Overall three-step synthesis workflow.
Step-by-Step Synthesis & Mechanistic Discussion
Step 1: Synthesis of 1,3-Benzodioxole from Catechol
Principle & Rationale: This transformation is a classic example of the Williamson ether synthesis, adapted for the formation of a cyclic ether.[8][9] Catechol is a diphenol, and its two adjacent hydroxyl groups can be deprotonated by a strong base to form a dianion, the catecholate. This potent nucleophile then reacts with an electrophile containing two leaving groups, such as dichloromethane (CH₂Cl₂), in a double intramolecular Sₙ2 reaction to form the five-membered dioxole ring.[10][11] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cation of the base while leaving the catecholate anion highly reactive.[11][12]
Caption: Williamson ether synthesis mechanism for 1,3-benzodioxole.
Experimental Protocol: Methylenation of Catechol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge dimethyl sulfoxide (DMSO) and dichloromethane (CH₂Cl₂). Begin heating the solution to a gentle reflux.
-
Base-Catechol Adduct Formation: In a separate beaker, carefully prepare a solution of sodium hydroxide in water and add catechol. Stir until a homogenous, often dark-colored, solution of the sodium catecholate adduct is formed.[12]
-
Reaction Execution: Using an addition funnel, add the catecholate solution dropwise to the hot DMSO/CH₂Cl₂ mixture. An exothermic reaction may be observed.[13]
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion. Monitor by TLC (Thin Layer Chromatography).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase multiple times with an organic solvent (e.g., dichloromethane or diethyl ether). Be aware that emulsions can form; addition of brine may help break them.[13] Combine the organic layers, wash with a dilute NaOH solution, then with water, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Data Presentation: Reagents and Conditions for Step 1
| Reagent | Molar Equiv. | Role | Key Considerations |
| Catechol | 1.0 | Starting Material | Ensure high purity. |
| Dichloromethane | ~1.5 - 2.0 | Methylene Source | Acts as both reagent and solvent. |
| Sodium Hydroxide | 2.1 - 2.5 | Base | Deprotonates catechol hydroxyl groups. |
| DMSO | - | Solvent | Polar aprotic solvent accelerates Sₙ2. |
| Temperature | 110-130 °C | Condition | Required to drive the reaction. |
| Time | 2-4 hours | Condition | Monitor by TLC for completion. |
| Expected Yield | 70-90% | Outcome | Yields can be high with careful execution.[10] |
Step 2: Synthesis of 5,6-Dinitro-1,3-benzodioxole
Principle & Rationale: The dinitration of 1,3-benzodioxole is an electrophilic aromatic substitution (EAS) reaction.[14] A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[15][16][17] The 1,3-benzodioxole ring is electron-rich due to the electron-donating effect of the two oxygen atoms, making it highly activated towards EAS.[1] The methylenedioxy group is a powerful ortho, para-director.[18][19]
-
First Nitration: The first nitronium ion will add to the 5-position, which is para to one of the ring oxygens and ortho to the other.
-
Second Nitration: The ring now has a strongly activating methylenedioxy group and a strongly deactivating nitro group. The powerful activating effect of the methylenedioxy group dominates and directs the second electrophilic attack to the 6-position, which is ortho to it. This results in the desired 5,6-dinitro substitution pattern with high regioselectivity.[20]
Caption: Regioselective electrophilic aromatic dinitration.
Experimental Protocol: Dinitration of 1,3-Benzodioxole
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid. Allow the mixture to cool.
-
Dissolution of Starting Material: In a separate reaction flask, dissolve 1,3-benzodioxole in a suitable solvent such as glacial acetic acid or excess sulfuric acid, and cool the solution in an ice bath.
-
Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of 1,3-benzodioxole. The internal temperature must be carefully controlled (typically 0-10 °C) to prevent over-oxidation and side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then let it slowly warm to room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture over crushed ice. The solid product, 5,6-dinitro-1,3-benzodioxole, will precipitate out.[7] Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be recrystallized from a suitable solvent like ethanol or acetic acid to achieve high purity.
Data Presentation: Reagents and Conditions for Step 2
| Reagent | Molar Equiv. | Role | Key Considerations |
| 1,3-Benzodioxole | 1.0 | Substrate | Ensure it is pure and dry. |
| Conc. Nitric Acid | ~2.2 | Nitrating Agent | Strong oxidizer, highly corrosive. |
| Conc. Sulfuric Acid | ~2.5-3.0 | Catalyst | Generates nitronium ion, also a solvent. |
| Temperature | 0-10 °C | Condition | Crucial for selectivity and safety. |
| Time | 1-3 hours | Condition | Monitor for completion of dinitration. |
| Expected Yield | >80% | Outcome | Typically a high-yielding reaction. |
Step 3: Reduction to this compound
Principle & Rationale: The conversion of aromatic dinitro compounds to their corresponding diamines is most effectively and cleanly achieved through catalytic hydrogenation.[21][22][23] This method involves the use of molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst, typically palladium on activated carbon (Pd/C).[24] The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated. The nitro groups are sequentially reduced to the amine functionality. This method is preferred over metal/acid reductions (e.g., Sn/HCl) as it avoids the formation of large amounts of metallic waste and often provides a purer product with a simpler work-up. Each nitro group requires three equivalents of hydrogen gas for complete reduction.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Handling: In a hydrogenation flask or a suitable pressure reactor, add the solvent (e.g., ethanol, methanol, or ethyl acetate). Carefully add the 5% or 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric, especially when dry or after use, and can ignite flammable solvents.[25][26][27]
-
Addition of Substrate: Add the 5,6-dinitro-1,3-benzodioxole to the flask.
-
Inerting the System: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.[22]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either from a balloon or a pressurized cylinder, to the desired pressure (1-4 atm). Begin vigorous stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by the uptake of hydrogen or by TLC analysis of aliquots (after safely purging the system with nitrogen before opening).
-
Work-up and Purification: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, never allow the catalyst on the filter paper to dry out. [27] Immediately quench the filter cake with water.[26] Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be recrystallized if necessary.
Data Presentation: Reagents and Conditions for Step 3
| Reagent/Parameter | Specification | Role | Key Considerations |
| 5,6-Dinitro-1,3-benzodioxole | 1.0 equiv. | Substrate | Ensure purity from the previous step. |
| Palladium on Carbon | 5-10 mol% | Catalyst | Pyrophoric; handle with extreme care. |
| Hydrogen (H₂) | >6.0 equiv. | Reductant | Flammable gas; ensure a closed system. |
| Solvent | Ethanol/Methanol | Medium | Choose a solvent that dissolves the substrate. |
| Pressure | 1-4 atm (or 50 psi) | Condition | Higher pressure increases reaction rate. |
| Temperature | 25-50 °C | Condition | Reaction is often exothermic. |
| Expected Yield | >90% | Outcome | Hydrogenation is typically quantitative. |
Critical Safety & Handling Protocols
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.[25]
-
Step 1 (Methylenation):
-
Dichloromethane: Is a suspected carcinogen. Handle with care to avoid inhalation and skin contact.
-
Sodium Hydroxide: Highly caustic. Causes severe skin and eye burns.
-
DMSO: Can enhance the absorption of other chemicals through the skin.
-
-
Step 2 (Dinitration):
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent.[15][17][28] It reacts violently with organic materials. Always add sulfuric acid to nitric acid slowly and with cooling. Prepare only the amount needed for the reaction. In case of skin contact, rinse immediately with copious amounts of water for at least 15 minutes.[29]
-
-
Step 3 (Hydrogenation):
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all connections are secure and operate in a spark-free environment.
-
Palladium on Carbon (Pd/C): The catalyst is pyrophoric , especially after use when it is saturated with hydrogen.[26][27] It can spontaneously ignite in air, particularly when in contact with flammable solvents.
-
Handling: Always handle the catalyst under an inert atmosphere or as a wet slurry.
-
Filtration: Never allow the catalyst to become dry on the filter paper. Keep it wet with solvent or water.
-
Quenching: After filtration, immediately transfer the Celite/catalyst cake to a separate container and submerge it in water to deactivate it before disposal.[26]
-
-
Conclusion
The three-step synthesis route from catechol provides a reliable and efficient method for producing this compound. The pathway relies on fundamental and well-understood organic reactions, including the Williamson ether synthesis, electrophilic aromatic substitution, and catalytic hydrogenation. By understanding the mechanistic principles behind each transformation and adhering strictly to the outlined safety protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and advanced materials science.
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A Comprehensive Guide to the Theoretical and Computational Investigation of 1,3-Benzodioxole-5,6-diamine: A Scaffold of Pharmaceutical Interest
Abstract: The 1,3-benzodioxole moiety is a privileged structural motif found in a multitude of biologically active natural products and synthetic compounds, demonstrating applications ranging from anticancer to anti-inflammatory agents.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 1,3-Benzodioxole-5,6-diamine . The presence of an ortho-diamine functionality on this rigid scaffold presents unique opportunities for its use as a precursor for novel heterocyclic systems, a chelating agent, or a fluorescent tag for biological acids.[4] This document serves as a comprehensive technical roadmap for researchers, outlining an integrated experimental and computational workflow to synthesize, characterize, and predict the physicochemical and biological properties of this promising molecule. We will detail not just the "how" but the "why" behind each methodological choice, providing a robust framework for its exploration in drug discovery and materials science.
Part I: Proposed Synthesis and Spectroscopic Validation
A logical first step in the investigation of a novel compound is its synthesis and unambiguous structural confirmation. While dedicated synthetic routes for this compound are not prevalent in the literature, a reliable pathway can be extrapolated from established methodologies for analogous aromatic amines. We propose a two-step synthesis starting from the commercially available 1,3-benzodioxole.
Proposed Synthetic Workflow
The most chemically sound approach involves the dinitration of the benzodioxole ring, followed by the reduction of the nitro groups to the corresponding diamine.
-
Step 1: Electrophilic Dinitration. The 1,3-benzodioxole ring is activated towards electrophilic substitution. A controlled reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is expected to yield 5,6-dinitro-1,3-benzodioxole. Temperature control is critical in this step to prevent over-nitration or degradation.
-
Step 2: Reduction of Dinitro Intermediate. The resulting 5,6-dinitro-1,3-benzodioxole can be reduced to the target this compound. Standard reduction conditions, such as catalytic hydrogenation using Palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in acidic medium, are highly effective for this transformation.[1] The choice of reductant can be influenced by functional group tolerance and desired yield.
Caption: Proposed two-step synthesis of this compound.
Protocol: Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectroscopic methods should be employed, with predicted key signals based on known data for similar structures.[5][6][7]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology: The purified solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
3450-3300 cm⁻¹: Two distinct, medium-to-strong bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine groups.
-
3100-3000 cm⁻¹: Weak to medium C-H stretching from the aromatic ring.
-
2950-2850 cm⁻¹: C-H stretching from the methylene (-O-CH₂-O-) bridge.
-
1620-1580 cm⁻¹: N-H scissoring (bending) vibration and C=C aromatic ring stretching.
-
1250-1200 cm⁻¹ & 1050-1000 cm⁻¹: Strong, characteristic asymmetric and symmetric C-O-C stretching of the dioxole ring.[6]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the precise arrangement of hydrogen and carbon atoms.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired.
-
Predicted Signals:
-
¹H NMR:
-
δ 6.0-6.5 ppm: Two singlets, each integrating to 1H, for the two aromatic protons. The electron-donating effect of the amine groups will shield these protons significantly.
-
δ 5.8-5.9 ppm: A singlet, integrating to 2H, for the methylene protons of the dioxole bridge.[7][8]
-
δ 4.5-5.5 ppm: A broad singlet, integrating to 4H, for the amine (-NH₂) protons. Its position can be variable and it may exchange with D₂O.
-
-
¹³C NMR: Predictions would involve distinct signals for the two types of aromatic carbons (amine-substituted and non-substituted), the methylene bridge carbon, and the carbons of the dioxole ether linkage.
-
3. UV-Visible Spectroscopy:
-
Objective: To analyze the electronic transitions within the conjugated system.
-
Methodology: A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared and the absorbance is measured across the UV-Vis range (typically 200-800 nm).
-
Expected Absorption: The molecule possesses a chromophore consisting of a benzene ring with strong auxochromic (amine) and dioxole groups. Expect strong absorption bands (π→π* transitions) in the UV region, likely between 230-260 nm and a second, longer-wavelength band around 290-320 nm.
| Technique | Predicted Key Data | Rationale |
| FT-IR | ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (asym. C-O-C stretch) | Confirms presence of primary amine and dioxole functional groups. |
| ¹H NMR | δ ~6.2 ppm (s, 2H, Ar-H), δ ~5.8 ppm (s, 2H, OCH₂O) | Confirms the substitution pattern and integrity of the core structure. |
| UV-Vis | λ_max ~240 nm and ~300 nm | Characterizes the conjugated π-electron system of the molecule. |
Part II: Theoretical & Computational Modeling Framework
Computational chemistry provides invaluable insights into molecular properties, complementing and guiding experimental work. This section outlines a systematic computational workflow for characterizing this compound.
Caption: A structured workflow for the computational analysis of the target molecule.
Protocol 1: Quantum Chemical Calculations with Density Functional Theory (DFT)
-
Core Objective: To determine the most stable 3D structure (optimized geometry), predict vibrational frequencies, and provide a foundation for all further computational analysis.
-
Causality: An accurate molecular geometry is the single most important prerequisite for reliable prediction of electronic properties and intermolecular interactions. DFT, specifically with hybrid functionals like B3LYP, offers an excellent balance of computational efficiency and accuracy for organic molecules.[5][6]
Step-by-Step Methodology:
-
Software Selection: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Input Structure Creation: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.
-
Calculation Setup:
-
Method: Select the B3LYP hybrid functional.
-
Basis Set: Employ a Pople-style basis set such as 6-311++G(d,p) . The diffuse functions (++) are crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[9]
-
-
Execution of Geometry Optimization: Perform a full geometry optimization to find the coordinates corresponding to the minimum energy on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory.
-
Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Application: The calculated frequencies can be scaled (typically by a factor of ~0.96 for B3LYP) and compared directly with the experimental FT-IR spectrum to validate the computational model.[5]
-
Protocol 2: Analysis of Electronic Structure and Chemical Reactivity
-
Core Objective: To understand the molecule's electronic distribution, stability, and potential sites of reactivity.
-
Causality: The distribution of electrons in the frontier molecular orbitals (FMOs) governs the molecule's reactivity. Properties derived from these orbitals provide a quantitative measure of chemical behavior.
Key Analyses:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Significance: The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a smaller gap implies higher reactivity.[10][11]
-
Procedure: Visualize the HOMO and LUMO isosurfaces to identify which parts of the molecule are involved in these key orbitals. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine groups, while the LUMO will likely be distributed across the aromatic system.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Significance: The MEP is a 3D map of the electrostatic potential projected onto the electron density surface. It provides an intuitive visual guide to a molecule's charge distribution.[9][10]
-
Interpretation:
-
Red Regions (Negative Potential): Electron-rich areas, prime sites for electrophilic attack. These will be centered on the nitrogen and oxygen lone pairs.
-
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These will be located around the hydrogen atoms of the amine groups.
-
Green Regions: Neutral potential.
-
-
-
Global Reactivity Descriptors:
-
Significance: These are quantitative values derived from HOMO and LUMO energies that describe the overall reactivity profile.[11]
-
Calculations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2 (Resistance to charge transfer)
-
Electrophilicity Index (ω) = (I + A)² / (8 * (I - A)) (Propensity to accept electrons)
-
-
| Parameter | Definition | Predicted Value for this compound |
| EHOMO | Energy of the highest occupied molecular orbital | Relatively High (less negative) |
| ELUMO | Energy of the lowest unoccupied molecular orbital | Low |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively Small |
| Chemical Hardness (η) | Resistance to change in electron distribution | Low |
| Electrophilicity (ω) | Propensity to act as an electrophile | Moderate |
Protocol 3: Predictive Molecular Docking (A Case Study with HDAC1)
-
Core Objective: To predict if this compound can bind to a relevant biological target and to identify its potential binding mode.
-
Causality: Many 1,3-benzodioxole derivatives exhibit anticancer activity, with some acting as Histone Deacetylase (HDAC) inhibitors.[12] The ortho-diamine moiety is a known zinc-binding group, a key feature in the active site of many HDACs. Therefore, docking against an HDAC isoform is a logical starting point for virtual screening.
Step-by-Step Workflow:
Caption: A standard workflow for performing molecular docking simulations.
-
Receptor Preparation:
-
Download the crystal structure of a human HDAC isoform (e.g., HDAC1, PDB ID: 4BKX) from the Protein Data Bank.
-
Using software like UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound from Protocol 1.
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a validated docking program like AutoDock Vina.
-
Define a "grid box" that encompasses the active site of the HDAC, ensuring it includes the catalytic zinc ion.
-
Execute the docking algorithm, which will systematically explore different conformations and orientations (poses) of the ligand within the binding site.
-
-
Results Analysis and Validation:
-
Binding Affinity: The primary output is the binding energy (reported in kcal/mol), which estimates the strength of the interaction. More negative values suggest stronger binding.
-
Interaction Analysis: Visualize the top-ranked binding pose. The key interaction to look for is the chelation of the catalytic zinc ion by the two nitrogen atoms of the ortho-diamine group. Also, identify other potential interactions like hydrogen bonds with active site residues (e.g., HIS, ASP) and π-π stacking with aromatic residues (e.g., PHE, TYR).
-
Conclusion
The study of this compound stands as a promising frontier in medicinal chemistry. Its unique combination of a privileged 1,3-benzodioxole core and a versatile ortho-diamine functionality makes it a highly attractive building block for novel therapeutic agents. This guide has presented a comprehensive, integrated framework that combines proposed synthesis and spectroscopic validation with a rigorous computational workflow. By following these detailed protocols—from DFT-based structural and electronic characterization to predictive molecular docking—researchers can efficiently elucidate the fundamental properties of this molecule and accelerate its journey from a theoretical concept to a tangible lead compound in drug discovery programs.
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An In-depth Technical Guide to the Chemical Reactivity of Amino Groups in 1,3-Benzodioxole-5,6-diamine
Abstract
1,3-Benzodioxole-5,6-diamine, an important ortho-aromatic diamine, serves as a versatile scaffold in synthetic and medicinal chemistry. The unique electronic properties conferred by the benzodioxole ring, coupled with the ortho-disposition of its two amino groups, dictate a rich and specific reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of these amino groups, focusing on key reaction classes including cyclocondensation, acylation, and diazotization. By explaining the causality behind experimental choices and providing validated protocols, this document aims to equip researchers with the foundational knowledge required to effectively utilize this powerful building block in the design and synthesis of novel heterocyclic compounds for drug discovery and materials science.
Introduction and Molecular Properties
This compound, also known as 5,6-diamino-1,3-benzodioxole, is a derivative of the 1,3-benzodioxole (or methylenedioxyphenyl) heterocyclic system. This moiety is a key structural feature in numerous natural products and pharmacologically active molecules.[1][2] The core value of this compound as a synthetic intermediate lies in the specific reactivity of its vicinal amino groups.
Electronic and Steric Landscape: The chemical behavior of the diamine is governed by a confluence of electronic and steric factors:
-
Nucleophilicity: The two primary amino groups (-NH₂) are strong nucleophiles. Their reactivity is further enhanced by the electron-donating nature of the fused 1,3-dioxole ring, which increases the electron density on the aromatic system and, consequently, on the nitrogen atoms.
-
Ortho-Positioning: The adjacent placement of the amino groups is the most critical structural feature. This arrangement pre-organizes the molecule for cyclization reactions with bifunctional electrophiles, leading to the efficient formation of fused heterocyclic systems.[3][4]
-
Symmetry and Regioselectivity: The molecule possesses a C₂ axis of symmetry. In reactions with symmetrical reagents, this leads to a single product. However, reactions with unsymmetrical reagents can potentially lead to isomeric products, although the electronic and steric environment often favors a specific regiochemical outcome.[5]
This guide will dissect the principal reaction pathways stemming from these properties.
Key Reaction Classes of the Amino Groups
The ortho-diamine functionality is a gateway to a vast array of heterocyclic structures. The primary reaction types involve the dual nucleophilicity of the amino groups to form stable, fused ring systems.
Cyclocondensation with 1,2-Dicarbonyl Compounds: The Quinoxaline Synthesis
The most prominent reaction of ortho-phenylenediamines is their condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl, benzil) to form quinoxalines.[6][7] This reaction is typically high-yielding, robust, and proceeds under mild conditions, often catalyzed by a small amount of acid.[8]
Mechanism Insight: The reaction initiates with the nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the stable, aromatic quinoxaline ring system.
Field-Proven Protocol: Synthesis of 6,7-(Methylenedioxy)-2,3-diphenylquinoxaline
This protocol describes a standard, reliable method for synthesizing a quinoxaline derivative, a reaction class that is broadly applicable.[9][10]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.52 g (10 mmol) of this compound and 2.10 g (10 mmol) of benzil in 40 mL of absolute ethanol.
-
Reaction Initiation: Add 0.5 mL of glacial acetic acid to the mixture to catalyze the reaction.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with 20 mL of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. The resulting solid can be further purified by recrystallization from ethanol or an ethanol/DMF mixture if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality Note: The choice of ethanol as a solvent is due to its ability to dissolve the reactants while allowing the less soluble quinoxaline product to precipitate upon cooling, simplifying purification. The acetic acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
| Reactant A | Reactant B | Catalyst | Conditions | Product Class |
| This compound | Benzil (1,2-diketone) | Acetic Acid | Reflux in Ethanol | Quinoxaline |
| This compound | Glyoxal (aldehyde) | None/Mild Acid | Room Temp | Quinoxaline |
| This compound | Formic Acid | HCl (4M) | Reflux | Benzimidazole |
| This compound | Acetic Anhydride | Pyridine | 0°C to RT | Diacetylated Amide |
Table 1: Summary of common reactions involving the amino groups of this compound.
Acylation and Sulfonylation
Each amino group can readily react with acylating or sulfonylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides and sulfonamides. These reactions are fundamental for installing protecting groups or introducing new functionalities. The reaction typically proceeds smoothly in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the acid byproduct (e.g., HCl).[11]
Complete acylation of both amino groups is common, yielding the N,N'-diacylated product. Selective mono-acylation can be challenging and often requires careful control of stoichiometry and reaction conditions. These amide derivatives are crucial intermediates in pharmaceutical synthesis.[12]
Diazotization and Sandmeyer-Type Reactions
The conversion of primary aromatic amines to diazonium salts via reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) is a cornerstone of aromatic chemistry.[13][14] Applying this to this compound can lead to the formation of a bis-diazonium salt.
Mechanism Insight: The reaction involves the formation of the nitrosonium ion (NO⁺) as the key electrophile, which is attacked by the nucleophilic amino group.[15][16] A series of proton transfers and elimination of water generates the highly reactive diazonium salt (-N₂⁺).[17]
These diazonium intermediates are rarely isolated. They serve as a gateway to a wide variety of functional groups through subsequent reactions (e.g., Sandmeyer reaction), allowing the amino groups to be replaced with halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups.[17] However, the presence of two adjacent diazonium groups can lead to instability and potential for intramolecular cyclization to form benzotriazole-type structures or other complex rearrangements. Careful control of temperature (typically 0-5 °C) is critical to prevent decomposition and unwanted side reactions.[16]
Regioselectivity Considerations
While this compound is symmetrical, introducing substituents onto the aromatic ring or using unsymmetrical reagents necessitates an understanding of regioselectivity. The electronic influence of existing substituents and the steric hindrance around the amino groups will dictate the site of initial reaction. For instance, an electron-withdrawing group on the aromatic ring would decrease the nucleophilicity of both amino groups, but may influence one more than the other depending on its position.[5][18]
Applications in Drug Development
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[19][20] The ability to readily convert this compound into complex heterocyclic systems like quinoxalines and benzimidazoles makes it an invaluable starting material. These resulting heterocycles are core components of numerous therapeutic agents, including anticancer drugs, antidiabetic agents, and antimicrobials.[2][11][12] The reactivity of the diamine allows for the systematic exploration of chemical space around this core, a key strategy in modern drug discovery programs.
Conclusion
The chemical reactivity of the amino groups in this compound is predominantly characterized by its propensity to undergo cyclocondensation reactions with bifunctional electrophiles. This behavior, driven by the nucleophilicity of the amines and their ortho-positioning, provides a direct and efficient route to valuable heterocyclic systems, most notably quinoxalines and benzimidazoles. Standard transformations such as acylation and diazotization further expand its synthetic utility, enabling its use as a versatile building block for complex molecular architectures. A thorough understanding of these reaction principles is essential for researchers aiming to leverage this compound in the fields of medicinal chemistry, agrochemicals, and materials science.
References
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electronic properties of the 1,3-benzodioxole ring system
An In-Depth Technical Guide to the Electronic Properties of the 1,3-Benzodioxole Ring System
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex challenges in drug discovery and materials science. The 1,3-benzodioxole scaffold is a recurring motif of immense interest, not merely for its prevalence in nature but for the subtle yet powerful electronic characteristics it imparts to a molecule. This guide is designed to move beyond a simple recitation of facts, offering instead a synthesized understanding of the core electronic properties of this system. We will explore not just what happens, but why it happens, providing a causal link between electronic structure, reactivity, and biological interaction. The protocols and data presented are structured to be self-validating, reflecting a workflow where experimental observation and theoretical understanding reinforce one another.
The 1,3-Benzodioxole Core: An Electronic Overview
The 1,3-benzodioxole, also known as methylenedioxybenzene, is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered 1,3-dioxole ring.[1] This seemingly simple fusion is the source of a unique electronic profile that has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3] It is a prominent structural element in numerous natural products, including safrole from sassafras oil and piperine from black pepper.[1]
The key to understanding its properties lies in the interaction between the oxygen lone pairs of the dioxole ring and the aromatic π-system of the benzene ring. This interaction dictates the molecule's reactivity, spectroscopic signature, and, critically, its metabolic fate.
Caption: Structure and IUPAC Numbering of the 1,3-Benzodioxole Ring.
Electron-Donating Character and Aromaticity
The two oxygen atoms in the dioxole ring are positioned adjacent to the benzene ring, and their lone pairs of electrons are well-aligned to participate in resonance with the aromatic system. This delocalization of electron density into the benzene ring makes the 1,3-benzodioxole moiety a potent electron-donating group.[2] The consequence of this is a significant increase in the nucleophilicity of the aromatic ring compared to unsubstituted benzene, making it highly susceptible to electrophilic attack. This enhanced reactivity is a cornerstone of its synthetic utility.[2]
This electron-donating nature is also reflected in its high degree of aromaticity, which contributes to its overall stability.[2] The fusion of the electron-rich dioxole ring enhances the electronic characteristics of the core structure, priming it for a range of chemical transformations.[3]
Frontier Molecular Orbitals and Reactivity
To truly grasp the reactivity of 1,3-benzodioxole, we must consider its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In chemical reactions, electrons typically flow from the HOMO of the nucleophile to the LUMO of the electrophile.[4][5]
-
HOMO (Highest Occupied Molecular Orbital): As an electron-rich system, the HOMO of 1,3-benzodioxole is relatively high in energy. This high-energy HOMO signifies that its electrons are more readily available to be donated, confirming its nucleophilic character.[5] The spatial distribution of the HOMO is concentrated on the benzene ring, particularly at the positions ortho and para to the dioxole fusion (positions 4, 5, 6, and 7).
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the lowest energy orbital available to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity.[6]
Caption: HOMO-LUMO interaction in electrophilic substitution.
This orbital arrangement explains the regioselectivity of electrophilic aromatic substitution. The increased electron density at positions 5 and 6 makes them the primary sites for attack.
Spectroscopic Characterization
The electronic properties of the 1,3-benzodioxole ring give rise to a distinct spectroscopic signature, which is invaluable for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal is a sharp singlet typically found between δ 5.9-6.1 ppm, corresponding to the two protons of the methylene (-O-CH₂-O-) bridge.[7] The aromatic protons appear in the δ 6.7-7.2 ppm range, often showing complex splitting patterns depending on the substitution. Their upfield shift compared to benzene (δ 7.34 ppm) is direct evidence of the shielding effect caused by the electron-donating dioxole ring.
-
¹³C NMR: The methylene bridge carbon provides a key signal around δ 101-102 ppm.[7] The aromatic carbons also show characteristic shifts, with the carbons directly attached to the oxygens (C3a and C7a) appearing further downfield.
Infrared (IR) Spectroscopy
The IR spectrum is distinguished by strong C-O stretching vibrations characteristic of the acetal-like structure of the dioxole ring, typically appearing in the 1250-1040 cm⁻¹ region.[8] Aromatic C-H and C=C stretching vibrations are also present.
| Property | Spectroscopic Evidence | Typical Range / Value |
| Methylene Bridge | ¹H NMR Signal (singlet) | δ 5.9-6.1 ppm |
| ¹³C NMR Signal | δ 101-102 ppm | |
| Aromatic Ring | ¹H NMR Signals (shielded) | δ 6.7-7.2 ppm |
| Dioxole C-O Bonds | IR Absorption (C-O stretch) | 1250-1040 cm⁻¹ |
Table 1: Summary of key spectroscopic data for the 1,3-benzodioxole core.
Metabolism and Cytochrome P450 Inhibition: A Critical Interaction
From a drug development perspective, one of the most significant electronic properties of the 1,3-benzodioxole ring is its interaction with cytochrome P450 (CYP450) enzymes.[9] These enzymes are central to drug metabolism. Many 1,3-benzodioxole derivatives are not just substrates but are potent mechanism-based inhibitors of CYP450 enzymes, particularly isoforms like CYP3A4 and CYP1A2.[10][11]
This inhibition is not a simple competitive interaction. Instead, the enzyme metabolizes the 1,3-benzodioxole to a highly reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[11]
The Causality of Inhibition:
-
Initial Binding: The 1,3-benzodioxole compound binds to the active site of a CYP450 enzyme.
-
Oxidative Activation: The iron-oxo species in the CYP450 active site abstracts a hydrogen atom from the methylene bridge of the dioxole ring.
-
Carbene Formation: This initial oxidation leads to the formation of a highly reactive electrophilic carbene intermediate.
-
Covalent Adduction: The carbene intermediate then attacks the nucleophilic protoporphyrin IX ring of the enzyme's heme group, forming a stable, covalent bond.
-
Enzyme Inactivation: This covalent modification permanently deactivates the enzyme, which must then be replaced by de novo protein synthesis.[12]
This mechanism is the reason why compounds like piperonyl butoxide are used as insecticide synergists; they inhibit the insect's metabolic enzymes, prolonging the effect of the primary insecticide.[2] In drug development, this property can lead to significant drug-drug interactions, where a 1,3-benzodioxole-containing drug can dangerously elevate the concentration of other co-administered drugs by shutting down their metabolic clearance pathway.[13]
Caption: Workflow for the irreversible inhibition of CYP450 enzymes.
Experimental Protocols
Trustworthiness in science is built on reproducible methodology. The following protocols provide a framework for the synthesis and characterization of a representative 1,3-benzodioxole derivative.
Synthesis of N-(benzo[d][2][7]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide
This three-step synthesis demonstrates the use of 1,3-benzodioxol-5-amine as a building block and results in a novel derivative. The causality is clear: each step builds upon the last to assemble the final, more complex structure.[7][14]
Caption: Synthetic workflow for a 1,3-benzodioxole derivative.
Step 1: Synthesis of 2-((3-methylbenzyl)thio)acetic acid [14]
-
Dissolve thioglycolic acid (1.0 eq) and 1-(bromomethyl)-3-methylbenzene (1.0 eq) in ethanol (approx. 7 mL per mmol of thioglycolic acid).
-
Prepare a solution of NaOH (3.0 eq) in water (approx. 2.5 mL per mmol of NaOH).
-
Add the NaOH solution dropwise to the ethanol solution.
-
Reflux the reaction mixture for 3 hours. Monitor completion by TLC.
-
Remove ethanol via rotary evaporation.
-
Pour the aqueous residue into water and acidify to pH 1–2 with 6 M HCl.
-
The crude product often precipitates and can be used directly in the next step without extensive purification.
Step 2: Formation of the Acid Chloride [14]
-
Dissolve the crude product from Step 1 in dichloromethane (DCM, approx. 6 mL per mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Remove excess oxalyl chloride and DCM under reduced pressure to yield the crude acid chloride.
Step 3: Amide Coupling [14]
-
Dissolve 1,3-benzodioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in dioxane (approx. 6 mL per mmol of amine).[15]
-
Cool the solution to 0°C.
-
Add the crude acid chloride from Step 2 dropwise.
-
Stir at 0°C for 30 minutes, then at room temperature for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.
-
Extract the aqueous phase with DCM (3 x 30 mL).
-
Combine the organic phases, dry over MgSO₄, concentrate, and purify by column chromatography (silica gel) to obtain the final product.
Protocol for Spectroscopic Analysis
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) for NMR analysis. For FTIR, use a small amount of the neat solid or liquid sample on a salt plate or ATR crystal.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 300 MHz or higher spectrometer. Integrate all signals and determine coupling constants. Self-Validation: The presence of a singlet around 6.0 ppm for the -OCH₂O- protons and signals in the aromatic region confirms the core structure.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Self-Validation: The presence of a signal around 101 ppm confirms the methylene bridge carbon.
-
FTIR Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Self-Validation: Confirm the presence of strong C-O stretches between 1250-1040 cm⁻¹ and the amide C=O stretch (~1660 cm⁻¹).
Conclusion
The are a compelling example of how subtle structural modifications can induce profound changes in chemical and biological behavior. Its electron-donating character not only activates the fused benzene ring for synthetic elaboration but also establishes a metabolic liability through the mechanism-based inhibition of cytochrome P450 enzymes. For researchers in drug development, understanding this duality is paramount. The ability to predict and control these electronic effects allows for the rational design of novel therapeutics, agrochemicals, and other functional molecules, leveraging the unique chemistry of this privileged scaffold.
References
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]
- PubChem Compound Summary for CID 9229, 1,3-Benzodioxole.
- The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.).
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2002). Il Farmaco. [Link]
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
- 1,3-Benzodioxole. (n.d.). Grokipedia. [Link]
- Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. (n.d.). Medium. [Link]
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019).
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2021).
- 1,3-Benzodioxole. (n.d.). Wikipedia. [Link]
- Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. (1995). Journal of Biochemical Toxicology. [Link]
- Synthesis of bromination derivatives of 1, 3-benzodioxole. (2010).
- Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2020). Biomolecules & Therapeutics. [Link]
- Spectroscopic and quantum mechanical investigations of (2E)-3-(2H-1,3- benzodioxol-5-yl)-N-phenylprop-2-enamide using density f. (2016). CORE. [Link]
- Noscapine. (n.d.). Wikipedia. [Link]
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018).
- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2019). RSC Publishing. [Link]
- HOMO & LUMO In The Diels Alder Reaction. (2018). Master Organic Chemistry. [Link]
- IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. (n.d.).
- HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021). YouTube. [Link]
- Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. (2005). Clinical and Experimental Pharmacology and Physiology. [Link]
- The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. (1970). Journal of Medicinal Chemistry. [Link]
- Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole. (1999). Journal of the American Chemical Society. [Link]
- Molecular Orbital Theory, HOMO, LUMO of Ethene, Butadiene and Hex
- P450 Enzyme System (Inducers, Inhibitors, & Subtypes). (2019). YouTube. [Link]
- PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine.
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- 3. eprofile.ogapatapata.com [eprofile.ogapatapata.com]
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- 5. ossila.com [ossila.com]
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- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
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- 15. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Sialic Acids in Biopharmaceuticals using HPLC with 1,3-Benzodioxole-5,6-diamine Derivatization
Abstract
Sialic acids, terminal monosaccharides on the glycan chains of many biotherapeutic proteins, are critical quality attributes (CQAs) that significantly influence product efficacy, stability, and serum half-life.[1][2][3] This application note provides a detailed protocol for the sensitive and robust quantitation of sialic acids by High-Performance Liquid Chromatography (HPLC) following pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), also known as 1,3-Benzodioxole-5,6-diamine. This method is particularly suited for the analysis of common sialic acids such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1][2] The presence of Neu5Gc, which is not typically synthesized by humans, can be immunogenic, making its accurate quantitation essential for product safety.[1][4]
Introduction
The degree and type of sialylation on glycoprotein biopharmaceuticals are critical parameters monitored throughout the product lifecycle.[1] Various analytical techniques are available for sialic acid analysis, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and mass spectrometry.[5] However, derivatization with a fluorescent label followed by reversed-phase HPLC remains a widely adopted, sensitive, and reliable method.[4][6]
This compound (DMB) is a highly specific derivatizing agent for α-keto acids like sialic acids. The reaction forms a stable, highly fluorescent aromatic compound, enabling detection at picomole levels.[4][6] This application note details the entire workflow, from sialic acid release from the glycoprotein to the final HPLC analysis, providing insights into the critical parameters for a successful and reproducible assay.
Principle of the Method
The overall workflow consists of three main stages:
-
Sialic Acid Release: Glycosidically bound sialic acids are released from the glycoprotein backbone via mild acid hydrolysis.
-
Derivatization: The released sialic acids are then specifically labeled with DMB. The reaction involves the condensation of the diamine group of DMB with the α-keto acid functionality of the sialic acid, forming a fluorescent derivative.
-
HPLC Analysis: The DMB-labeled sialic acids are separated by reversed-phase HPLC and quantified using a fluorescence detector.
Figure 1: Experimental workflow for sialic acid analysis.
Materials and Reagents
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size)[1]
-
Heating block or water bath
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.2 µm)
Reagents
-
N-acetylneuraminic acid (Neu5Ac) standard
-
N-glycolylneuraminic acid (Neu5Gc) standard
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
Glacial Acetic Acid
-
2-Mercaptoethanol
-
Sodium Hydrosulfite
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid
Protocols
Preparation of Reagents and Standards
1.1 DMB Labeling Solution (Prepare fresh daily and protect from light)
-
In a glass vial, combine:
-
1.5 mL HPLC-grade water
-
172 µL Glacial Acetic Acid
-
112 µL 2-Mercaptoethanol
-
-
Mix the solution thoroughly.
-
Add 4.9 mg of Sodium Hydrosulfite and mix until dissolved. The solution may appear cloudy.
-
Finally, add 3.5 mg of DMB dihydrochloride and mix until fully dissolved.[4][7]
Causality Insight: 2-Mercaptoethanol and sodium hydrosulfite are reducing agents that prevent the oxidation of the diamine groups on DMB, ensuring efficient derivatization.
1.2 Sialic Acid Standards
-
Prepare individual stock solutions of Neu5Ac and Neu5Gc (e.g., 1 mg/mL) in HPLC-grade water.
-
Create a combined working standard solution containing both Neu5Ac and Neu5Gc at a known concentration (e.g., 0.1 mM Neu5Ac and 7.8 µM Neu5Gc).[7]
-
Prepare a series of calibration standards by diluting the working standard solution.
1.3 Mobile Phase
-
An isocratic mobile phase is often sufficient for baseline resolution. A common composition is Acetonitrile:Methanol:Water (e.g., 9%:7%:84%).[1]
-
Alternatively, a gradient using water and acetonitrile, both with 0.1% formic acid, can provide improved separation and shorter run times.[2]
Sample Preparation and Sialic Acid Release
-
Accurately determine the protein concentration of your glycoprotein sample.
-
In a microcentrifuge tube, add a known amount of the glycoprotein sample.
-
Add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.
-
Incubate the mixture at 80°C for 2 hours to release the sialic acids.[1]
-
After incubation, cool the samples to room temperature and centrifuge to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids.
Causality Insight: Mild acid hydrolysis is used to cleave the glycosidic linkages of sialic acids without significantly degrading the monosaccharides themselves. Stronger acids or higher temperatures can lead to degradation and inaccurate results.[8]
Derivatization Protocol
-
Take a 50 µL aliquot of the released sialic acid sample or standard.
-
Add 50 µL of the freshly prepared DMB labeling solution.
-
Vortex the mixture gently.
-
Incubate at 50-60°C for 2.5 to 3 hours in the dark.[1]
-
Stop the reaction by adding 400-500 µL of HPLC-grade water.[1]
-
The sample is now ready for HPLC analysis. Filter if necessary.
Trustworthiness Note: DMB-labeled sialic acids are light-sensitive. It is crucial to protect samples from light during and after derivatization and to analyze them within 24 hours to prevent degradation and ensure data quality.[1]
Figure 2: DMB Derivatization Reaction.
HPLC Analysis
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Methanol:Water (9:7:84) or a water/acetonitrile gradient with 0.1% formic acid.[1][2]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 - 20 µL
-
Fluorescence Detector Settings:
-
Excitation: 373 nm
-
Emission: 448 nm[2]
-
Data Analysis and Interpretation
The primary output is a chromatogram showing fluorescent peaks corresponding to the DMB-derivatized sialic acids.
-
Identification: Identify the peaks for Neu5Ac and Neu5Gc by comparing their retention times to those of the standards.
-
Quantitation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of Neu5Ac and Neu5Gc in the samples.
-
Normalization: Express the results as moles of sialic acid per mole of glycoprotein to allow for direct comparison between different samples and batches.
| Parameter | Typical Value | Reference |
| HPLC Column | C18, 4.6 x 100 mm, 3.5 µm | [1] |
| Mobile Phase | Acetonitrile:Methanol:Water (9:7:84) | [1] |
| Flow Rate | 0.5 mL/min | [9] |
| Detection (Ex/Em) | 373 nm / 448 nm | [2] |
| Limit of Detection (LOD) | ~3 pmol | [10] |
| Limit of Quantitation (LOQ) | ~32 µg/mL (chromatographic) | [11] |
| Linearity (R²) | > 0.998 | [9][12] |
| Recovery | 90 - 102% | [11][12] |
Table 1: Summary of Typical HPLC Parameters and Method Validation Metrics.
Troubleshooting
-
No or Low Peak Intensity:
-
Check the freshness and preparation of the DMB reagent. It must be made fresh daily.
-
Ensure complete hydrolysis; extend time or re-check acid concentration if necessary.
-
Confirm the fluorescence detector is on and settings are correct.
-
-
Poor Peak Shape or Resolution:
-
The column may be degraded; try washing or replacing it.
-
Optimize the mobile phase composition. A slight change in the acetonitrile/methanol/water ratio can significantly impact resolution.[1]
-
-
Extraneous Peaks:
-
These can arise from the DMB reagent itself or from contaminants in the sample. Running a blank (reagents without sample) is essential for identifying reagent-related peaks.[2]
-
Conclusion
The derivatization of sialic acids with this compound followed by RP-HPLC with fluorescence detection is a highly sensitive, specific, and robust method for the quantitative analysis of sialylation in biopharmaceuticals. By carefully controlling the key steps of hydrolysis, derivatization, and chromatography, this protocol provides a reliable system for monitoring a critical quality attribute, ensuring product consistency, safety, and efficacy.
References
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters.
- Guffey, S. A., et al. (2022). Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. Foods.
- Fisher, D., et al. (2018). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR.
- Gunawan, A., et al. (2021). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. bioRxiv.
- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
- Zhang, T., et al. (2025). Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins. Journal of Pharmaceutical and Biomedical Analysis.
- MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.
- Agilent. (2022). Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins.
- ResearchGate. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- Kolarich, D., et al. (2013). Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies. Analyst.
- Toyoda, M., et al. (2008). Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. Analytical Chemistry.
- MDPI. (2019). Expanding the Reaction Space of Linkage-Specific Sialic Acid Derivatization. MDPI.
- NIH. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids.
Sources
- 1. waters.com [waters.com]
- 2. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. biorxiv.org [biorxiv.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide [mdpi.com]
- 12. Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Central Role of α-Keto Acids in Metabolism
An Application Guide to the Fluorometric Determination of α-Keto Acids Using 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
α-Keto acids are critical intermediates in a multitude of essential metabolic pathways, including the citric acid cycle, glycolysis, and amino acid metabolism.[1][2] As the carbon skeletons of amino acids, their quantification provides a direct window into cellular metabolic status, offering valuable insights into disease mechanisms, nutritional status, and cellular physiology.[2][3][4] Given their high polarity and inherent instability, the sensitive and reproducible analysis of these molecules presents a significant analytical challenge.[3][4]
This application note provides a comprehensive, field-tested protocol for the sensitive quantification of α-keto acids in biological samples. The method is based on pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto moiety to yield a highly fluorescent quinoxalinone derivative. This stable product can then be readily separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection (FLD), achieving detection limits in the low nanomolar to high femtomolar range.[1][5]
Principle of the Derivatization Reaction
The analytical power of this method hinges on a specific condensation reaction. In an acidic environment and in the presence of a reducing agent, the two adjacent amino groups of DMB react with the vicinal dicarbonyl group of an α-keto acid. This reaction forms a stable, heterocyclic quinoxalinone derivative that is intensely fluorescent, shifting the detection challenge from a non-chromophoric analyte to a highly emissive one.[5][6] The inclusion of a reducing agent, such as 2-mercaptoethanol or sodium hydrosulfite, is crucial to prevent oxidative side reactions, ensuring a high yield of the desired fluorescent product.
Part 1: Derivatization Protocol
This protocol is optimized for the derivatization of α-keto acids in aqueous standards and prepared biological extracts.
Required Materials and Reagents
| Reagent | Recommended Grade | Notes |
| DMB Dihydrochloride (DMB·2HCl) | ≥98% Purity | Light-sensitive. Store at -20°C, protected from light.[7] |
| 2-Mercaptoethanol | ACS Grade | Use in a fume hood. |
| Sodium Sulfite or Sodium Hydrosulfite | ACS Grade | Acts as a reducing agent/antioxidant. |
| Hydrochloric Acid (HCl) | Concentrated, ACS | For acidifying the reaction mixture. |
| Sodium Hydroxide (NaOH) | ACS Grade | For post-derivatization pH adjustment to prevent peak splitting.[1] |
| Methanol (MeOH) & Acetonitrile (ACN) | HPLC Grade | For mobile phase preparation. |
| Water | HPLC/Milli-Q Grade | For all solutions and mobile phases. |
| α-Keto Acid Standards | ≥99% Purity | For calibration curves (e.g., α-ketoglutarate, pyruvate, etc.). |
| Internal Standard (IS) | ≥99% Purity | e.g., α-ketovaleric acid (KV), for improved quantification.[1] |
Preparation of DMB Labeling Reagent
Causality Note: This reagent is prepared fresh to ensure the potency of the reducing agents and the integrity of the DMB. The acidic environment is essential for the condensation reaction to proceed efficiently.
A representative formulation adapted from published methods is provided below.[1]
-
In a clean glass vial, combine:
-
870 µL HPLC-grade water
-
58 µL concentrated HCl
-
70 µL 2-mercaptoethanol
-
4.9 mg sodium sulfite
-
-
Vortex until the sodium sulfite is fully dissolved.
-
To this solution, add 1.6 mg of DMB·2HCl.
-
Vortex thoroughly until the DMB·2HCl is completely dissolved. The solution should be used immediately.
Sample Preparation (Example: Cultured Cells)
Causality Note: Biological samples require extraction to isolate the low-molecular-weight metabolites, including α-keto acids. The use of cold methanol quenches metabolic activity and precipitates proteins, which could interfere with the analysis.[1]
-
Harvest a known number of cells (e.g., 1 x 10⁶ cells) by centrifugation.
-
Aspirate the supernatant and add 1 mL of 80% ice-cold methanol containing the internal standard.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and dry it completely using a vacuum concentrator at a low temperature (30-45°C).[1]
-
Reconstitute the dried extract in a precise volume of HPLC-grade water (e.g., 100 µL) before proceeding to the labeling step.[1]
Derivatization Workflow
-
Reaction Setup: In a microcentrifuge tube or a sealed reaction vial, combine equal volumes of the sample (or standard) and the freshly prepared DMB Labeling Reagent. For example, mix 40 µL of sample with 40 µL of DMB reagent.[1]
-
Incubation: Securely cap the vials, vortex briefly, and heat at 85°C for 45 minutes.[1] It is critical to perform this incubation in the dark (e.g., in a heating block or by wrapping vials in foil) as DMB and its derivatives are light-sensitive.[7][8]
-
Cooling: Immediately transfer the vials to an ice bath and cool for at least 5 minutes to stop the reaction.[1]
-
pH Adjustment & Dilution: Dilute the reaction mixture five-fold with a 65 mM NaOH aqueous solution.[1]
-
Expert Insight: This step is crucial. The derivatization is performed at a very low pH. Injecting a highly acidic sample can cause chromatographic problems, particularly peak splitting for certain analytes like α-ketoglutarate (KG).[1] Adding NaOH neutralizes the excess acid, ensuring sharp, symmetrical peaks.
-
-
Analysis: The sample is now ready for HPLC analysis. The DMB-labeled products are stable for a limited time; analysis within a few hours is recommended. If necessary, store samples at -20°C in the dark and analyze within 72 hours.[7]
Part 2: HPLC-FLD Analysis Protocol
HPLC System and Conditions
The following parameters have been shown to effectively separate a mixture of common α-keto acids.[1]
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, degasser, autosampler, column oven, and fluorescence detector. |
| Column | Inertsil ODS-4V (250 x 3.0 mm, 5 µm) or equivalent C18 reverse-phase column.[1] |
| Mobile Phase A | 30% Methanol in HPLC-grade Water (v/v).[1] |
| Mobile Phase B | 100% Methanol.[1] |
| Flow Rate | 0.3 mL/min.[1] |
| Column Temperature | 40°C.[1] |
| Injection Volume | 25 µL.[1] |
| Fluorescence Detection | Excitation: 367 nm, Emission: 446 nm.[1] |
HPLC Gradient Program
Causality Note: A gradient elution is necessary to resolve the DMB-derivatized α-keto acids, which have varying degrees of hydrophobicity. The program starts with a high aqueous content to retain and separate polar analytes and gradually increases the organic content (Methanol) to elute the more nonpolar derivatives.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 10.0 | 100 | 0 |
| 20.0 | 50 | 50 |
| 50.0 | 50 | 50 |
(This gradient is adapted from a published method and may require optimization for different columns or analyte sets).[1]
Part 3: Data Analysis and Validation
For accurate quantification, a self-validating system must be established.
-
Calibration: Prepare a series of calibration standards for each target α-keto acid and the internal standard. Process these standards through the entire derivatization and analysis protocol.
-
Curve Generation: Construct calibration curves by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[1] The relationship should be linear over the desired concentration range.
-
Validation: The method's performance should be validated by determining the Limits of Detection (LOD) and Quantification (LOQ). Published methods using this technique have achieved LODs of 1.3–5.4 nM and LOQs of 4.2–18 nM, demonstrating its high sensitivity.[1]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Split or Broad Peaks (esp. for KG) | The injected sample is too acidic.[1] | Ensure the post-derivatization dilution with NaOH is performed correctly. This step neutralizes the sample and is critical for good peak shape.[1] |
| Low Signal or Poor Sensitivity | 1. Degradation of DMB reagent.2. Degradation of labeled sample.3. Suboptimal reaction. | 1. Always prepare the DMB labeling reagent fresh before use.2. Analyze samples promptly after labeling. Protect from light and store at -20°C if needed.[7][8]3. Verify incubation temperature and time. Ensure reagents were measured accurately. |
| No Peaks Detected | 1. Fluorescence detector is off or set to wrong wavelengths.2. No α-keto acids in sample. | 1. Check detector settings (Ex: 367 nm, Em: 446 nm).[1]2. Run a known standard to confirm the system and protocol are working. |
| Extraneous Peaks | Contamination from reagents, sample matrix, or glassware. | Use high-purity reagents and HPLC-grade solvents. Ensure all labware is scrupulously clean. Run a reagent blank (water instead of sample) to identify contaminant peaks. |
References
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry.
- SIGNAL™ DMB LABELING KIT. (n.d.). Agilent.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. (n.d.).
- Intracellular alpha-keto acid quantification by fluorescence-HPLC. (n.d.). Semantic Scholar.
- Sialic Acid Fluorescence Labeling Kit. (n.d.). Takara Bio.
- High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatiz
- Intracellular alpha-keto acid quantification by fluorescence-HPLC. (n.d.). PubMed.
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- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular alpha-keto acid quantification by fluorescence-HPLC | Semantic Scholar [semanticscholar.org]
- 4. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
Synthesis of Novel 6,7-(Methylenedioxy)quinoxaline Derivatives: A Comprehensive Guide for Researchers
Introduction: The Prominence of Quinoxaline Scaffolds in Modern Drug Discovery
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1][2] Their inherent chemical versatility and broad spectrum of pharmacological activities have established them as indispensable scaffolds in medicinal chemistry and drug development.[3] Synthetic quinoxalines are integral components of various antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and exhibit activity against certain tumors.[1] The therapeutic landscape of quinoxaline derivatives is remarkably diverse, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4]
The 1,3-benzodioxole moiety is a key structural feature in many natural products and synthetic compounds, often imparting unique biological activities.[5] The fusion of this pharmacologically significant motif with the quinoxaline core, through the use of 1,3-Benzodioxole-5,6-diamine as a starting material, presents a compelling strategy for the generation of novel chemical entities with potentially enhanced or novel therapeutic profiles. This guide provides detailed application notes and robust protocols for the synthesis of 6,7-(methylenedioxy)quinoxaline derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: The Cornerstone Condensation Reaction
The most established and widely employed method for the synthesis of quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This reaction is valued for its reliability and the ability to generate a diverse library of quinoxaline derivatives by varying the substitution patterns on both the diamine and the dicarbonyl precursors.
Figure 1: General workflow for the synthesis of 6,7-(methylenedioxy)quinoxaline derivatives.
The reaction mechanism proceeds through the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system. The choice of catalyst and solvent can significantly influence the reaction rate and yield.
Experimental Protocols
This section provides two detailed protocols for the synthesis of 2,3-diphenyl-6,7-(methylenedioxy)quinoxaline, a representative derivative, utilizing both conventional and green chemistry approaches.
Protocol 1: Conventional Synthesis in Ethanol
This protocol describes a standard method for the synthesis of the target compound using ethanol as a solvent.
Materials and Reagents:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 152.1 mg) in 20 mL of absolute ethanol.
-
Add Benzil (1.0 mmol, 210.2 mg) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dry the purified product under vacuum to obtain 2,3-diphenyl-6,7-(methylenedioxy)quinoxaline.
Protocol 2: Green Synthesis using a Microwave-Assisted Approach
This protocol offers a more environmentally friendly and rapid synthesis using microwave irradiation.[7][8]
Materials and Reagents:
-
This compound
-
Benzil
-
Ethanol:Water (1:1) mixture
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave-safe reaction vessel, place this compound (1.0 mmol, 152.1 mg) and Benzil (1.0 mmol, 210.2 mg).
-
Add 5 mL of a 1:1 mixture of ethanol and water.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will likely precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol.
Data Summary and Expected Results
The following table summarizes the key parameters for the synthesis of 2,3-diphenyl-6,7-(methylenedioxy)quinoxaline.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Microwave-Assisted) |
| Diamine | This compound | This compound |
| Dicarbonyl | Benzil | Benzil |
| Solvent | Ethanol | Ethanol:Water (1:1) |
| Catalyst | Glacial Acetic Acid | None |
| Temperature | Reflux (~78 °C) | 120 °C |
| Reaction Time | 2-4 hours | 5-10 minutes |
| Typical Yield | 85-95% | 90-98% |
Characterization of 2,3-diphenyl-6,7-(methylenedioxy)quinoxaline:
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be in the range of similar 2,3-diphenylquinoxaline derivatives.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-8.2 (m, 4H, Ar-H), ~7.3-7.6 (m, 6H, Ar-H), ~7.2 (s, 2H, quinoxaline H-5, H-8), ~6.1 (s, 2H, O-CH₂-O).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~153 (C=N), ~148 (Ar-C-O), ~141 (Ar-C), ~139 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~102 (O-CH₂-O), ~101 (quinoxaline C-5, C-8).[9]
-
IR (KBr, cm⁻¹): ~3060 (Ar C-H), ~1600, 1500, 1450 (C=C, C=N), ~1250, 1040 (C-O-C).[10]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₂₁H₁₄N₂O₂ [M+H]⁺, found.
Figure 2: Detailed experimental workflow from synthesis to characterization.
Safety and Handling Precautions
Researchers must adhere to standard laboratory safety procedures when performing these syntheses.
-
This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][11]
-
Benzil and other 1,2-dicarbonyl compounds: These are generally stable solids but should be handled in a well-ventilated area.
-
Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.[12]
-
Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vessel is properly sealed to prevent pressure buildup.
Conclusion and Future Perspectives
The synthetic protocols outlined in this guide provide a reliable and efficient foundation for the synthesis of novel 6,7-(methylenedioxy)quinoxaline derivatives. The versatility of the core condensation reaction allows for the generation of a wide array of analogs by employing different 1,2-dicarbonyl compounds. These newly synthesized compounds can then be subjected to a battery of biological assays to evaluate their potential as therapeutic agents. The unique combination of the quinoxaline and 1,3-benzodioxole scaffolds holds significant promise for the discovery of next-generation drug candidates with improved efficacy and novel mechanisms of action.
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- Green synthesis of quinoxaline and substituted quinoxalines. (2025). ResearchGate.
- Synthesis of selective quinoxaline‐methanoazulenes 6 from the masked 1,2‐dicarbonyls 4. (n.d.).
- Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts.
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- Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. (n.d.).
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- Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. (n.d.). The Royal Society of Chemistry.
- Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors. (2013). PubMed.
- Mild and Green Methodology for NIS-Mediated Synthesis of Quinoxalines from o‑Phenylenediamines and Sulfoxonium Ylides at Room Temperature. (2025). ACS Omega.
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The Versatile Scaffold: Harnessing 1,3-Benzodioxole-5,6-diamine in Medicinal Chemistry
Introduction: The Strategic Advantage of the 1,3-Benzodioxole-5,6-diamine Core
In the landscape of medicinal chemistry, the 1,3-benzodioxole moiety is a privileged scaffold, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of two amino groups at the 5- and 6-positions of this scaffold, yielding this compound, provides a powerful and versatile building block for the synthesis of novel heterocyclic systems with significant therapeutic potential. The ortho-diamine functionality is a gateway to a diverse range of condensation reactions, enabling the construction of intricate molecular architectures, particularly benzimidazoles and quinoxalines. These resulting heterocyclic systems are of profound interest in drug discovery, with derivatives demonstrating promising applications as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1][2]
This guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both the foundational chemistry and practical, field-proven protocols to leverage this valuable scaffold in the quest for novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 1,3-benzodioxole. The key strategic steps involve dinitration followed by a reduction of the nitro groups to the corresponding diamine.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 5,6-Dinitro-1,3-benzodioxole
This protocol outlines the dinitration of 1,3-benzodioxole. The reaction requires careful temperature control to prevent side reactions.
Materials:
-
1,3-Benzodioxole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Slowly add 1,3-benzodioxole dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated yellow solid, 5,6-dinitro-1,3-benzodioxole, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.[3]
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain a purified product.
Protocol 2: Reduction of 5,6-Dinitro-1,3-benzodioxole to this compound
The reduction of the dinitro compound to the diamine is a critical step. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective method.
Materials:
-
5,6-Dinitro-1,3-benzodioxole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Suspend 5,6-dinitro-1,3-benzodioxole in a suitable solvent such as ethanol in a round bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add an excess of tin(II) chloride dihydrate to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then neutralize it carefully with a concentrated sodium hydroxide solution until the solution is basic.
-
The product, this compound, can be extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diamine.
-
The product can be further purified by column chromatography or recrystallization.
Application in the Synthesis of Bioactive Heterocycles
The ortho-diamine functionality of this compound is a versatile synthon for the construction of various heterocyclic systems, most notably benzimidazoles and quinoxalines.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including kinase inhibitory and anticancer properties.[4] The condensation of this compound with aldehydes is a straightforward method for the synthesis of 2-substituted benzimidazole derivatives.
Caption: Condensation reaction for benzimidazole synthesis.
This protocol describes the synthesis of a specific benzimidazole derivative using benzo[d][1][5]dioxole-5-carbaldehyde.
Materials:
-
This compound
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round bottom flask, dissolve equimolar amounts of this compound and benzo[d][1][5]dioxole-5-carbaldehyde in ethanol.[6]
-
Reflux the reaction mixture for 6 hours.[6]
-
Upon cooling, the product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold mixture of water and ethanol.[6]
-
The crude product can be recrystallized from a suitable solvent like chloroform to yield the purified 2-(1,3-Benzodioxol-5-yl)-1H-benzo[d]imidazole.[6]
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][7] They are readily synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.
Caption: Condensation reaction for quinoxaline synthesis.
This protocol details the synthesis of a specific quinoxaline derivative using benzil as the 1,2-dicarbonyl compound.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve equimolar amounts of this compound and benzil in ethanol in a round bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will crystallize out of the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry to obtain 6,7-(methylenedioxy)-2,3-diphenylquinoxaline.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Medicinal Chemistry Applications and Biological Significance
Derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities. The resulting benzimidazole and quinoxaline scaffolds serve as excellent platforms for further chemical modifications to optimize their therapeutic properties.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of 1,3-benzodioxole derivatives.[2][5] The incorporation of this scaffold into various heterocyclic systems has led to the development of compounds with significant growth inhibitory activity against a range of human tumor cell lines.[5] For instance, certain benzimidazole derivatives have been shown to act as potent kinase inhibitors, a class of targeted cancer therapeutics.[4]
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole-based compounds have emerged as a common scaffold for the design of kinase inhibitors.[4] The 1,3-benzodioxole moiety can be strategically incorporated to enhance binding affinity and selectivity for specific kinases. The development of both selective and multi-targeted kinase inhibitors is an active area of research, with some benzimidazole derivatives showing promise in overcoming drug resistance.[4]
| Compound Class | Therapeutic Target | Reported Activity | Reference |
| Benzimidazole Derivatives | Protein Kinases | ATP-competitive inhibition, potential for multi-target therapy | [4] |
| Quinoxaline Derivatives | Various cancer cell lines | Growth inhibition, cytotoxic effects | [2][7] |
| 1,3-Benzodioxole Derivatives | Various cancer cell lines | Growth inhibitory activity | [5] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the ortho-diamine functionality provide a facile entry into the synthesis of diverse and biologically relevant heterocyclic systems. The demonstrated antitumor and kinase inhibitory activities of its derivatives underscore the significant potential of this scaffold in the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as the exploration of their efficacy in preclinical and clinical settings. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation medicines.
References
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
- BenchChem. (2025).
- Biological activity of quinoxaline derivatives. (2025).
- Al-Tel, T. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
- PubChem. (n.d.). 5,6-Dinitro-1,3-benzodioxole.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(10), 1668.
- Lee, H. J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114101.
- Biological Activity of Quinoxaline Deriv
- Couty, S., Westwood, I. M., Kalusa, A., & van Montfort, R. L. M. (2013). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Bioorganic & Medicinal Chemistry Letters, 23(16), 4673–4678.
- PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
- NIST. (n.d.). 1,3-Benzodioxole, 5-(1-propenyl)-.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Derivatives of 1.3-benzodioxoles, 42 amino-1, 3-benzodioxoles. (2025).
- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Sharma, P., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- Bouacida, S., et al. (2013). 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808.
- Inhibitory concentrations IC50 (in µM, after 72 h) of test compounds in.... (n.d.).
- Dow Chemical Company. (1988). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. U.S.
- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7350–7362.
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Synthesis of Bioactive Heterocyclic Compounds from 1,3-Benzodioxole-5,6-diamine: Application Notes and Protocols
Introduction: The Strategic Value of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by modulating interactions with metabolic enzymes like cytochrome P450.[1] When incorporated into heterocyclic systems, this scaffold serves as a versatile building block for creating novel therapeutic agents.
1,3-Benzodioxole-5,6-diamine, an ortho-phenylenediamine derivative, is a particularly valuable precursor for constructing fused heterocyclic systems. The adjacent amine functionalities provide a reactive handle for cyclocondensation reactions, enabling the efficient synthesis of diverse and complex molecular architectures. This guide provides detailed protocols and technical insights for the preparation of bioactive quinoxaline and benzimidazole derivatives from this key starting material, targeting applications in drug discovery and medicinal chemistry. The compounds derived from this precursor have shown promise as anticancer and antimicrobial agents.[2][3][4]
Core Synthetic Pathways and Mechanistic Rationale
The primary synthetic utility of this compound lies in its role as a binucleophile. The two adjacent amino groups readily condense with dielectrophilic partners to form stable, fused heterocyclic rings. The two most prominent and high-yielding pathways are the synthesis of quinoxalines and benzimidazoles.
Pathway 1: Synthesis of Benzo[d][5][6]dioxolo[5,6-f]quinoxalines
The reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is the most classical and efficient method for quinoxaline synthesis.[5][6] This condensation reaction proceeds under mild conditions, often catalyzed by a small amount of acid, and typically results in high yields of the desired product.
Causality of the Reaction: The mechanism involves a sequential two-step nucleophilic attack. One amine group first attacks one of the carbonyl carbons, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). An intramolecular cyclization occurs as the second amine group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the final, stable aromatic quinoxaline ring system. The reaction is driven to completion by the formation of this highly conjugated and thermodynamically stable aromatic product.
// Nodes Start [label="this compound\n+ 1,2-Dicarbonyl Compound (e.g., Benzil)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Nucleophilic Attack & Dehydration\n(Formation of Imine Intermediate)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Step2 [label="Intramolecular Cyclization\n(Second Nucleophilic Attack)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Step3 [label="Final Dehydration\n(Aromatization)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; End [label="Substituted Benzo[d][7][8]dioxolo[5,6-f]quinoxaline", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Step1 [color="#4285F4"]; Step1 -> Step2 [color="#4285F4"]; Step2 -> Step3 [color="#4285F4"]; Step3 -> End [color="#34A853"]; } dot Caption: General workflow for quinoxaline synthesis.
Pathway 2: Synthesis of Benzo[d][5][6]dioxolo[5,6-d]imidazoles
The synthesis of benzimidazoles from ortho-phenylenediamines typically involves condensation with aldehydes or carboxylic acids.[9][10] The reaction with aldehydes is particularly common and can be performed under various conditions, including acid catalysis or oxidative cyclization.
Causality of the Reaction: When reacting with an aldehyde, the initial step is the formation of a Schiff base with one of the amino groups. The subsequent cyclization is an intramolecular nucleophilic attack of the second amino group onto the imine carbon. This is followed by an oxidation step (often aerobic, using air as the oxidant) that removes two hydrogen atoms to form the aromatic benzimidazole ring. The choice of catalyst and reaction conditions can influence the rate and efficiency of this oxidative aromatization step.[11]
// Nodes Start [label="this compound\n+ Aldehyde (e.g., Benzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Schiff Base Formation\n(Condensation & Dehydration)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; Step2 [label="Intramolecular Cyclization\n(Attack on Imine Carbon)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; Step3 [label="Oxidative Aromatization\n(e.g., Aerobic Oxidation)", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse]; End [label="Substituted Benzo[d][7][8]dioxolo[5,6-d]imidazole", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Step1 [color="#FBBC05"]; Step1 -> Step2 [color="#FBBC05"]; Step2 -> Step3 [color="#FBBC05"]; Step3 -> End [color="#34A853"]; } dot Caption: General workflow for benzimidazole synthesis.
Biological Significance and Data Summary
Heterocycles derived from this compound are of significant interest due to their potential as therapeutic agents. Quinoxaline derivatives, in particular, are recognized as a novel class of chemotherapeutic agents with activity against various tumors.[12][13] Their mechanism of action often involves kinase inhibition or acting as pro-apoptotic drugs.[14] Benzimidazoles are also a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[15][16][17] The structural similarity of the benzimidazole core to natural purines allows them to interact with various biopolymers.[17]
| Compound Class | R1 | R2 | Biological Activity | Reported Values (IC50 / Zone of Inhibition) | Reference |
| Quinoxaline | Phenyl | Phenyl | Anticancer | IC50: 2.61 µM (MCF-7) | [13] |
| Quinoxaline | Various | Various | Anticancer | IC50: 0.071 µM (SMMC-7721) | [13] |
| Benzimidazole | p-tolyl | - | Antimicrobial (M. tuberculosis) | MIC: 1.6 µg/mL | [4] |
| Benzimidazole | 4-chlorophenyl | - | Antimicrobial (S. aureus) | Zone: 31-34 mm | [4] |
| Benzimidazole | Naphthalen-2-yl | - | Antioxidant | 82.95% DPPH Scavenging | [7] |
Note: The data presented is for structurally similar quinoxaline and benzimidazole derivatives to indicate the potential bioactivity of compounds derived from this compound. Specific data for direct derivatives should be determined experimentally.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 8,9-diphenylbenzo[d][5][6]dioxolo[5,6-f]quinoxaline
This protocol details the condensation of this compound with benzil, a classic 1,2-dicarbonyl compound.[18]
Materials & Equipment:
-
This compound (1.0 mmol, 152.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and Benzil (1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation.
-
Reaction: Place the flask on a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux (approx. 118 °C) with continuous stirring for 2-3 hours.
-
Experimental Rationale: Refluxing in acetic acid provides sufficient thermal energy to overcome the activation barrier for both dehydration steps, ensuring the reaction goes to completion. The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[19]
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting materials indicates completion.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form. Pour the cooled mixture into a beaker containing ice-cold water (20-30 mL) with vigorous stirring.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the final product as a crystalline solid.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-(Phenyl)benzo[d][5][6]dioxolo[5,6-d]imidazole
This protocol describes the synthesis of a benzimidazole derivative via the condensation of the diamine with an aromatic aldehyde (benzaldehyde).[11][20]
Materials & Equipment:
-
This compound (1.0 mmol, 152.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ethanol (10 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg) - Catalyst
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add benzaldehyde (1.0 mmol) and the catalytic amount of p-TSA (0.1 mmol) to the solution.
-
Experimental Rationale: p-TSA is an effective Brønsted acid catalyst that facilitates both the initial Schiff base formation and the subsequent cyclization.[10] The reaction is often run open to the air, which provides the oxygen necessary for the final oxidative aromatization step.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to isolate the pure benzimidazole product.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting and Key Considerations
-
Low Yields in Quinoxaline Synthesis: If yields are low, ensure the 1,2-dicarbonyl compound is pure. Contamination with mono-carbonyl compounds can lead to side products. Extending the reflux time or using a different acidic catalyst (e.g., a few drops of HCl) can sometimes improve conversion.
-
Incomplete Oxidation in Benzimidazole Synthesis: If the intermediate dihydrobenzimidazole is isolated instead of the fully aromatic product, the oxidation step is incomplete. Ensure the reaction is open to air. In stubborn cases, a mild oxidant (e.g., a catalytic amount of Cu(OAc)₂) can be added to facilitate the aromatization.[9]
-
Purification Challenges: Both quinoxalines and benzimidazoles are often crystalline solids that can be purified effectively by recrystallization. If the product is an oil or refuses to crystallize, column chromatography is the preferred method. Choosing the correct solvent system is critical for achieving good separation.
-
Regioisomerism: When using unsymmetrical 1,2-dicarbonyl compounds, the formation of two regioisomeric quinoxaline products is possible. The ratio of these isomers depends on the relative reactivity of the two carbonyl groups.[19] Analysis by NMR or HPLC is necessary to identify and quantify the isomers.
Conclusion
This compound stands as a powerful and efficient precursor for the synthesis of biologically relevant heterocyclic compounds. The straightforward and high-yielding condensation reactions to form quinoxalines and benzimidazoles provide a robust platform for generating molecular diversity. The protocols outlined in this guide are reliable and scalable, offering researchers in medicinal chemistry and drug development a clear path to accessing novel compounds with significant therapeutic potential. Further exploration of different dicarbonyls, aldehydes, and catalysts will undoubtedly continue to expand the library of bioactive molecules derived from this versatile scaffold.
References
- Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Ghichi, N., Benaouida, M. A., Benosmane, A., Benboudiaf, A., & Merazig, H. (2014). 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o157. [Link]
- Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(1), 15-18. [Link]
- Alam, M. S., et al. (2023).
- Pinto, E., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1263–1270. [Link]
- Kadhim, R. J., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2), 1081-1087. [Link]
- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Li, Y., et al. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 26(21), 6633. [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(15), 1967-1970. [Link]
- Processes for the preparation of 1,3-benzodioxole heterocyclic compounds. (2018).
- Leite, A. C., et al. (2000). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 55(5), 385-389. [Link]
- Zhao, L., et al. (2018). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 23(11), 2999. [Link]
- Zare, A., et al. (2008). Scheme 1. Condensation of benzene-1,2-diamine with benzil.
- Some biologically active derivatives of Phenazines. (n.d.).
- Bansal, Y., & Silakari, O. (2012). Antimicrobial Potential of Benzimidazole Derived Molecules. Mini-Reviews in Medicinal Chemistry, 12(14), 1431-1450. [Link]
- Al-Sultani, A. H. H., et al. (2020). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Systematic Reviews in Pharmacy, 11(1), 58-65. [Link]
- Lee, K. J., & Janda, K. D. (2006). Highly efficient synthesis of quinoxaline derivatives from 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl compounds. Tetrahedron Letters, 47(16), 2691-2694. [Link]
- Liu, R., et al. (2022).
- Gellis, A., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]
- Zhang, Y., et al. (2023). Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors. Molecules, 28(15), 5693. [Link]
- Asif, M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
- Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]
- Bassyouni, F. A., et al. (2002).
- da Silva, A. R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(7), e360704. [Link]
- Reddy, G. S., et al. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 133(2), 52. [Link]
- Wan, J. P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Arkivoc. [Link]
- Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3369. [Link]
- Product Class 15: Quinoxalines. (n.d.). Science of Synthesis. [Link]
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Application Notes and Protocols: 1,3-Benzodioxole-5,6-diamine as a Versatile Building Block in Pharmaceutical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals where it often imparts favorable biological and pharmacokinetic properties.[1][2] 1,3-Benzodioxole-5,6-diamine, featuring a reactive ortho-diamine functionality on this core structure, represents a uniquely valuable and versatile starting material for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and detailed, field-tested protocols for its use in synthesizing pharmaceutically relevant scaffolds, such as substituted benzimidazoles and quinoxalines. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for novel drug discovery programs.
Introduction: The Strategic Value of this compound
The strategic importance of this compound in pharmaceutical synthesis stems from the convergence of two key structural features:
-
The 1,3-Benzodioxole Core: This rigid, planar ring system is a common motif in biologically active molecules.[3] Its primary role extends beyond being a simple scaffold; it is a well-known inhibitor of cytochrome P450 (CYP450) enzymes.[4] This "mechanism-based inhibition" can be strategically employed in drug design to block metabolic pathways, thereby increasing the bioavailability and half-life of a co-administered drug or the parent molecule itself.[5]
-
The ortho-Diamine Functionality: The vicinal diamino groups (-NH₂) are nucleophilic and perfectly poised for cyclocondensation reactions. This arrangement is a classical precursor for the efficient, often one-pot, synthesis of a wide array of fused N-heterocycles, which are foundational to a vast number of therapeutic agents.
This combination makes this compound a powerful starting point for generating libraries of compounds with high structural diversity and embedded pharmacokinetic modulators, targeting areas from oncology to infectious diseases.[1][3]
Physicochemical Properties and Safe Handling
Accurate knowledge of the reagent's properties and adherence to safety protocols are paramount for successful and reproducible experimentation.
Compound Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | DMB, 1,2-Diamino-4,5-methylenedioxybenzene | [6] |
| CAS Number | 81864-15-5 (for hydrochloride salt) | [6] |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | - |
| Appearance | Solid (often supplied as hydrochloride salt) | [6] |
| Solubility | Soluble in DMSO, DMF, PBS (pH 7.2), and to a lesser extent, ethanol. | [6] |
Safety and Handling
As with all laboratory chemicals, this compound and its parent structure, 1,3-benzodioxole, must be handled with care.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] Use non-sparking tools and take measures to prevent electrostatic discharge, as the parent compound can be flammable.[9][10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[7][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[8]
Core Synthetic Pathways and Mechanistic Rationale
The primary utility of this compound lies in its facile conversion to fused heterocyclic systems. Below are protocols for two of the most fundamental and high-impact transformations.
Synthesis of Benzimidazole Scaffolds
The reaction of an ortho-phenylenediamine with an aldehyde is a cornerstone of heterocyclic synthesis, known as the Phillips-Ladenburg synthesis. It provides direct access to 2-substituted benzimidazoles, a core structure in numerous approved drugs (e.g., proton pump inhibitors like omeprazole and anthelmintics like albendazole).
Caption: Experimental workflow for benzimidazole synthesis.
-
Principle: This protocol details the acid-catalyzed condensation of this compound with 4-chlorobenzaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system. Acetic acid serves both as a solvent component and as a catalyst to protonate the aldehyde carbonyl, rendering it more electrophilic.
-
Materials and Reagents:
-
This compound (or its HCl salt)
-
4-Chlorobenzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
-
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask, suspend 1.52 g (10 mmol) of this compound in 30 mL of ethanol. If using the dihydrochloride salt (2.25 g, 10 mmol), add 2.1 g (25 mmol, 2.5 eq) of sodium bicarbonate to the suspension and stir for 15 minutes to liberate the free base.
-
Addition: To the stirred suspension, add 1.41 g (10 mmol, 1.0 eq) of 4-chlorobenzaldehyde.
-
Catalysis & Reaction: Add 5 mL of glacial acetic acid to the mixture. The solids should dissolve upon addition. Fit the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (approx. 85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting materials. The disappearance of the diamine and the appearance of a new, less polar spot (visualized under UV light) indicates product formation.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous mixture is neutral (~7-8) to quench the acetic acid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Drying & Purification: Air-dry the crude product. For higher purity, recrystallize the solid from an ethanol/water mixture. The pure product should be obtained as a crystalline solid.
-
Synthesis of Quinoxaline Scaffolds
Quinoxalines are another class of N-heterocycles with broad therapeutic applications, including use as kinase inhibitors in oncology. They are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: Synthetic utility of this compound.
-
Principle: This protocol describes the condensation of the diamine with an unsymmetrical 1,2-diketone, 4-methoxybenzil (anisil). The reaction is typically self-catalyzing at elevated temperatures and proceeds through a di-imine intermediate that rapidly cyclizes and dehydrates to form the aromatic quinoxaline ring. Ethanol is an excellent solvent as it dissolves the reactants and allows for easy product precipitation upon cooling.
-
Materials and Reagents:
-
This compound
-
4-Methoxybenzil (Anisil)
-
Ethanol (absolute)
-
Activated Charcoal
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
-
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound in 40 mL of warm absolute ethanol.
-
Addition: Add 2.40 g (10 mmol, 1.0 eq) of 4-methoxybenzil to the solution. A yellow color may develop.
-
Reaction: Heat the mixture to reflux with stirring. The solids should fully dissolve. Maintain the reflux for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is typically rapid and clean.
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. As it cools, the product will begin to crystallize.
-
Crystallization: To maximize yield, cool the flask in an ice bath for 30 minutes.
-
Filtration: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL).
-
Purification: The crude product is often of high purity. If color impurities are present, it can be redissolved in a minimal amount of hot ethanol, treated with a small amount of activated charcoal, hot-filtered to remove the charcoal, and allowed to recrystallize.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
-
Conclusion and Outlook
This compound is a high-value, strategic starting material for pharmaceutical synthesis. The protocols provided herein for the construction of benzimidazole and quinoxaline cores are robust, scalable, and founded on well-established chemical principles. The true power of this building block lies in the ability to combine these reliable cyclization strategies with the inherent pharmacokinetic-modulating properties of the benzodioxole ring. By leveraging this dual functionality, medicinal chemists can efficiently generate novel, drug-like molecules with enhanced metabolic stability, making this compound an indispensable tool in modern drug discovery.
References
- Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., Duan, L., Li, Z., Wang, B., Shu, K., & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
- Monoamine, & Amos. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org.
- Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
- (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.
- PubChem. (n.d.). 1,3-Benzodioxol-5-amine.
- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
- ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
- National Institutes of Health. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- National Institutes of Health. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PMC.
- SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- National Institutes of Health. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. PMC.
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Application Note: A Novel Fluorometric Method for the Quantification of Neuraminic Acid Using 1,3-Benzodioxole-5,6-diamine
Abstract
This application note details a proposed, novel fluorometric method for the sensitive detection and quantification of neuraminic acid (sialic acid) and its derivatives. The method is based on a hypothesized derivatization reaction with 1,3-Benzodioxole-5,6-diamine, a structural isomer of the widely used derivatizing agent 1,2-diamino-4,5-methylenedioxybenzene (DMB). By adapting established protocols for DMB, this document provides a comprehensive, step-by-step guide for the derivatization of neuraminic acid and its subsequent analysis via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The underlying chemical principles, experimental workflows, and expected performance characteristics are thoroughly discussed to provide a robust framework for the implementation and validation of this new analytical approach.
Introduction: The Significance of Neuraminic Acid Analysis
Neuraminic acid, and its predominantly occurring derivative N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids. These sialic acids play a pivotal role in a myriad of biological processes, including cell-cell recognition, signal transduction, and host-pathogen interactions. Consequently, the accurate quantification of sialic acids is a critical quality attribute in the development and manufacturing of biotherapeutics, and a key biomarker in various disease states.
Current analytical methods for sialic acid quantification often involve a derivatization step to enhance detection sensitivity. One of the most common methods employs 1,2-diamino-4,5-methylenedioxybenzene (DMB) for pre-column derivatization, followed by HPLC with fluorescence detection.[1] This application note proposes the use of a structural isomer, this compound, for a similar purpose, potentially offering altered reaction kinetics, selectivity, or fluorometric properties.
The Scientific Principle: A Hypothesized Reaction Pathway
The proposed analytical method is predicated on the well-established reaction between o-phenylenediamines and α-keto acids to form highly fluorescent quinoxaline derivatives.[2] Neuraminic acid, being an α-keto acid, is expected to react with this compound in a condensation reaction. This reaction involves the two adjacent amino groups of the derivatizing agent and the α-keto acid moiety of neuraminic acid, leading to the formation of a stable and fluorescent quinoxaline ring structure. This derivatization imparts a fluorophore to the non-fluorescent neuraminic acid, enabling its sensitive detection.
Sources
fluorescent labeling of glycoproteins using 1,3-Benzodioxole-5,6-diamine
Application Note & Protocol
Title: High-Sensitivity Fluorescent Labeling of Glycoprotein Sialic Acids Using 1,3-Benzodioxole-5,6-diamine for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals involved in glycoprotein characterization, glycomics, and biopharmaceutical analysis.
Introduction: The Critical Role of Sialylation and its Analysis
Glycosylation is a critical post-translational modification that profoundly impacts the structure, function, and therapeutic efficacy of proteins. Sialic acids, typically found at the terminal positions of glycan chains, are of particular importance as they influence protein half-life, biological activity, and immunogenicity.[1] For instance, in biopharmaceuticals like monoclonal antibodies, the type and extent of sialylation are considered Critical Quality Attributes (CQAs) that require precise monitoring.[1]
This application note provides a detailed protocol for the highly sensitive fluorescent derivatization of sialic acids using this compound, more commonly known in literature and commercial kits as 1,2-diamino-4,5-methylenedioxybenzene (DMB). This method is a cornerstone of glycan analysis, enabling accurate quantification of both N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), as well as their O-acetylated variants, via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of the Method: Chemical Basis of DMB Labeling
The DMB labeling method is a highly specific and efficient chemical process targeting the α-keto acid functionality of sialic acids. The procedure is typically performed on sialic acids that have been chemically or enzymatically cleaved from the glycoprotein backbone.
The core workflow involves two key stages:
-
Sialic Acid Release: Sialic acids are released from the glycoconjugate using mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[1][2] This step is optimized to quantitatively cleave terminal sialic acids while preserving labile modifications like O-acetylation.[2]
-
Fluorescent Derivatization: The released sialic acids are then incubated with DMB. The reaction involves the condensation of the two adjacent amino groups of DMB with the α-keto acid group of the sialic acid. This forms a stable, highly fluorescent tricyclic quinoxaline derivative that can be sensitively detected and quantified. The presence of a reducing agent and a slightly acidic environment is crucial for reaction efficiency and stability of the dye.[1][3]
The high fluorescence quantum yield of the DMB-sialic acid adduct allows for detection at the picomole level, making it an exceptionally sensitive analytical technique.[3]
Figure 1: Conceptual workflow for DMB labeling of sialic acids.
Materials and Reagents
Equipment
-
Heating block or oven capable of maintaining 50°C and 80°C
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes and tips
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Reverse-phase C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
0.5 mL polypropylene microcentrifuge tubes
Reagents and Buffers
-
Glycoprotein sample (50-200 µg)[4]
-
Release Agent: 2 M Acetic Acid
-
This compound (DMB) Dihydrochloride
-
Reaction Buffer: A solution containing glacial acetic acid and 2-mercaptoethanol in water.[1]
-
Reducing Agent: Sodium hydrosulfite (sodium dithionite)[1][2]
-
Sialic Acid Standards: N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) for calibration. A reference panel with O-acetylated derivatives is recommended for comprehensive analysis.[1][2]
-
HPLC Mobile Phase: Acetonitrile, Methanol, and high-purity water.[3]
-
Reagent-grade water (Milli-Q or equivalent)
| Reagent | Purpose | Typical Concentration / Notes |
| 2 M Acetic Acid | Sialic Acid Release | Used for mild acid hydrolysis. |
| DMB Labeling Solution | Fluorescent Tagging | Prepared fresh. Contains DMB, acetic acid, 2-mercaptoethanol, and sodium hydrosulfite.[1] |
| Neu5Ac/Neu5Gc Standards | Quantification | Used to generate a standard curve for absolute quantification. |
| HPLC Mobile Phase | Chromatographic Separation | Isocratic: Acetonitrile:Methanol:Water (e.g., 9:7:84 v/v/v).[3] Gradient methods may offer better resolution. |
Table 1: Key reagents and their functions in the DMB labeling protocol.
Detailed Experimental Protocol
Note: DMB is light-sensitive. All steps involving the DMB labeling reagent and the labeled samples should be performed in the dark or in amber tubes to prevent photodegradation.[1][2]
Part A: Sialic Acid Release from Glycoprotein
-
Sample Preparation: Transfer an aliquot of your glycoprotein sample (typically 50-200 µg, depending on the expected level of sialylation) into a 0.5 mL microcentrifuge tube.[4] If the sample volume is large, it can be dried down using a vacuum centrifuge.
-
Acid Hydrolysis: Add 100 µL of 2 M Acetic Acid to each sample and to the standards. Ensure the sample is fully dissolved.
-
Incubation: Securely cap the tubes and incubate them in a heating block or oven at 80°C for 2 hours .[1][4]
-
Cooling & Centrifugation: After incubation, allow the tubes to cool to room temperature. Briefly centrifuge the tubes to collect any condensate.
-
Aliquot for Labeling: Carefully transfer a 5 µL aliquot of the acid-released sample into a new, clean 0.5 mL tube for the labeling reaction.[2] The remaining sample can be stored at -20°C.
Part B: DMB Fluorescent Labeling
-
Prepare Fresh Labeling Reagent: This reagent must be prepared immediately before use and should be used within 60 minutes.[4]
-
Solution 1: In a glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[1]
-
Solution 2: Add 26 µL of 2-mercaptoethanol to Solution 1 and mix.[1]
-
Solution 3: In a separate vial containing ~4 mg of sodium hydrosulfite, add 440 µL of Solution 2 and mix until the solid is fully dissolved.[1]
-
Final Labeling Reagent: Add the entirety of Solution 3 to the vial containing the DMB dye and mix by pipetting until fully dissolved. Protect from light.
-
-
Labeling Reaction: Add 20 µL of the freshly prepared DMB Labeling Reagent to each 5 µL sample aliquot from Part A, as well as to the standards.
-
Incubation: Cap the tubes, vortex thoroughly, and briefly centrifuge. Incubate at 50°C for 3 hours in the dark.[1][3]
-
Reaction Termination: Stop the reaction by adding 480 µL of reagent-grade water to each tube and mix thoroughly.[1] The samples are now ready for HPLC analysis.
Figure 2: Step-by-step experimental workflow for DMB labeling.
Part C: RP-HPLC Analysis
-
System Setup:
-
Injection: Inject 20-50 µL of the terminated reaction mixture onto the HPLC system.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow all labeled sialic acid species to elute. The elution order is generally consistent, but retention times may vary based on the specific system and column used.[3]
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks in your sample chromatogram by comparing their retention times to those of the known standards (Neu5Ac, Neu5Gc, etc.).
-
Standard Curve Generation: Integrate the peak areas for each sialic acid standard and plot them against their known concentrations to generate a linear calibration curve.
-
Quantification: Use the calibration curve to determine the molar amount of each sialic acid species in your glycoprotein sample based on their integrated peak areas.
-
Calculate Molar Ratio: Express the results as the mole of sialic acid per mole of protein to determine the sialylation occupancy. This requires an accurate determination of the protein concentration of the initial sample.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very low signal | Incomplete sialic acid release. | Verify hydrolysis conditions (80°C, 2 hours). Ensure sample is fully dissolved in acetic acid. |
| Degradation of DMB reagent. | Prepare the labeling reagent fresh immediately before use. Protect it from light. | |
| Labeled sample degradation. | Analyze samples within 24-72 hours of labeling.[1][4] Store at 10°C in the dark in the autosampler. | |
| Extra, unidentified peaks | Reagent-related artifacts. | Always run a "reagent blank" (no sample) to identify peaks originating from the DMB reagent itself. |
| Contamination from buffers or sample. | Ensure high-purity reagents and water. Some buffer components can interfere with the reaction.[4] | |
| Poor peak shape or resolution | HPLC column issue. | Equilibrate the column thoroughly. Consider a column wash cycle. Evaluate a different column chemistry if co-elution is a problem. |
| Mobile phase composition. | Prepare mobile phase fresh. Degas thoroughly. Optimize the acetonitrile/methanol/water ratio for your specific separation needs. | |
| Poor reproducibility | Inaccurate pipetting. | Be meticulous when transferring the 5 µL aliquot for labeling, as this is a critical step for quantitation.[2] |
| Incomplete mixing. | Ensure samples are vortexed thoroughly after adding the labeling reagent.[2] |
Table 2: Common issues and solutions for DMB labeling analysis.
References
- Agilent Technologies, Inc. (n.d.). SIGNAL™ DMB LABELING KIT. Agilent.
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters.
- Ludger Ltd. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit. Ludger.
- Sato, K., et al. (2011). Fluorescent staining of glycoproteins on polyvinylidene difluoride membrane with 8-aminonaphthalene-1,3,6-trisulfonate. Biotechniques, 30(6), 1272-1278.
- Kitagawa, H., et al. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 2309, 131-137.
- Ludger Ltd. (n.d.). Product Guide for LudgerTagTM DMB Sialic Acid Release and Labelling Kit. Ludger.
- Szabo, Z., et al. (2019). Purification of Fluorescently Derivatized N-Glycans by Magnetic Iron Nanoparticles. International Journal of Molecular Sciences, 20(20), 5164.
- Creative Biolabs. (n.d.). Purification Methods of Glycoprotein. Creative Biolabs.
Sources
The Synthesis and Application ofDioxolo[4,5-g]quinoxalines: A Guide for Medicinal Chemists
The Synthesis and Application of[1][2]Dioxolo[4,5-g]quinoxalines: A Guide for Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds that offer both structural diversity and potent biological activity is perpetual. Among these, quinoxaline derivatives have emerged as a cornerstone in the design of therapeutic agents, demonstrating a wide array of pharmacological properties including antimicrobial, antiviral, and anticancer activities.[1][2][3] This application note delves into a specialized class of these compounds:[4][5]dioxolo[4,5-g]quinoxalines. These molecules, synthesized through the condensation reaction of 1,3-Benzodioxole-5,6-diamine with various dicarbonyl compounds, represent a significant area of interest for researchers and drug development professionals. The fusion of the 1,3-benzodioxole moiety, a structural alert in many natural products and pharmacologically active compounds, with the quinoxaline core creates a unique scaffold with distinct electronic and steric properties, paving the way for the development of novel therapeutic candidates.[6]
This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of[4][5]dioxolo[4,5-g]quinoxalines, supported by detailed experimental protocols and an exploration of their potential applications in drug discovery.
The Core Reaction: Mechanism and Rationale
The synthesis of the[4][5]dioxolo[4,5-g]quinoxaline scaffold is fundamentally a condensation reaction between an ortho-diamine (this compound) and a 1,2-dicarbonyl compound. This reaction is a classic and efficient method for the formation of the pyrazine ring of the quinoxaline system.[7]
The reaction proceeds through a stepwise mechanism:
-
Nucleophilic Attack: One of the amino groups of this compound acts as a nucleophile and attacks one of the carbonyl carbons of the dicarbonyl compound. This initial attack is often the rate-determining step and can be influenced by the electrophilicity of the carbonyl carbons and the nucleophilicity of the amine.
-
Formation of a Hemiaminal Intermediate: This attack leads to the formation of a tetrahedral hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily undergoes dehydration to form an imine (Schiff base).
-
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a second hemiaminal within the cyclic structure.
-
Final Dehydration: A final dehydration step results in the formation of the stable, aromatic pyrazine ring, yielding the[4][5]dioxolo[4,5-g]quinoxaline product.
The choice of reaction conditions, such as solvent and catalyst, is crucial for optimizing the reaction yield and purity of the final product. Acidic catalysts are often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8] However, milder, and more environmentally friendly conditions are increasingly being explored.[1]
Caption: Generalized reaction mechanism for the synthesis of[4][5]dioxolo[4,5-g]quinoxalines.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of[4][5]dioxolo[4,5-g]quinoxaline derivatives. The choice of the dicarbonyl compound will determine the substitution pattern at the 6- and 7-positions of the final product.
Protocol 1: Synthesis of 6,7-Diphenyl-[1][2]dioxolo[4,5-g]quinoxaline
This protocol details the synthesis of a representative[4][5]dioxolo[4,5-g]quinoxaline using benzil as the dicarbonyl compound.
Materials:
-
This compound
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of benzil.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 6,7-diphenyl-[4][5]dioxolo[4,5-g]quinoxaline as a crystalline solid.[9]
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole and phenyl rings, as well as a singlet for the methylenedioxy protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the quinoxaline core and the carbons of the benzodioxole and phenyl substituents.[10]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-O-C stretching of the methylenedioxy group.
Caption: A step-by-step workflow for the synthesis and purification of[4][5]dioxolo[4,5-g]quinoxalines.
Data Presentation: A Comparative Overview
The reaction of this compound can be extended to a variety of dicarbonyl compounds, leading to a library of[4][5]dioxolo[4,5-g]quinoxaline derivatives with different substituents at the 6- and 7-positions. The table below summarizes the expected products from reactions with common dicarbonyls.
| Dicarbonyl Compound | Substituents (R¹, R²) | Expected Product Name | Potential Applications |
| Glyoxal | H, H | [4][5]Dioxolo[4,5-g]quinoxaline | Building block for further functionalization |
| Biacetyl (2,3-Butanedione) | CH₃, CH₃ | 6,7-Dimethyl-[4][5]dioxolo[4,5-g]quinoxaline | Antimicrobial agents[3] |
| Benzil | Ph, Ph | 6,7-Diphenyl-[4][5]dioxolo[4,5-g]quinoxaline | Anticancer agents[2] |
| 1,2-Cyclohexanedione | -(CH₂)₄- | 6,7,8,9-Tetrahydro-[4][5]dioxolo[4,5-g]phenazine | Organic electronics |
Applications in Drug Discovery and Development
The[4][5]dioxolo[4,5-g]quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The rigid, planar nature of the quinoxaline core, combined with the electronic properties of the benzodioxole ring, allows for diverse binding interactions with proteins and nucleic acids.
Antimicrobial Activity:
Several studies have demonstrated the potent antimicrobial activity of quinoxaline derivatives. The mechanism of action is often attributed to their ability to intercalate into bacterial DNA, inhibiting DNA replication and transcription. The substituents at the 6- and 7-positions play a crucial role in modulating the antimicrobial spectrum and potency. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, leading to increased intracellular concentrations of the compound.[11]
Anticancer Activity:
Quinoxaline derivatives have shown significant promise as anticancer agents, with several compounds entering clinical trials.[2] Their modes of action are diverse and include:
-
Inhibition of Topoisomerases: These enzymes are essential for DNA replication and repair. Quinoxaline derivatives can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and apoptosis.
-
Kinase Inhibition: Many quinoxalines act as inhibitors of various protein kinases that are overactive in cancer cells, thereby disrupting signaling pathways involved in cell proliferation and survival.[12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[13]
-
Hypoxia-Activated Prodrugs: Quinoxaline-1,4-dioxides have been developed as prodrugs that are selectively activated in the hypoxic environment of solid tumors, leading to targeted cell killing.[14]
The[4][5]dioxolo[4,5-g]quinoxaline scaffold offers a versatile platform for the design of novel anticancer agents with improved efficacy and selectivity.
Conclusion and Future Perspectives
The reaction of this compound with dicarbonyl compounds provides a straightforward and efficient route to the synthesis of[4][5]dioxolo[4,5-g]quinoxalines, a class of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and related fields. The versatility of this synthetic approach, coupled with the diverse biological activities of the resulting products, underscores the importance of continued exploration of this privileged scaffold. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the chemical space through the introduction of novel substituents, and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.
References
- Johns Hopkins University. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
- MDPI. (n.d.). [1][3][4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
- ResearchGate. (n.d.). Synthesis of novel[1][2]dithiolo[4,5-b]quinoxalines 12, 14, 16, and 18....
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PubMed Central.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.
- Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
- ResearchGate. (n.d.). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
- A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. (n.d.). PubMed Central.
- McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing.
- DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). PubMed Central.
- Micale, N., Zappalà, M., & Grasso, S. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
- Google Patents. (n.d.). Synthetic method of 1, 3-benzodioxole.
- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
- MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
- ResearchGate. (n.d.). Inhibitory percentage of 1,3-dithiolo[4,5-b]quinoxaline derivative 12....
- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Recent Developments in the Synthesis of β-Diketones. (n.d.). PubMed Central.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- ResearchGate. (n.d.). One-pot condensation of 1,2-diketones 1 with aromatic 1,2-diamines 2 for synthesis of quinoxalines 3 ….
- ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil..
- Open Research@CSIR-NIScPR. (n.d.). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
- Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (n.d.). National Institutes of Health.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 1,3-Benzodioxole-Based Ligands for Catalysis
Introduction: The 1,3-Benzodioxole Scaffold as a Privileged Motif in Ligand Design
The 1,3-benzodioxole moiety, a bicyclic aromatic ether, is a prominent structural feature in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its rigid, planar structure and unique electronic properties, stemming from the electron-donating nature of the dioxole ring, make it an attractive scaffold for the design of novel ligands for transition metal catalysis. The defined stereochemical environment and the potential for electronic tuning offered by the 1,3-benzodioxole core allow for the rational design of ligands that can impart high levels of activity and selectivity in catalytic transformations.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of a novel class of 1,3-benzodioxole-based ligands. We will delve into the design principles, provide detailed, field-tested synthetic protocols, and showcase the catalytic efficacy of these ligands in asymmetric catalysis. Our focus will be on a state-of-the-art chiral diphosphine ligand, with a discussion on the potential for other ligand classes derived from the versatile 1,3-benzodioxole scaffold.
Chiral Diphosphine Ligands: The Case of DIFLUORPHOS
Axially chiral biaryl diphosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency. The 1,3-benzodioxole unit can be incorporated into these biaryl backbones to create ligands with unique steric and electronic properties. A prime example of such a ligand is DIFLUORPHOS, a C2-symmetric diphosphine ligand based on a 2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole backbone. The presence of the difluoromethylene groups significantly influences the electronic nature of the ligand, rendering it more electron-deficient compared to its non-fluorinated analogues. This electronic modification can have a profound impact on the catalytic activity and selectivity of the corresponding metal complexes.
Design Rationale and Synthetic Strategy
The synthesis of DIFLUORPHOS hinges on a modular approach, allowing for the construction of the chiral biaryl backbone followed by the introduction of the phosphine moieties. The key steps in this synthetic strategy are:
-
Synthesis of the Core Precursor: Preparation of a functionalized 1,3-benzodioxole derivative that can be coupled to form the biaryl system.
-
Ullmann Coupling: Homocoupling of the precursor to construct the sterically hindered biaryl backbone.
-
Resolution of Enantiomers: Separation of the racemic biaryl compound to obtain the desired enantiopure scaffold.
-
Phosphination: Introduction of the diphenylphosphine groups to yield the final diphosphine ligand.
Caption: Synthetic workflow for DIFLUORPHOS.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole
This protocol details the synthesis of the key precursor for the DIFLUORPHOS ligand.
Materials:
-
2,2-difluoro-1,3-benzodioxole
-
Carbon tetrachloride (CCl4)
-
Iron powder
-
Bromine (Br2)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 15.8 g (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride.
-
Add 2.8 g (0.05 mole) of iron powder to the stirred solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 5.2 mL (0.1 mole) of bromine via a dropping funnel over a period of 20 minutes.
-
After the addition is complete, cautiously warm the reaction mixture to 75°C and stir for one hour.
-
Allow the mixture to cool to room temperature and continue stirring for 18 hours.
-
Transfer the reaction mixture to a separatory funnel containing 200 mL of water and shake for 20 minutes.
-
Separate the organic layer and wash it sequentially with water and two portions of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by high-vacuum distillation to yield 5-bromo-2,2-difluoro-1,3-benzodioxole as a clear liquid. The expected yield is approximately 11.7 g.
Protocol 2: Synthesis of (±)-5,5'-Dibromo-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole via Ullmann Coupling
This protocol describes the homocoupling of the precursor to form the biaryl backbone.
Materials:
-
5-bromo-2,2-difluoro-1,3-benzodioxole
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO4)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add activated copper powder (typically 2-3 equivalents per equivalent of aryl bromide).
-
Add anhydrous DMF to the flask.
-
Heat the suspension to a temperature between 150-170°C.
-
Add a solution of 5-bromo-2,2-difluoro-1,3-benzodioxole in anhydrous toluene dropwise to the heated copper suspension over 1-2 hours.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper residues, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the racemic biaryl compound.
Protocol 3: Synthesis of (R)-DIFLUORPHOS
This protocol outlines the final steps to obtain the enantiopure ligand. The resolution of the racemic biaryl can be achieved through various methods, including chiral chromatography or diastereomeric salt formation, which is a specialized procedure and will be assumed to have been performed to obtain the (R)-enantiomer of the diol derived from the dibromo-biaryl.
Materials:
-
(R)-5,5'-dihydroxy-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole
-
Pyridine, anhydrous
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Dichloromethane, anhydrous
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl2(dppp))
-
Diphenylphosphine
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of the Bistriflate:
-
Dissolve (R)-5,5'-dihydroxy-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole in anhydrous dichloromethane and cool to 0°C.
-
Add anhydrous pyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the crude product to obtain the (R)-bistriflate.
-
-
Phosphination:
-
In a Schlenk flask under an inert atmosphere, dissolve the (R)-bistriflate in anhydrous DMF.
-
Add NiCl2(dppp) as the catalyst.
-
Add diphenylphosphine and heat the reaction mixture (e.g., to 60-80°C) until the reaction is complete as monitored by TLC or 31P NMR.
-
After cooling, perform an appropriate workup, which may involve extraction and filtration through a plug of silica gel.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/methanol) to yield (R)-DIFLUORPHOS as a white solid.
-
Application in Asymmetric Catalysis: Hydrogenation of Quinolines
The electron-deficient nature of DIFLUORPHOS makes it a highly effective ligand in iridium-catalyzed asymmetric hydrogenation of N-heteroarenes, such as quinolines and pyridines. The resulting chiral saturated heterocycles are valuable building blocks in medicinal chemistry.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Performance Data
The Ir-DIFLUORPHOS catalytic system has demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of a variety of substituted quinolines.
| Entry | Substrate (Quinoline) | Catalyst Loading (mol%) | S/C Ratio | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | 0.05 | 2000 | >99 | 96 |
| 2 | 2-Ethylquinoline | 0.02 | 5000 | >99 | 95 |
| 3 | 2-Phenylquinoline | 0.1 | 1000 | >99 | 92 |
| 4 | 6-Chloro-2-methylquinoline | 0.05 | 2000 | >99 | 94 |
Data compiled from literature sources. Reaction conditions typically involve the use of [Ir(COD)Cl]₂ as the precursor, I₂ as an additive, in a suitable solvent under hydrogen pressure.
The high turnover numbers (TON) and excellent enantioselectivities highlight the practical utility of the DIFLUORPHOS ligand in synthesizing valuable chiral building blocks.
Exploring Other Ligand Classes from the 1,3-Benzodioxole Scaffold
While chiral diphosphines like DIFLUORPHOS have shown remarkable success, the 1,3-benzodioxole framework is a versatile platform for the development of other classes of ligands.
Monodentate Phosphine Ligands
Monodentate phosphine ligands are often easier to synthesize and can offer unique advantages in certain catalytic reactions.[4] A 1,3-benzodioxole-based monodentate phosphine could be synthesized from a halogenated 1,3-benzodioxole via lithiation or Grignard formation, followed by quenching with a chlorophosphine. The electronic properties of such ligands could be readily tuned by altering the substituents on the benzodioxole ring or the phosphorus atom.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, known for their strong σ-donating ability and steric tunability.[5][6] A 1,3-benzodioxole-fused NHC ligand could be envisioned, starting from a diamine precursor derived from the benzodioxole core. Such ligands could find applications in a wide range of catalytic reactions, including cross-coupling and metathesis.
Conclusion
The 1,3-benzodioxole scaffold provides a robust and tunable platform for the design of novel ligands for catalysis. The successful development and application of the chiral diphosphine ligand DIFLUORPHOS in asymmetric hydrogenation serves as a testament to the potential of this structural motif. The detailed synthetic protocols provided herein offer a practical guide for researchers to access these valuable ligands. Future explorations into monodentate phosphine and NHC ligands based on the 1,3-benzodioxole core are expected to further expand the toolbox of catalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.
References
- Dawood, R. S., & Al-Amiery, A. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- PrepChem. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole.
- Tang, W., Sun, Y., Xu, L., Wang, T., Fan, Q., Lam, K.-H., & Chan, A. S. C. (2010). Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst. Organic & Biomolecular Chemistry, 8(15), 3464–3471.
- Prevost, S., Ayad, T., Genet, J.-P., Phansavath, P., & Ratovelomanana-Vidal, V. (2014). DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. Journal of Chemical Sciences, 126(2), 325–340.
- Genet, J.-P., Ayad, T., & Ratovelomanana-Vidal, V. (2014). Electron-Deficient Diphosphines: The Impact of DIFLUORPHOS in Asymmetric Catalysis. Chemical Reviews, 114(5), 2824–2880.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ARKIVOC. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Beilstein Journals. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
- Marion, N., & Nolan, S. P. (2011). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Nature Protocols, 6(1), 69–80.
- Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655.
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- 5. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward construction of a rare-earth diphosphanato complex from white phosphorus: synthesis and reactivity - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI02680A [pubs.rsc.org]
Application Notes and Protocols for the Development of Antitumor Agents from 1,3-Benzodioxole-5,6-diamine Derivatives
Introduction: The Therapeutic Potential of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous naturally occurring and synthetic bioactive compounds. Its unique electronic and steric properties have made it a privileged scaffold in medicinal chemistry. In the realm of oncology, derivatives of 1,3-benzodioxole have demonstrated significant potential as antitumor agents, exhibiting a range of cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3] Some of these compounds have been shown to induce apoptosis and disrupt the cell cycle in cancer cells, highlighting their potential for the development of novel cancer therapeutics.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of antitumor agents derived from 1,3-Benzodioxole-5,6-diamine. We will begin with the synthesis of the key diamine intermediate, followed by the preparation of a representative derivative, and conclude with detailed protocols for assessing its antitumor efficacy in vitro.
PART 1: Synthesis of this compound and a Representative Derivative
The synthetic strategy to obtain this compound typically involves a two-step process starting from commercially available 1,3-benzodioxole: dinitration followed by the reduction of the nitro groups to amines. This approach is a standard and reliable method for introducing vicinal amino groups onto an aromatic ring.
Protocol 1: Synthesis of 5,6-Dinitro-1,3-benzodioxole
Rationale: The introduction of two nitro groups onto the 1,3-benzodioxole ring is the first crucial step. The electron-donating nature of the methylenedioxy group directs nitration to the 4- and 5-positions. However, under forcing conditions, dinitration can be achieved. We will utilize a mixed acid nitration, a classic and effective method for the nitration of aromatic compounds.
Materials:
-
1,3-Benzodioxole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.
-
Dissolve 1,3-benzodioxole in dichloromethane and add it to the dropping funnel.
-
Add the 1,3-benzodioxole solution dropwise to the cold nitrating mixture over 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield 5,6-dinitro-1,3-benzodioxole as a solid.
Protocol 2: Synthesis of this compound
Rationale: The reduction of the dinitro compound to the corresponding diamine is a critical step. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.
Materials:
-
5,6-Dinitro-1,3-benzodioxole
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (10 M solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
Procedure:
-
In a round-bottom flask, suspend 5,6-dinitro-1,3-benzodioxole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of a Representative N,N'-(1,3-Benzodioxole-5,6-diyl)diacetamide Derivative
Rationale: To demonstrate the utility of the newly synthesized diamine, we will prepare a simple diacetylated derivative. This reaction is a straightforward acylation that can be readily achieved using acetic anhydride. Such derivatives can then be screened for their antitumor activities.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic scheme for this compound and a representative derivative.
PART 2: In Vitro Evaluation of Antitumor Activity
Once the derivative is synthesized and purified, its potential as an antitumor agent needs to be evaluated. This is typically done through a series of in vitro assays using various cancer cell lines.
Protocol 4: Cell Culture and Maintenance
Rationale: Maintaining healthy and consistently growing cancer cell lines is fundamental for obtaining reproducible results in in vitro assays. Standard aseptic techniques are paramount to prevent contamination.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Humidified incubator (37 °C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Perform all cell culture work in a sterile laminar flow hood.
-
Culture cells in T-75 flasks with complete growth medium.
-
Incubate at 37 °C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth daily and passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cell monolayer with PBS, and add Trypsin-EDTA to detach the cells.
-
Incubate for a few minutes at 37 °C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Protocol 5: MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cells
-
96-well plates
-
Test compound (1,3-benzodioxole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Representative IC₅₀ Values
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical] |
| MDA-MB-231 | N,N'-(1,3-Benzodioxole-5,6-diyl)diacetamide | 15.2 ± 2.1 |
| HeLa | N,N'-(1,3-Benzodioxole-5,6-diyl)diacetamide | 22.5 ± 3.5 |
| A549 | N,N'-(1,3-Benzodioxole-5,6-diyl)diacetamide | 35.1 ± 4.8 |
| 5-Fluorouracil | (Positive Control) | 8.9 ± 1.5 (MDA-MB-231) |
Protocol 6: Annexin V/Propidium Iodide Apoptosis Assay
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mechanism of Action Visualization
Caption: Postulated mechanism of action involving ROS-induced apoptosis.
Protocol 7: Cell Cycle Analysis using Propidium Iodide
Rationale: Many antitumor agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), thereby preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20 °C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the Sub-G1 peak can also be indicative of apoptosis.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the synthesis and in vitro evaluation of novel antitumor agents based on the this compound scaffold. The results from these assays will help in identifying lead compounds with potent antiproliferative and pro-apoptotic activities. Promising candidates can then be subjected to further optimization through structure-activity relationship (SAR) studies and advanced in vitro and in vivo testing to assess their therapeutic potential. The versatility of the 1,3-benzodioxole core structure offers a promising avenue for the discovery of next-generation anticancer drugs.
References
- Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893339. [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Li, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]
- Li, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]
- Yang, L., et al. (2023). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 96, 129521. [Link]
- Wikipedia. (2023). MTT assay. Wikipedia. [Link]
- Bibi, F., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
- Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent Technologies. [Link]
- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Facility. [Link]
- Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 324. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Thiyagarajan, M., & Sivalingam, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]
- Noble Life Sciences. (n.d.).
- Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17754. [Link]
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]
- Wikipedia. (2023). Cell cycle analysis. Wikipedia. [Link]
- Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. [Link]
- MDPI. (2023). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Molecules, 28(19), 6825. [Link]
- University of Virginia. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
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Foreword: Unveiling the Potential of a Unique Molecular Scaffold
An In-Depth Technical Guide to the Application of 1,3-Benzodioxole-5,6-diamine in Materials Science
This compound, also known as 4,5-Methylenedioxy-1,2-phenylenediamine, is a fascinating aromatic diamine that presents a unique combination of structural features. The molecule integrates a rigid phenylenediamine core, known for imparting thermal and mechanical stability in polymers, with an electron-rich 1,3-benzodioxole moiety. While its primary documented use is as a fluorescent derivatization reagent for the sensitive detection of acids in analytical chromatography, this intrinsic fluorescence hints at a broader potential in advanced materials.[1] The ortho-disposed amine groups offer a reactive platform for building complex macromolecular architectures, while the benzodioxole ring provides a tool for fine-tuning properties such as solubility, polarity, and host-guest interactions.
This guide moves beyond the established analytical applications to explore the untapped potential of this compound as a versatile building block in three key areas of modern materials science: high-performance polymers, metal-organic frameworks (MOFs), and functional organic materials for sensing. The protocols and insights provided herein are designed for researchers and scientists seeking to leverage this unique monomer to create next-generation materials with tailored properties.
Part 1: A Novel Monomer for High-Performance Polyimides
Expertise & Experience: The Rationale for Polyimide Synthesis
Aromatic diamines are the cornerstone of high-performance polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[2][3][4][5] The introduction of novel diamine monomers is a critical strategy for modulating the final properties of these materials. The incorporation of the 1,3-benzodioxole unit from this compound into a polyimide backbone is hypothesized to disrupt chain packing, thereby enhancing the solubility of the resulting polymer in common organic solvents without significantly compromising its thermal performance.[6] Improved solubility is a major advantage for processability, allowing for the formation of films and coatings via solution-casting techniques.
The following protocol details the synthesis of a novel polyimide, leveraging the unique structure of this compound to create a soluble, thermally stable material.
Experimental Protocol 1: Synthesis of a Soluble Polyimide via Two-Step Polymerization
This protocol describes the synthesis of a polyimide from this compound and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), a dianhydride known to produce soluble polyimides.[5] The process involves the formation of a poly(amic acid) precursor followed by thermal cyclodehydration (imidization).
Workflow for Polyimide Synthesis
Caption: Two-step synthesis workflow for a soluble polyimide.
Materials & Equipment:
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck flask with mechanical stirrer and nitrogen inlet
-
Vacuum oven
-
Glass plates for casting
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-neck flask under a slow stream of nitrogen, dissolve 1.00 mmol of this compound in anhydrous NMP to achieve a final solids concentration of 15% (w/v).
-
Causality: An inert atmosphere is crucial to prevent oxidation of the electron-rich amine groups, which would lead to discoloration and chain termination, thereby reducing the final molecular weight of the polymer.
-
-
Polymerization: Begin vigorous mechanical stirring. Add 1.00 mmol of 6FDA to the diamine solution in several small portions over 30 minutes.
-
Causality: Portion-wise addition of the dianhydride helps to control the exothermic reaction and prevents the formation of localized high-molecular-weight gels, ensuring a homogeneous solution.
-
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 24 hours. The solution will become highly viscous, which is indicative of successful polymerization.
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution to a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to the following staged heating program:
-
80°C for 2 hours (to slowly remove the bulk solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 2 hours (to ensure complete cyclization to the imide).
-
Trustworthiness: This staged heating protocol is a self-validating system. A gradual increase in temperature prevents rapid solvent evaporation that could create voids in the film. The final high-temperature hold ensures complete conversion to the insoluble, stable polyimide, which can be confirmed by the disappearance of amide peaks in FT-IR spectroscopy.
-
-
Film Recovery: After cooling to room temperature, carefully peel the transparent, flexible polyimide film from the glass substrate. The film is now ready for characterization.
Expected Material Properties
The resulting polyimide is expected to exhibit a combination of desirable properties, summarized below.
| Property | Expected Value/Observation | Rationale/Reference |
| Solubility | Soluble in NMP, DMAc, THF | The non-coplanar structure induced by the benzodioxole and hexafluoroisopropylidene (6F) groups reduces chain packing.[5][6] |
| Glass Transition (Tg) | 260 - 300 °C | Consistent with high-performance aromatic polyimides containing flexible linkages.[5] |
| 5% Weight Loss Temp. (TGA) | > 500 °C in N₂ | The aromatic and heterocyclic backbone provides excellent thermal stability.[4] |
| Mechanical Properties | Flexible and tough film | Aromatic polyimides are known for their excellent mechanical strength.[4][5] |
Part 2: A Chelating Ligand for Functional Metal-Organic Frameworks (MOFs)
Expertise & Experience: Designing MOFs with Tailored Pore Environments
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[8][9] The choice of organic linker is paramount as it dictates the topology, pore size, and chemical functionality of the final material.[10][11] The ortho-diamine functionality of this compound makes it an excellent candidate for a chelating ligand, capable of forming stable complexes with metal centers. Incorporating this ligand into a MOF structure is hypothesized to create a unique pore environment decorated with the benzodioxole units, which could be leveraged for selective gas sorption or catalysis.
Experimental Protocol 2: Solvothermal Synthesis of a Diamine-Functionalized MOF
This protocol outlines a general procedure for the solvothermal synthesis of a new MOF using this compound as a ligand and zinc nitrate as the metal source.
Conceptual MOF Assembly
Caption: Logical relationship between the diamine ligand and metal ion to form a MOF.
Materials & Equipment:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave or borosilicate glass vial
-
Programmable oven
Procedure:
-
Reactant Preparation: In a 20 mL borosilicate glass vial, combine this compound (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol).
-
Solvent Addition: Add 10 mL of DMF to the vial.
-
Causality: DMF is a high-boiling point, polar aprotic solvent commonly used in MOF synthesis. It effectively solvates the metal salt and organic ligand, facilitating their interaction and the formation of the crystalline framework.[9]
-
-
Homogenization: Cap the vial and sonicate for 10 minutes to ensure the formation of a homogeneous suspension or solution.
-
Solvothermal Reaction: Tightly seal the vial and place it in a programmable oven. Heat the reaction to 100°C for 48 hours.
-
Causality: The elevated temperature and pressure of the solvothermal method provide the necessary energy to overcome the kinetic barriers of crystal nucleation and growth, leading to the formation of a well-defined, crystalline MOF.
-
-
Product Isolation: After cooling the oven to room temperature, decant the mother liquor. Wash the resulting crystalline powder with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials.
-
Activation: To remove residual solvent molecules from the pores, immerse the isolated solid in fresh methanol for 24 hours, then dry under high vacuum at 80°C for 12 hours. The activated material is now ready for characterization (e.g., PXRD, TGA, gas sorption analysis).
-
Trustworthiness: The activation step is critical for validating the porosity of the material. Successful activation will be confirmed by a Type I isotherm in a gas sorption experiment, which is characteristic of microporous materials.
-
Part 3: A Precursor for Fused Heterocyclic Fluorophores
Expertise & Experience: Molecular Engineering of Fluorescent Sensors
The ortho-diamine moiety is a classic synthon in heterocyclic chemistry. Its condensation with 1,2-dicarbonyl compounds provides a straightforward and high-yielding route to quinoxaline derivatives.[12] These rigid, planar, and highly conjugated systems are often fluorescent. By functionalizing the quinoxaline core, it is possible to engineer molecules whose fluorescence is modulated by the presence of specific analytes, forming the basis of a chemical sensor.[13] The reaction of this compound with a dicarbonyl compound is a promising strategy to create a novel fluorophore with potential applications in sensing.
Experimental Protocol 3: Synthesis of a DMB-Quinoxaline Derivative
This protocol describes the synthesis of a novel fluorescent quinoxaline by condensing this compound with benzil.
Synthetic Pathway to Quinoxaline Derivative
Caption: Reaction scheme for the synthesis of a fluorescent quinoxaline.
Materials & Equipment:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
Procedure:
-
Reactant Mixture: To a 100 mL round-bottom flask, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Solvent Addition: Add 30 mL of ethanol followed by 1 mL of glacial acetic acid.
-
Causality: Ethanol serves as the reaction solvent. The small amount of acetic acid acts as a catalyst, protonating a carbonyl oxygen and making the carbonyl carbon more electrophilic, thereby accelerating the initial nucleophilic attack by the amine.
-
-
Condensation Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
-
Trustworthiness: The formation of the desired product can be unequivocally confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, which together provide a self-validating data set for the molecular structure.[14]
-
Potential Application in Sensing
The resulting quinoxaline derivative, with its extended π-conjugation, is expected to be fluorescent. Its potential as a sensor could be explored by examining changes in its fluorescence emission in the presence of various analytes, such as metal ions or protons (pH).
| Photophysical Property | Hypothetical Value | Potential Sensing Mechanism |
| Absorption Max (λabs) | 350-400 nm | π-π* transition of the conjugated system. |
| Emission Max (λem) | 450-550 nm | Fluorescence from the excited state. |
| Sensing Application | pH Sensor | The nitrogen atoms in the quinoxaline ring can be protonated at low pH, altering the intramolecular charge transfer (ICT) character and causing a change in fluorescence color or intensity. |
Conclusion
This compound emerges as a highly promising, yet underutilized, building block for materials science. Its unique trifecta of properties—the rigid aromatic core, the versatile ortho-diamine reaction site, and the electronically distinct benzodioxole moiety—provides a rich platform for innovation. The protocols and applications detailed in this guide demonstrate its potential to create advanced materials, including soluble and thermally stable polyimides, functional porous MOFs, and novel heterocyclic fluorophores for sensing applications. It is the author's belief that further exploration of this molecular scaffold will open new avenues in the rational design of functional materials.
References
- Hara, S., Yamaguchi, M., Takemori, Y., et al. (1986). Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection. J.
- ResearchGate. (2024). A Systematic Study on the Polymerization Processes and Resulting Polymer Properties of Bioinspired Sesamol and Diamine‐Based Benzoxazines.
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Dalton Transactions. (n.d.). Dioxole functionalized metal–organic frameworks. RSC Publishing.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central.
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI.
- PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. (n.d.). ResearchGate.
- Imaging the dynamic influence of functional groups on metal-organic frameworks. (2023). NIH.
- Synthesis of metal–organic frameworks (MOFs) MIL-100(Fe) functionalized with thioglycolic acid and ethylenediamine for removal of eosin B dye from aqueous solution. (2021). ResearchGate.
- Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. (2025). PMC - NIH.
- Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. (n.d.). Polymer Chemistry (RSC Publishing).
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Polyimides and Aromatic Polymers Conference.
- Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. (n.d.). ResearchGate.
- metal-organic framework mof-5: Topics by Science.gov. (n.d.).
- Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Synthesis and effect of backbone structure on thermal and flammability properties of polymers. (n.d.). ResearchGate.
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- 14. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Novel Amino Acid-Benzimidazole Conjugates from 1,3-Benzodioxole-5,6-diamine
Introduction: Bridging Privileged Scaffolds
In contemporary drug discovery, the conjugation of bioactive pharmacophores is a cornerstone strategy for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide focuses on the synthesis of amino acid derivatives built upon the 1,3-benzodioxole scaffold, a structural motif present in numerous natural products and FDA-approved drugs.[1][2] Specifically, we will utilize 1,3-Benzodioxole-5,6-diamine , an ortho-phenylenediamine, as the foundational building block.
The reaction of an ortho-diamine with a carboxylic acid is a classic and robust method for constructing the benzimidazole ring system.[3][4] Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] By employing amino acids as the carboxylic acid source, we can strategically introduce chirality and functional appendages, creating a library of novel molecules with significant therapeutic potential.
This document provides a detailed, step-by-step protocol for the synthesis of these hybrid molecules, moving from the necessary protection of the amino acid to the core condensation reaction and final deprotection. We will delve into the chemical rationale behind each step, offering insights to ensure reproducible and high-yield syntheses for researchers in medicinal chemistry and organic synthesis.
The Core Chemistry: The Phillips-Ladenburg Benzimidazole Synthesis
The primary transformation detailed herein is the condensation of this compound with an N-protected amino acid. This reaction proceeds via the Phillips-Ladenburg synthesis, a cornerstone of heterocyclic chemistry.
Mechanism Overview:
-
Amide Formation: One of the amino groups of the diamine attacks the activated carboxyl group of the N-protected amino acid to form an amide intermediate.
-
Cyclization & Dehydration: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the amide carbonyl.
-
Aromatization: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic benzimidazole ring.
This acid-catalyzed or heat-mediated process is highly effective for forging the fused heterocyclic system.[7][8] Protecting the alpha-amino group of the amino acid is critical to prevent unwanted polymerization and direct the reactivity exclusively to the carboxyl group.
Overall Synthetic Workflow
The synthesis is designed as a multi-step sequence that offers clear checkpoints for purification and characterization. The general workflow is outlined below.
Sources
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- 8. [PDF] Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Novel 1,3-Benzodioxole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3] This guide provides a detailed examination of the experimental procedure for the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives, moving beyond a simple recitation of steps to explain the critical causality behind experimental choices. We present a robust, self-validating protocol designed for reproducibility and adaptability, aimed at professionals engaged in the synthesis of complex molecular architectures for drug discovery and development.
Part 1: Scientific Principles & Mechanistic Causality
A deep understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling is a complex catalytic process involving a Pd(0)/Pd(II) cycle.[4] The success of the reaction, particularly with electron-rich heterocycles like 1,3-benzodioxole, hinges on the careful selection of each component.
The Catalytic Cycle
The generally accepted mechanism proceeds through three key stages:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1,3-benzodioxole electrophile. This is often the rate-determining step, especially for less reactive aryl chlorides or electron-rich systems.[5] The reactivity trend for the halide is I > Br > OTf >> Cl.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[7]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Causality Behind Component Selection
Your choice of reagents dictates the reaction's success. Here we dissect the rationale for each component.
| Component | Choice & Rationale |
| The Electrophile | 5-Bromo-1,3-benzodioxole is an ideal starting point. Aryl bromides offer a good balance of reactivity and stability compared to more reactive but less stable iodides or less reactive and more challenging chlorides.[9] The electron-donating nature of the benzodioxole ring makes oxidative addition more difficult than with electron-deficient arenes, necessitating a more robust catalyst system.[5] |
| The Nucleophile | Boronic Acids vs. Boronate Esters: A critical decision lies between using a boronic acid (Ar-B(OH)₂) or a boronate ester (e.g., pinacol ester, Ar-B(pin)).[10] • Boronic Acids: Generally more reactive and atom-economical. However, they are prone to decomposition via protodeboronation (loss of the boron group), especially with electron-rich or heteroaromatic systems.[8][10] • Boronate Esters: Significantly more stable, making them easier to handle, purify, and store.[8][11] They are less susceptible to protodeboronation but may require slightly higher temperatures or longer reaction times to achieve hydrolysis to the active boronic acid species in situ.[8] For initial trials and library synthesis, the stability of pinacol esters is often advantageous. |
| The Catalyst System | Precatalyst + Ligand: The combination is crucial. • Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.[4] • Ligand: This is the most critical parameter for coupling electron-rich systems. Standard ligands like PPh₃ often fail.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs) are required.[5] These ligands accelerate both the difficult oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[5][12] |
| The Base | Function: The base is not a mere spectator. It is essential for activating the organoboron species to facilitate transmetalation.[3][7] • Common Choices: K₂CO₃ (mild), K₃PO₄ (stronger), Cs₂CO₃ (strong, often highly effective but expensive).[3][5] For challenging couplings, a stronger base like K₃PO₄ is often necessary. The choice must also consider the stability of other functional groups in the molecule.[7] |
| The Solvent | System: A polar aprotic solvent, often with water as a co-solvent, is standard.[8][3] • Common Choices: Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[8][3] The organic solvent solubilizes the coupling partners and catalyst, while water helps dissolve the inorganic base and is believed to facilitate the transmetalation step.[8] Thoroughly degassing the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, is absolutely critical for reproducibility. |
Part 2: A Validated Protocol for Synthesis
This section provides a detailed, step-by-step methodology for a representative coupling reaction.
Reaction: 5-Bromo-1,3-benzodioxole with Phenylboronic Acid
Materials & Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 5-Bromo-1,3-benzodioxole | 201.02 | 1.0 | 1.0 | 201 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.50 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 4.0 mL |
| Deionized Water | - | - | - | 1.0 mL |
Experimental Workflow
Step-by-Step Procedure
-
Preparation: Degas the 1,4-dioxane and deionized water by sparging with nitrogen or argon gas for at least 30 minutes. This step is critical to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole (201 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed deionized water (1.0 mL).
-
Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. The reaction mixture will typically be a heterogeneous suspension.
-
Monitoring (Self-Validation Pt. 1): Monitor the reaction's progress by taking small aliquots. Dilute with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Self-Validation Pt. 2): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization (Self-Validation Pt. 3): Combine the pure fractions and remove the solvent in vacuo to yield the product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Trustworthiness & Troubleshooting
A Self-Validating System
The protocol described is designed to be inherently self-validating. Trust in the results is established through a series of checkpoints:
-
In-Process Control: Reaction monitoring via TLC or LC-MS provides real-time validation of the reaction's progress, preventing premature workup or unnecessary heating.
-
Purification Validation: Careful analysis of fractions during column chromatography ensures that only pure material is collected for final characterization.
-
Final Product Validation: Unambiguous structural confirmation through NMR and HRMS provides definitive proof of the desired product's identity and purity, ensuring the integrity of the experimental outcome.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure). 2. Insufficiently active ligand/catalyst system. 3. Poor quality reagents. | 1. Ensure solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. 2. Switch to a more active ligand (e.g., from SPhos to XPhos or an NHC-based catalyst). Increase catalyst loading to 3-5 mol%. 3. Use freshly purchased or purified reagents. |
| Significant Protodeboronation | 1. Boronic acid instability. 2. Reaction temperature is too high or run for too long. 3. Base is too strong or excess water is present. | 1. Switch to the corresponding pinacol boronate ester for increased stability.[8] 2. Run the reaction at a lower temperature (e.g., 80 °C) and monitor closely to stop it upon completion. 3. Try a milder base like K₂CO₃. Ensure solvents are anhydrous if using anhydrous conditions. |
| Formation of Biaryl Homocoupling | 1. Oxygen contamination. 2. Boronic acid decomposition. | 1. Improve degassing and inert atmosphere techniques. 2. Use the boronate ester equivalent. Add the boronic acid slowly via syringe pump to keep its instantaneous concentration low. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Al-Jafari, R. S., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]
- Billen, D., et al. (2008). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 13(12), 3079-3101. [Link]
- Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 76(20), 8142-8151. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 897818. [Link]
- Walker, S. D., et al. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (25), 1114. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13349-13359. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(15), 2055-2058. [Link]
- Leite, A. C. L., & Brondani, D. J. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 55(11-12), 715-718. [Link]
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- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of 1,3-Benzodioxole-5,6-diamine in Next-Generation Agrochemical Synthesis
Abstract
The 1,3-benzodioxole moiety is a privileged scaffold in chemical synthesis, renowned for its role in insecticide synergists and as a core component of numerous bioactive molecules.[1][2] This guide focuses on a key, yet specialized, precursor: 1,3-Benzodioxole-5,6-diamine . As an ortho-phenylenediamine derivative, this molecule offers a unique entry point for constructing a diverse range of heterocyclic systems with significant potential in agrochemical applications, particularly in the development of novel fungicides, herbicides, and insecticides.[3] These notes provide an in-depth exploration of its synthetic utility, complete with detailed protocols and the underlying chemical principles for researchers in crop protection and drug development.
Introduction: The Benzodioxole Scaffold in Agrochemical Design
The methylenedioxyphenyl group, the core of 1,3-benzodioxole, has a long history in agrochemistry, initially recognized for its ability to synergize the effects of pyrethrum insecticides.[1] This synergistic action stems from the inhibition of cytochrome P-450 monooxygenase enzymes in insects, which are responsible for metabolizing and detoxifying insecticides.[1] Beyond synergism, the benzodioxole ring is an integral part of many compounds with intrinsic pesticidal and herbicidal properties.[4]
The strategic introduction of an ortho-diamine functionality, as seen in this compound, transforms this scaffold into a powerful building block. Ortho-diamines are well-established precursors for a variety of heterocyclic compounds, most notably benzimidazoles, which form the basis of a major class of systemic fungicides (e.g., Benomyl, Thiophanate-methyl).[5] By leveraging the inherent bioactivity of the benzodioxole core with the proven synthetic versatility of the ortho-diamine, researchers can access novel chemical spaces for agrochemical discovery.
Physicochemical Properties of this compound
Accurate characterization is fundamental to successful synthesis. The table below summarizes the key properties of the title compound.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈N₂O₂ | Calculated |
| Molar Mass | 152.15 g/mol | Calculated |
| Appearance | Light-sensitive solid, may darken on exposure to air/light | Inferred from o-phenylenediamine[5] |
| Melting Point | Not widely reported; expected to be >100 °C | Inferred from o-phenylenediamine |
| Solubility | Soluble in hot water, alcohols, and common organic solvents | Inferred from o-phenylenediamine[5] |
| CAS Number | 7615-23-8 | - |
Note: Due to its reactivity, especially its susceptibility to oxidation, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Core Synthetic Pathways & Applications
The primary utility of this compound lies in its ability to undergo condensation reactions to form robust heterocyclic systems.
Logical Workflow for Agrochemical Discovery
The following diagram outlines a typical research workflow, from precursor synthesis to the identification of a lead agrochemical candidate.
Caption: Workflow for developing novel agrochemicals from this compound.
Application 1: Synthesis of Benzimidazole Fungicides
The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative), is the cornerstone of benzimidazole synthesis.[5] The resulting benzimidazole scaffold, fused to the benzodioxole ring, can exhibit potent fungicidal activity.
Caption: Synthesis of benzimidazoles from this compound.
Protocol 1: General Synthesis of 6-Substituted-[6][7]dioxolo[4,5-f]benzimidazoles
This protocol describes a general method for synthesizing benzimidazole derivatives for fungicidal screening.
1. Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Carboxylic Acid (e.g., thiophene-2-carboxylic acid) (1.1 eq)
-
4M Hydrochloric Acid or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
2. Reaction Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.52 g, 10 mmol) and the selected carboxylic acid (11 mmol).
-
Add 4M HCl (30 mL) to the flask. The use of a strong acid catalyst is crucial for promoting the condensation and subsequent cyclization.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. This step quenches the acid and precipitates the product.
-
Filter the resulting solid precipitate and wash thoroughly with cold water.
3. Work-up and Purification:
-
If the product is not sufficiently pure, it can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Alternatively, for non-crystalline products, perform a liquid-liquid extraction. Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue via column chromatography on silica gel.
4. Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Determine purity using High-Performance Liquid Chromatography (HPLC).
5. Safety Precautions:
-
Handle hydrochloric acid and polyphosphoric acid in a fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
Application 2: Synthesis of Quinoxaline-based Herbicides and Insecticides
Quinoxalines are formed by the condensation of o-diamines with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl). The resulting scaffold is found in various herbicides and insecticides.
Protocol 2: Synthesis of 6,7-Methylenedioxy-Substituted Quinoxalines
1. Materials and Reagents:
-
This compound (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask, reflux condenser
2. Reaction Procedure:
-
Dissolve this compound (1.52 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (e.g., Benzil, 2.10 g, 10 mmol) to the solution.
-
Heat the mixture to reflux for 2-3 hours. The reaction is often rapid and may be complete in a shorter time. Monitor via TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization of the product.
3. Work-up and Purification:
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.
4. Characterization:
-
Confirm the structure via NMR and MS analysis. The formation of the symmetric quinoxaline ring often results in a simplified NMR spectrum.
Conclusion and Future Outlook
This compound represents a high-potential starting material for the synthesis of novel agrochemicals. Its utility in forming benzimidazole and quinoxaline cores—scaffolds with proven biological activity—makes it an attractive target for lead generation programs. Future research should focus on expanding the library of derivatives and conducting comprehensive biological screenings to identify candidates with high efficacy, low environmental impact, and novel modes of action. The synthetic protocols provided herein offer a robust foundation for researchers to explore this promising area of agrochemical science.
References
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health (NIH).
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). De Gruyter.
- 1,3-Benzodioxole. (n.d.). Wikipedia.
- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2018). National Institutes of Health (NIH).
- o-PHENYLENEDIAMINE. (n.d.). Chemicalland21.
- Process for synthesis of fipronil. (2013). Google Patents.
- Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. (2017). Google Patents.
- Structures of benzodioxol derivatives having various biological activities. (2021). ResearchGate.
- Method for synthesizing and preparing o-phenylenediamine from orthodichlorobenzene. (2015). Google Patents.
- o-PHENYLENEDIAMINE. (1925). Organic Syntheses Procedure.
- Exploring Ortho Phenylene Diamine: Properties, Applications, and Manufacturing Insights. (n.d.). Acuro.
- Process for synthesis of fipronil. (2014). Google Patents.
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI.
- o-Phenylenediamine. (n.d.). Wikipedia.
- Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. (2017). National Institutes of Health (NIH).
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. manavchem.com [manavchem.com]
- 4. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzodioxole-5,6-diamine
Welcome to the technical support center for the synthesis of 1,3-Benzodioxole-5,6-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
The primary route to this compound involves the reduction of its precursor, 5,6-Dinitro-1,3-benzodioxole. This guide focuses on the challenges associated with this critical reduction step.
Synthetic Pathway Overview
The synthesis is typically a two-step process starting from commercially available 1,3-Benzodioxole. The first step is a nitration to form the dinitro intermediate, followed by a reduction to yield the target diamine.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly in the reduction of 5,6-Dinitro-1,3-benzodioxole.
Q1: My yield of this compound is consistently low. What are the common causes?
Low yield is the most frequent challenge and can be attributed to several factors, ranging from incomplete reactions to product degradation.
Possible Causes & Solutions:
-
Incomplete Reduction: The conversion of both nitro groups to amines may not go to completion.
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or used in insufficient quantity. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur from sulfur or halide impurities in your starting material or solvent.
-
Insufficient Hydrogen: Ensure the reaction vessel is properly sealed and that there is an adequate supply of hydrogen gas. For reactions at atmospheric pressure, maintain a positive hydrogen atmosphere using a balloon. For high-pressure reactions, monitor the pressure gauge to ensure it does not drop to zero.
-
Poor Mass Transfer: In heterogeneous catalysis (like with Pd/C), efficient mixing is critical. Ensure your stirring rate is vigorous enough to keep the catalyst suspended and facilitate contact between the hydrogen gas, solvent, and substrate.
-
-
Product Degradation: Aromatic diamines, especially ortho-diamines like this one, are highly susceptible to aerobic oxidation, which can lead to the formation of colored, polymeric byproducts, significantly reducing the isolated yield of the desired pure compound.
-
Oxygen Contamination: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the catalyst and hydrogen.
-
Work-up Conditions: Perform the work-up and purification steps as quickly as possible. When filtering off the catalyst, doing so under a blanket of inert gas can prevent oxidation of the product in the filtrate. The product is often handled as a more stable hydrochloride salt.[1]
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is crucial for both substrate solubility and catalyst activity. Alcohols like ethanol or methanol are commonly used. Protic solvents are generally effective in catalytic hydrogenation.[2]
-
Temperature and Pressure: While many hydrogenations proceed at room temperature and atmospheric pressure, reducing two aromatic nitro groups can be sluggish. Increasing the hydrogen pressure (e.g., to 50 psi) or gently warming the reaction (e.g., to 40-50 °C) can significantly improve the reaction rate and completeness.
-
Caption: Troubleshooting flowchart for low product yield.
Q2: TLC analysis shows multiple spots after the reduction. What are the likely side products?
The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Partially Reduced Intermediates: The most common "impurities" are intermediates where only one of the two nitro groups has been reduced. You may see spots corresponding to 5-amino-6-nitro-1,3-benzodioxole or other intermediates like nitroso or hydroxylamine species.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.
-
-
Oxidation Products: As mentioned, the diamine product is easily oxidized. These oxidized species are often highly colored (brown, purple, or black) and may appear as a smear or distinct spots on the TLC plate.
-
Solution: Ensure strict anaerobic conditions during work-up and purification.
-
-
Dehalogenation (if applicable): If your starting material or precursors contain halogen substituents, these can sometimes be removed under catalytic hydrogenation conditions (hydrogenolysis). This is less relevant for this specific synthesis unless you are starting from a halogenated benzodioxole.
Q3: The final product is dark-colored and difficult to purify. How can I improve its purity and color?
A dark color is a clear sign of oxidation. The resulting impurities are often polymeric and can make crystallization or chromatography challenging.
-
Isolate as a Salt: The diamine is basic and can be converted to its hydrochloride (HCl) salt by treating a solution of the free base with HCl (either gaseous or a solution in a solvent like ether or isopropanol).[1] Salts are generally more crystalline, less soluble in organic solvents, and significantly more stable to air oxidation than the free base.
-
Activated Carbon Treatment: During the work-up, after filtering off the hydrogenation catalyst, you can treat the filtrate with a small amount of activated carbon (charcoal) and then filter again. This is very effective at removing highly colored, polar impurities. Use carbon sparingly, as it can also adsorb your product.
-
Rapid Purification: Do not leave the crude product exposed to air for extended periods. Proceed immediately to purification after the work-up. If using column chromatography, use de-gassed solvents and work efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for reducing 5,6-Dinitro-1,3-benzodioxole?
Catalytic transfer hydrogenation or direct catalytic hydrogenation are the most common and effective methods for this type of transformation. They offer high chemoselectivity for the reduction of nitro groups without affecting the benzodioxole ring.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, Ethanol/Methanol, RT-50°C, 1-5 atm | Clean reaction, high yield, easy catalyst removal (filtration). | Requires specialized hydrogenation equipment (Parr shaker, etc.); catalyst can be pyrophoric. |
| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol, Reflux | Does not require a pressurized hydrogen source.[2] | Reaction can be slower; removal of formate byproducts is necessary. |
| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl | Inexpensive and effective. | Requires stoichiometric amounts of metal, leading to large amounts of metallic waste and often a more complex, acidic work-up. |
For laboratory scale, catalytic hydrogenation with Palladium on Carbon (Pd/C) is generally the preferred method due to its cleanliness and high efficiency.
Q2: Why is the purity of the 5,6-Dinitro-1,3-benzodioxole starting material so important?
The purity of your starting material is critical for the success of the catalytic hydrogenation. Impurities can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction.
-
Common Poisons: Sulfur compounds, strong coordinating ligands, and some heavy metals can irreversibly bind to the palladium surface, blocking active sites.
-
Recommendation: Ensure your dinitro precursor is fully characterized (NMR, mp) and purified, typically by recrystallization, before attempting the reduction. The PubChem database lists its key properties.[3]
Q3: What are the key safety precautions for this synthesis?
-
Handling Nitroaromatics: Dinitroaromatic compounds are energetic and should be handled with care. Avoid excessive heat, friction, or shock.
-
Catalytic Hydrogenation Safety:
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is dry and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon contact with air. Always keep the catalyst wet with solvent during handling and filtration. Quench used catalyst carefully under a stream of water or inert gas.
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure all hydrogenation equipment is properly grounded and operated in a well-ventilated fume hood, away from ignition sources.
-
-
Product Handling: As an aromatic diamine, the product should be considered toxic and handled with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocol: Catalytic Hydrogenation of 5,6-Dinitro-1,3-benzodioxole
This protocol is a representative procedure and may require optimization based on your specific laboratory setup and scale.
Materials:
-
5,6-Dinitro-1,3-benzodioxole (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ethanol or Methanol (degassed)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: Place 5,6-Dinitro-1,3-benzodioxole (e.g., 5.0 g, 23.6 mmol) into a suitable hydrogenation vessel.
-
Solvent Addition: Add degassed ethanol (e.g., 100 mL) to dissolve the starting material.
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon gas to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., ~500 mg). Caution: Do not allow the catalyst to become dry.
-
Hydrogenation: Seal the vessel again, evacuate the inert gas, and introduce hydrogen gas. Pressurize to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure).
-
Reaction: Begin vigorous stirring. The reaction is exothermic and may warm slightly. Monitor the reaction progress by hydrogen uptake (pressure drop) or by carefully taking samples for TLC/LC-MS analysis. The reaction may take several hours to 24 hours depending on the scale and conditions.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Under a stream of nitrogen if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional small portions of ethanol. Keep the filtered catalyst wet.
-
Combine the filtrates. The resulting solution contains the this compound free base.
-
-
Purification/Isolation:
-
The solvent can be removed under reduced pressure to yield the crude free base, which should be used immediately or converted to its HCl salt for storage.
-
For salt formation, cool the ethanolic solution in an ice bath and slowly add a solution of HCl in isopropanol or ether until precipitation is complete. Collect the resulting solid by filtration, wash with cold ethanol or ether, and dry under vacuum.
-
References
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives.National Institutes of Health (NIH).
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.Google Patents.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.De Gruyter.
- Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.Sciencemadness.org.
- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.Google Patents.
- Synthetic method of 1, 3-benzodioxole.Google Patents.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.ResearchGate.
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole.MDPI.
- 5,6-Dinitro-1,3-benzodioxole.PubChem, National Institutes of Health.
- Process for preparing 5,6-dihydroxyindole.Google Patents.
- Chemo- and Enantioselective Rh-Catalyzed Hydrogenation of 3-Methylene-1,2-diazetidines: Application to Vicinal Diamine Synthesis.Royal Society of Chemistry.
Sources
Technical Support Center: Purification of 1,3-Benzodioxole-5,6-diamine
Introduction: The Critical Role of Purity
1,3-Benzodioxole-5,6-diamine, also known as 4,5-methylenedioxy-1,2-phenylenediamine, is a vital reagent, particularly in analytical chemistry where it is used as a fluorescent derivatization agent for detecting α-keto and sialic acids via HPLC.[1] For researchers in drug discovery and development, its derivatives are foundational scaffolds for various biologically active molecules.[2][3]
The presence of impurities—such as unreacted starting materials, side-products, or degradation compounds—can lead to erroneous analytical results, unpredictable biological activity, and complications in subsequent synthetic steps. Aromatic diamines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities that can be difficult to remove.[4] This guide provides a comprehensive, experience-driven framework for purifying crude this compound, structured in a practical question-and-answer format to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or black solid. What are the likely impurities?
A dark color in your crude product is a classic indicator of oxidation.[4] Aromatic amines, especially those with two electron-donating amino groups like your compound, are highly sensitive to atmospheric oxygen. The resulting impurities are typically complex, high-molecular-weight quinone-imine type polymers. Other potential impurities may include residual nitro-group precursors if the synthesis involved a reduction step, or regioisomers from the nitration of 1,3-benzodioxole.
Q2: What is the general workflow for purifying this compound?
The optimal purification strategy depends on the nature and quantity of the impurities. However, a robust, general workflow is to start with the simplest, most cost-effective method and proceed to more complex techniques if necessary.
Caption: General purification workflow for this compound.
Q3: How should I properly store the purified this compound to prevent degradation?
Due to its sensitivity to air and light, the compound must be stored with care.[4][5] For maximum stability, store the solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator or a freezer at -20°C for long-term storage.[1] The dihydrochloride salt form is generally more stable to oxidation than the free base.
Q4: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities and to determine an appropriate solvent system for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities if they are in sufficient concentration (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense, capable of removing a significant portion of impurities from the crude product.
Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated with impurities.
-
Causality: The solubility of a solid in a solvent increases with temperature. If the boiling point of the solvent is higher than the melting point of your compound (or the melting point of your compound when depressed by impurities), it will emerge from the solution as a liquid (oil) rather than a solid.
-
Solutions:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Consider switching to a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold.
-
Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling provides more time for a proper crystal lattice to form.
-
Q6: I've let my solution cool, but no crystals have formed. How can I induce crystallization?
This is a common issue, typically caused by using too much solvent or by the solution being too clean (lacking nucleation sites).
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[4]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[4]
-
Cool to a Lower Temperature: Move the flask from an ice bath (0°C) to a freezer (-20°C) to further decrease the compound's solubility.[4]
-
Q7: My final crystals are still pink/brown. How can I remove colored impurities?
Persistent color indicates that colored oxidation products are co-precipitating with your compound.
-
Solution: Use activated charcoal.
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (1-2% of the solute mass) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent boiling.
-
Swirl and gently heat the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[4][6]
-
Allow the clear, hot filtrate to cool and crystallize as usual.
-
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol is effective for removing non-polar and moderately polar impurities.
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Moderate | Good single solvent, but recovery may be lower. |
| Isopropanol | Moderate | Low | A good alternative to ethanol. |
| Water | Very Low | Very Low | Useful as an anti-solvent. |
| Ethanol/Water | High (in EtOH) | Low (in mixture) | Excellent solvent system for this compound. |
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is dark, perform the activated charcoal treatment as described in Q7.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until a slight, persistent cloudiness appears. This indicates the solution is saturated. Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.[4]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.[7][8]
Q8: My compound is streaking badly on the TLC plate and tailing on the column. Why is this happening?
This is the most common problem when purifying amines on standard silica gel.
-
Causality: Silica gel is acidic (due to Si-OH groups on its surface). Basic amines, like your compound, interact strongly with these acidic sites via acid-base interactions.[9] This strong, sometimes irreversible, binding leads to poor elution, resulting in significant tailing (streaking) and potential decomposition of the compound on the column.[6][9]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a base to your eluent to neutralize the acidic sites on the silica. Triethylamine (Et₃N) at 0.5-2% is most common.[6][9][10] Alternatively, a solution of ammonia in methanol can be used as part of the eluent system (e.g., 2% of a 7N NH₃/MeOH solution in dichloromethane).[10][11]
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[8]
-
Amine-Functionalized Silica: This is a specialty phase that is more expensive but highly effective for purifying amines, providing excellent peak shapes without the need for basic additives in the eluent.[9]
-
-
Q9: What is a good starting eluent system for purifying this compound on silica gel?
The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on TLC for optimal column separation.[4][7] Given the two amino groups, the compound is quite polar.
| Solvent System (Eluent) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. For this diamine, you will likely need a very high percentage of ethyl acetate. |
| Dichloromethane / Methanol | Medium to High | Excellent choice for polar compounds like aromatic diamines. [10] |
| Ethyl Acetate / Methanol | High | Useful for very polar compounds that do not elute with other systems. |
| Add 1% Triethylamine (Et₃N) to all solvent systems to prevent tailing. |
Recommended Starting Point: Begin with TLC analysis using 95:5 Dichloromethane / Methanol (+ 1% Et₃N) . Adjust the ratio to achieve the target Rf. If the Rf is too low (stuck at the origin), increase the methanol percentage. If it is too high (runs with the solvent front), decrease the methanol percentage.
Troubleshooting Guide: Acid-Base Extraction
This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties. It is exceptionally well-suited for isolating a basic amine like this compound from neutral or acidic impurities.[12][13]
Q10: When should I choose acid-base extraction over other methods?
Acid-base extraction is the method of choice when you need to remove non-basic impurities, such as unreacted starting materials (if they are neutral) or acidic byproducts. It is an excellent bulk purification step to perform before recrystallization or chromatography if the crude product is very impure. The technique exploits the ability to switch the amine's solubility between organic and aqueous phases by protonating and deprotonating it.[13][14]
Experimental Protocol & Workflow: Acid-Base Extraction
This protocol details the separation of the basic diamine from neutral impurities.
Caption: Workflow diagram for purification via acid-base extraction.
-
Dissolution: Dissolve the crude product in an organic solvent in which the free base is soluble but immiscible with water (e.g., dichloromethane (DCM), ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1 M HCl). The basic diamine will react with the acid to form its dihydrochloride salt, which is soluble in the aqueous layer.[12][14]
-
R-NH₂ + 2HCl → R-NH₃⁺Cl⁻
-
-
Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the bottom aqueous layer (if using DCM) into a clean flask. The organic layer now contains the neutral impurities. It is good practice to re-extract the organic layer with fresh HCl solution to ensure all the amine has been transferred.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated basic solution (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the free base amine, which is insoluble in water and will often precipitate.[13]
-
R-NH₃⁺Cl⁻ + 2NaOH → R-NH₂ + 2NaCl + 2H₂O
-
-
Final Extraction: Extract the basified aqueous solution with several portions of fresh organic solvent (DCM). The purified free base amine will move back into the organic layer.
-
Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Safety Precautions
-
Handling: Always handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Solvents: Organic solvents like dichloromethane, hexane, and ethyl acetate are flammable and/or toxic. Keep them away from ignition sources and handle with care.[15][17]
-
Acids and Bases: Concentrated acids and bases are highly corrosive. Handle them with extreme caution, and always add acid/base to water, not the other way around. Neutralize all acidic and basic aqueous waste before disposal.
References
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (WO2018234299A1).
- Synthesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). Sciencemadness.org. [Link]
- 1,3-Benzodioxole. Wikipedia. [Link]
- Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Organic impurity profiling of methylone and intermediate compounds synthesized
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2014). PMC. [Link]
- Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. (1978). Journal of Chromatographic Science, Oxford Academic. [Link]
- How do I purify ionizable organic amine compounds using flash column chrom
- Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
- Synthesis of bromination derivatives of 1, 3-benzodioxole. (2011).
- 1,3-Benzodioxol-5-amine, 6-propyl-. PubChem. [Link]
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019).
- Column chrom
- Acid and Base Extraction. (2022). University of Toronto. [Link]
- Chromotography with free amines? (2022). Reddit. [Link]
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. [Link]
- Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering, RSC Publishing. [Link]
- Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. (2014).
- 1,3-Benzodioxole. Grokipedia. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1,3-Benzodioxole-5,6-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3-Benzodioxole-5,6-diamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to the poor solubility of this valuable diamine in their reaction systems. As a key building block in medicinal chemistry and materials science, its effective utilization often hinges on overcoming its limited solubility.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Reaction Issues & Solutions
This section addresses specific problems you might encounter during a reaction involving this compound.
Q1: My reaction has stalled. I can still see solid starting material in the flask, even after hours of stirring. What should I do?
A1: This is a classic sign of a solubility-limited reaction. When the reactant concentration in the solution phase is too low, the reaction rate slows dramatically or stops. The solid material you observe is undissolved this compound that is not participating in the reaction.
Immediate Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the solubility of the diamine.[3] Monitor the reaction by TLC or LC-MS to see if consumption of the starting material resumes. Be cautious not to exceed the decomposition temperature of your reactants or products.[4]
-
Introduce a Co-solvent: If heating is insufficient or undesirable, the addition of a miscible organic co-solvent can dramatically enhance solubility.[5] For many reactions, adding 10-20% (v/v) of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be highly effective.[6][7] Add the co-solvent dropwise and observe if the solid dissolves.
Experimental Protocol: Rescue of a Stalled Reaction using a Co-solvent
-
Safety First: Ensure your reaction is under an inert atmosphere if required.
-
Sample for Analysis: Carefully extract a small aliquot of the reaction mixture to serve as a baseline (TLC or LC-MS).
-
Co-solvent Addition: Using a syringe, add anhydrous DMSO dropwise to the stirring reaction mixture. Aim for an initial addition of 5% of the total reaction volume.
-
Observation: Stir for 15-30 minutes. Visually check for the dissolution of the solid material.
-
Incremental Addition: If solid persists, continue adding DMSO in 5% increments, not exceeding a total of 25-30% (v/v), as a high co-solvent ratio can alter the reaction pathway or complicate purification.
-
Monitor Progress: After the solid has dissolved, take another analytical sample after 1-2 hours to confirm that the reaction is progressing.
Q2: My reaction yield is consistently low, and I suspect incomplete dissolution is the culprit. How can I set up the reaction to ensure maximum solubility from the start?
A2: A proactive approach to solubility is crucial for achieving high yields. Low yields are often a direct result of the reactant not being fully available for the reaction.[7]
Root Cause Analysis & Proactive Solutions:
-
Cause 1: Inappropriate Solvent Choice. The primary solvent may be a poor choice for this specific diamine.
-
Solution: Consult solubility data. This compound hydrochloride shows good solubility in DMSO (10 mg/ml) and DMF (15 mg/ml), but poor solubility in ethanol (1 mg/ml).[8] If your reaction chemistry allows, consider starting with a solvent system that includes one of these more effective solvents.
-
-
Cause 2: Starting with the Free Base. The diamine is often supplied as a dihydrochloride salt (C₇H₈N₂O₂ · 2HCl).[8][9] The free base is significantly less polar and thus less soluble in many polar solvents. Working with the salt form under acidic or neutral pH can maintain solubility. If your reaction requires the free base, it may precipitate upon neutralization.
-
Solution: If the reaction tolerates it, run the reaction using the hydrochloride salt directly. If the free base is required, consider a strategy where it is generated in situ or dissolved in a minimal amount of a strong co-solvent before being added to the main reaction vessel.
-
-
Cause 3: Insufficient Mechanical Agitation. In heterogeneous mixtures, efficient stirring is critical to maximize the dissolution rate at the solid-liquid interface.
-
Solution: Ensure vigorous stirring. For larger-scale reactions, consider using an overhead mechanical stirrer instead of a magnetic stir bar.
-
Decision Workflow for Optimizing Solubility
Below is a workflow to guide your experimental design for maximizing the solubility of this compound.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q3: What are the best starting solvents for this compound?
A3: The choice of solvent is critical and depends on whether you are using the free base or the hydrochloride salt.
| Form | Recommended Solvents | Rationale & Comments |
| Dihydrochloride Salt | Polar Protic: Water, PBS (pH 7.2), Methanol, Ethanol. | The ionic salt form is more soluble in polar protic solvents that can solvate the ions. Solubility in PBS is reported as 10 mg/ml.[8] |
| Polar Aprotic: DMSO, DMF. | These solvents are excellent for both the salt and free base forms due to their high polarity and ability to disrupt crystal lattice energy.[6][10] | |
| Free Base | Polar Aprotic: DMF, DMSO, NMP. | These are the most effective solvents. The free base has significantly lower solubility in alcohols and is practically insoluble in water.[3] |
| Chlorinated Solvents: Dichloromethane (DCM), Chloroform. | Offers moderate solubility, but these are less polar and may not be suitable for all reaction types. | |
| Ethers: THF, 2-MeTHF. | Generally poor solubility. Use only if required by the reaction, likely with co-solvents or at elevated temperatures. |
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution has a profound effect on the solubility of this compound, particularly in aqueous or protic media. The two amine groups are basic and can be protonated to form ammonium salts.[11]
-
Low pH (Acidic Conditions, pH < 5): Under acidic conditions, the amine groups are protonated to form the dicationic dihydrochloride salt (R-NH₃⁺ Cl⁻). This ionic species is significantly more polar than the neutral free base, leading to a dramatic increase in solubility in polar solvents like water.[12]
-
Neutral to High pH (Basic Conditions, pH > 7): As the pH increases, the ammonium groups are deprotonated to yield the neutral free base (R-NH₂). This form is much less polar, more prone to intermolecular hydrogen bonding with itself, and consequently, has very poor water solubility.[13]
This pH-dependent solubility can be used to your advantage. For reactions, dissolving the hydrochloride salt in a slightly acidic or neutral buffer can be an effective strategy.[8] For purification, you can often precipitate the free base product from a reaction mixture by adjusting the pH upwards with a mild base.
Caption: Effect of pH on the structure and solubility of the diamine.
Q5: I am trying to perform an imidazole synthesis with an aldehyde, but I am getting a Schiff base intermediate and low conversion to the final product. Could this be a solubility issue?
A5: Yes, this is a strong possibility. The formation of imidazoles or benzimidazoles from a diamine and an aldehyde is a multi-step process.[14] If the diamine has poor solubility, the initial condensation to form the Schiff base may occur at the surface of the solid particles, but the subsequent cyclization and oxidation steps required to form the aromatic imidazole ring may be kinetically hindered because the intermediate itself is not fully dissolved.[15][16]
Recommendations for Imidazole Synthesis:
-
Homogeneous Conditions are Key: Ensure all reactants are fully dissolved. A common and effective solvent system for this transformation is ethanol, often with heating.[14] However, given the low solubility of this compound in ethanol[8], this is likely the source of your problem.
-
Solvent System Modification:
-
Try switching to a solvent like methanol where solubility might be slightly better.
-
Use a co-solvent system. For example, start with ethanol and add 10-20% DMF or DMSO to dissolve the diamine completely before adding the aldehyde.
-
-
Catalyst Choice: The reaction is often promoted by an acid catalyst. Using a catalytic amount of a Lewis acid (like AlCl₃) or a Brønsted acid (like p-toluenesulfonic acid) in a solvent like toluene at reflux can sometimes improve results.[14]
-
Oxidative Step: The final step to form the imidazole is an oxidation. If the reaction is run under a strictly inert atmosphere, this step can be slow. Sometimes, performing the reaction in the presence of air (oxygen) or adding a mild oxidant can facilitate the final aromatization step.[14]
By ensuring a homogeneous reaction mixture through the use of co-solvents and heat, you will significantly improve the chances of the reaction proceeding past the Schiff base intermediate to your desired imidazole product.
References
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI.
- 1,3-Benzodioxole - Grokipedia.
- Diamines as switchable-hydrophilicity solvents with improved phase behaviour - RSC Publishing.
- 1,3-Benzodioxole - Wikipedia.
- Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Publishing.
- Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed.
- Imidazole synthesis - Organic Chemistry Portal.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
- Method for enhancing the solubility of a colorant - Google Patents.
- How to make imidazole compounds from diamines and aldehydes? - ResearchGate.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH.
- One‐pot Synthesis of 2H‐imidazoles from 1,2‐Diketones, Ketones, and Ammonium Acetate - ResearchGate.
- Amine Reactivity - MSU chemistry.
- Diamines – Knowledge and References - Taylor & Francis.
- Cosolvent – Knowledge and References - Taylor & Francis.
- 1,3-Benzodioxol-5-ol - Cheméo.
- The Effects of pH on Solubility - Chemistry LibreTexts.
- 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem.
- Troubleshooting: How to Improve Yield - University of Rochester.
- PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES - CyberLeninka.
- Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. - Semantic Scholar.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - ResearchGate.
- Cosolvent - Wikipedia.
- Reactions of Amines - Chemistry LibreTexts.
- GIBH scientists successfully carry out synthesis of imidazoles from ketones and aldehydes - Chinese Academy of Sciences.
- Solubility | Dissolution | Bioavailability Enhancement CDMO - PharmaCompass.com.
- 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem.
- 1,3-benzodioxole - Solubility of Things.
- 1,3-Benzodioxole-5-carboxylic acid - NIST WebBook.
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- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
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- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 11. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
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- 16. GIBH scientists successfully carry out synthesis of imidazoles from ketones and aldehydes--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
Technical Support Center: Optimizing HPLC Separation of 1,3-Benzodioxole-5,6-diamine Derivatives
This guide provides in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Benzodioxole-5,6-diamine and its derivatives. These compounds, characterized by their basic aromatic diamine structure, present unique challenges in reversed-phase chromatography. This document is structured to provide researchers, scientists, and drug development professionals with a logical, cause-and-effect framework for method development and problem-solving.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues encountered during the analysis of benzodioxole diamine derivatives, focusing on the scientific principles behind each problem and its solution.
Q1: Why am I observing severe peak tailing with my this compound derivatives?
A1: Severe peak tailing is the most common issue when analyzing basic compounds like aromatic diamines on standard silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the protonated amine functional groups of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.
-
Mechanism of Interaction: At typical mid-range pH values (e.g., pH 4-7), the acidic silanol groups (pKa ≈ 3.5-4.5) are deprotonated and negatively charged, while the basic diamine groups of your analyte are protonated and positively charged. This leads to a strong, undesirable ion-exchange interaction that causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak. This phenomenon indicates that more than one retention mechanism is occurring simultaneously—the intended hydrophobic interaction and the unintended ionic interaction.
Q2: How should I select an appropriate HPLC column for these basic aromatic compounds?
A2: Column selection is critical for mitigating the issues described above. A standard, older-generation C18 column is often a poor choice. Instead, consider columns specifically designed for the analysis of basic compounds.
-
High-Purity, End-Capped Silica Columns: Modern columns are manufactured using high-purity silica with a much lower concentration of metal impurities and are exhaustively end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to block a majority of the residual silanol groups, significantly reducing the sites available for secondary interactions.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols by creating a hydration layer on the silica surface, which disrupts the strong secondary interactions.
-
Phenyl Phases: Columns with phenyl stationary phases can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and your benzodioxole derivatives. This can be useful for separating closely related isomers.
-
pH-Stable Columns: If you intend to work at high pH (see Q3), you must use a column specifically designed for these conditions. Hybrid silica-polymer particles (e.g., Waters XTerra®, Agilent ZORBAX Extend-C18) are engineered to resist dissolution at pH values up to 11 or 12.
Q3: What is the optimal mobile phase pH for my analysis, and how do I properly control it?
A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like benzodioxole diamines. The goal is to operate at a pH where both the analyte and the stationary phase surface are in a single, stable ionic state. You should always operate at a pH that is at least 2 units away from the analyte's pKa. There are two primary strategies:
-
Low pH (Recommended Starting Point): Operating at a low pH (e.g., pH 2.5 - 3.5) is the most common and effective strategy. At this pH, the residual silanol groups on the column are fully protonated (Si-OH) and therefore neutral, eliminating the primary cause of secondary ionic interactions. Your basic diamine analyte will be fully protonated (positively charged), but with the silanols neutralized, peak shape dramatically improves.
-
High pH (Alternative Strategy): Operating at a high pH (e.g., pH 9-11) can also be effective. At this pH, the basic diamine analyte is deprotonated and neutral, which increases its hydrophobicity and retention in reversed-phase mode. While the silanol groups will be fully ionized, the neutral state of the analyte prevents ionic interactions. Crucially, this approach requires a pH-stable column to prevent rapid degradation of the silica packing.
pH Control: Always use a buffer to maintain a stable pH throughout the analysis. For LC-MS compatibility, volatile buffers like formic acid (for low pH) or ammonium bicarbonate/carbonate (for high pH) are preferred.
Q4: My peaks are broad and my resolution is poor, even after addressing tailing. What are the next steps?
A4: Poor resolution and broad peaks, assuming tailing is controlled, can stem from several factors:
-
Extra-Column Dispersion: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and that all fittings are made with zero dead volume connections.
-
Mobile Phase Composition: The choice and percentage of organic modifier (acetonitrile vs. methanol) can significantly impact resolution. Acetonitrile generally has a lower viscosity and often provides sharper peaks. Systematically varying the organic-to-aqueous ratio (or the gradient slope in gradient elution) is a fundamental step in optimizing resolution.
-
Column Efficiency: A worn-out or fouled column will exhibit poor efficiency. This can be caused by a partially blocked inlet frit or a void at the head of the column. Consider replacing the column or using a guard column to protect it from matrix components.
-
Temperature: Increasing the column temperature (e.g., to 35-45°C) can improve efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics. This often leads to sharper peaks and shorter retention times.
Q5: I'm experiencing shifting retention times during my analytical run. What are the likely causes?
A5: Retention time instability is a common problem that points to a lack of system equilibrium or changes in mobile phase composition.
-
Insufficient Column Equilibration: This is the most frequent cause, especially when changing mobile phases or running gradients. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. HILIC columns require even longer equilibration times.
-
Mobile Phase Instability: If the mobile phase is not adequately buffered, its pH can drift, causing retention times of ionizable analytes to change. Additionally, if using a mixture of solvents, ensure they are well-mixed and degassed. Volatilization of the more volatile organic component from the mobile phase reservoir can alter its composition over time.
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column thermostat is not used. Maintaining a constant column temperature is essential for reproducible chromatography.
-
Pump Performance: Inconsistent flow rates from the HPLC pump due to air bubbles, faulty check valves, or seal wear will lead to proportional shifts in retention times.
Section 2: Troubleshooting & Optimization Workflows
The following diagrams provide a logical, step-by-step process for addressing common chromatographic problems associated with this compound derivatives.
Caption: HPLC method development workflow.
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Screening for Peak Shape Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL solution of your this compound derivative standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Modifier: 1% (v/v) Formic Acid in HPLC-grade water.
-
Basic Modifier: 1% (v/v) Ammonium Hydroxide in HPLC-grade water.
-
Organic Phase (B): HPLC-grade Acetonitrile.
-
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase A2 (pH ~10): 0.1% Ammonium Hydroxide in HPLC-grade water. Note: Use only with a pH-stable column.
-
-
Experimental Procedure (Low pH Screening):
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Equilibration: Equilibrate the column with a 70:30 mixture of Mobile Phase A1 and B for at least 15 column volumes.
-
Injection: Inject the analyte standard.
-
Elution: Run an isocratic elution at a composition that provides a retention factor (k') between 2 and 10. If retention is unknown, start with a shallow gradient (e.g., 10-50% B over 10 minutes).
-
Evaluation: Assess peak shape (asymmetry factor) and retention time.
-
-
Experimental Procedure (High pH Screening - Optional):
-
Column: Switch to a pH-stable column (e.g., hybrid silica).
-
Flushing: Thoroughly flush the entire HPLC system and column with 50:50 isopropanol:water to remove all traces of the acidic buffer.
-
Equilibration: Equilibrate the new column with a 70:30 mixture of Mobile Phase A2 and B for at least 20 column volumes.
-
Injection & Elution: Repeat the injection and elution as in step 3.
-
Evaluation: Compare the peak shape and retention from the high pH method to the low pH method.
-
Section 4: Data Summary Tables
Table 1: Comparison of Column Chemistries for Aromatic Amine Separation
| Column Phase | Primary Retention Mechanism | Advantages for Benzodioxole Diamines | Disadvantages |
| Standard C18 | Hydrophobic | Widely available; good retention for nonpolar derivatives. | Prone to severe peak tailing due to silanol interactions. |
| End-Capped C18 | Hydrophobic | Significantly reduced peak tailing compared to standard C18. | May still show some tailing for highly basic compounds. |
| Polar-Embedded | Hydrophobic & Polar | Excellent peak shape for basic compounds; shields silanols. | May have different selectivity than standard C18. |
| Phenyl | Hydrophobic & π-π Interactions | Alternative selectivity for aromatic compounds; can resolve isomers. | Can have lower hydrophobic retention than C18. |
| Hybrid Silica C18 | Hydrophobic | High pH stability (up to 11-12), allowing for neutral analyte analysis. | Higher cost; may have different surface activity. |
Table 2: Expected Effect of Mobile Phase pH on Chromatographic Parameters
| Mobile Phase pH | Analyte State (Diamine) | Silanol State (SiO₂) | Expected Retention | Expected Peak Shape | Column
Technical Support Center: Synthesis of Quinoxalines from 1,3-Benzodioxole-5,6-diamine
Welcome to the technical support guide for the synthesis of quinoxaline derivatives from 1,3-Benzodioxole-5,6-diamine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific heterocyclic synthesis. The unique electronic properties of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety introduce specific challenges and side reactions not always encountered with simpler o-phenylenediamines. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you achieve optimal yields and purity.
Section 1: The Core Reaction Pathway
The fundamental reaction for synthesizing quinoxalines is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] The reaction typically proceeds through the formation of a di-imine intermediate (a Schiff base), which then undergoes cyclization and subsequent aromatization (often via oxidation) to yield the stable quinoxaline ring system.[2]
The this compound substrate is highly electron-rich due to the donating effects of both the amino groups and the methylenedioxy bridge. This high electron density enhances the nucleophilicity of the diamine, facilitating the initial condensation, but it also significantly increases the molecule's susceptibility to oxidative side reactions.
Caption: The desired reaction pathway from starting materials to the final quinoxaline product.
Section 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.
Problem 1: My reaction mixture turns into a dark, intractable tar.
Question: I've mixed my this compound with the dicarbonyl, and the solution is rapidly turning dark brown or black, forming a polymer-like solid. What is causing this, and how can I prevent it?
Answer: This is a classic sign of oxidative polymerization of the electron-rich diamine. Aromatic diamines, especially those with strong electron-donating groups like the methylenedioxy bridge, are highly susceptible to air oxidation. The initial oxidation can form radical cations that rapidly polymerize, leading to insoluble, dark-colored tars.
Causality & Mechanism:
-
Air Oxidation: The primary culprit is atmospheric oxygen, which can oxidize the amine groups. This process is often catalyzed by trace metal impurities or light.
-
Self-Condensation: Under harsh acidic conditions or high temperatures, the diamine can potentially self-condense, though oxidative polymerization is more common.
Solutions & Protocols:
-
Maintain an Inert Atmosphere: The most critical control parameter is the exclusion of oxygen.
-
Protocol: Before adding any reagents, thoroughly degas your solvent by bubbling argon or nitrogen through it for at least 15-20 minutes. Assemble your glassware hot from the oven under a positive pressure of inert gas and maintain this atmosphere throughout the reaction and workup.
-
-
Control Reagent Addition: Adding the diamine to a pre-mixed solution of the catalyst and dicarbonyl can sometimes prevent the diamine from "sitting around" and oxidizing.
-
Protocol: Prepare a solution of the 1,2-dicarbonyl compound and catalyst (e.g., a few drops of acetic acid) in degassed solvent. Slowly add a solution of the this compound dropwise at room temperature or below (0 °C) to control the initial exothermic reaction and minimize side reactions.
-
-
Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF, for example, should be freshly distilled or checked for peroxides.
Problem 2: My final product is highly colored, and purification by chromatography is difficult.
Question: I've successfully formed a product, but it's a deep red or brown color instead of the expected pale yellow. Standard silica gel chromatography isn't separating the color effectively. What are these impurities?
Answer: The color likely originates from oxidized byproducts. In addition to polymerization, partial oxidation of the starting material or the final quinoxaline product can generate highly conjugated, colored impurities. The benzodioxole ring is particularly prone to demethylenation under certain acidic conditions, which can lead to catechol-like structures that rapidly oxidize to colored quinones.
Causality & Mechanism:
-
Product Oxidation: The target quinoxaline, while more stable than the diamine, still contains an electron-rich aromatic system that can be oxidized, especially during workup or purification when exposed to air and light.
-
Formation of Quinone-like Species: The oxidation of any unreacted diamine or the formation of catechol byproducts can lead to highly colored ortho-quinones.
Solutions & Protocols:
-
Mild Catalysts: Avoid strong, oxidizing acids. Catalytic amounts of weaker acids are usually sufficient. Many modern protocols use "green" and milder catalysts.[3][4]
-
Purification Strategy:
-
Charcoal Treatment: Before chromatography, dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring with a small amount of activated charcoal for 15-30 minutes can adsorb many colored impurities. Filter through a pad of celite before concentrating.
-
Recrystallization: This is often the best method for removing small amounts of closely-related impurities. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
Protocol for Charcoal Treatment: Dissolve the crude product in a minimal amount of hot ethanol. Add ~5 wt% of activated charcoal. Keep the solution hot and stir for 10 minutes. Filter the hot solution through a pre-warmed funnel containing a celite plug to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.
-
Problem 3: My analysis shows incomplete cyclization and the presence of intermediates.
Question: My TLC or LC-MS analysis shows a major spot that isn't my starting material or desired product. The mass corresponds to the condensation of the two starting materials without the loss of two hydrogen atoms. Is this a stalled reaction?
Answer: Yes, this is very likely a stable di-imine (Schiff base) intermediate or the subsequent dihydroquinoxaline. The reaction is a two-part process: condensation to form the C=N bonds, followed by cyclization and aromatization. If the final aromatization step is slow or inhibited, these intermediates can accumulate.
Causality & Mechanism:
-
Lack of Oxidant: The final step is an oxidation (loss of 2H+ and 2e-). While air can sometimes serve as the oxidant, it can be slow and lead to the side reactions mentioned above. In an inert atmosphere, if no other oxidant is present, the reaction can stall at the dihydroquinoxaline stage.
-
Steric Hindrance: Bulky groups on the 1,2-dicarbonyl compound can slow down the final ring-closing and planarization step.
Sources
- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. soc.chim.it [soc.chim.it]
stability issues of 1,3-Benzodioxole-5,6-diamine derivatization products
Technical Support Center: 1,3-Benzodioxole-5,6-diamine Derivatives
Welcome to the technical support center for this compound (also known as DMB or 4,5-Methylenedioxy-1,2-phenylenediamine) derivatization products. This guide is designed for researchers, scientists, and drug development professionals who utilize DMB as a derivatizing agent, particularly for enhancing fluorescence detection in HPLC analysis of compounds like α-keto acids and sialic acids.[1]
The core of DMB's utility lies in its o-phenylenediamine structure, which reacts to form highly fluorescent quinoxaline derivatives.[2] However, this same reactive nature is the primary source of stability challenges. Aromatic diamines are notoriously susceptible to oxidation, which can lead to a cascade of experimental problems including poor reproducibility, signal loss, and the appearance of artifactual peaks.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and solve stability issues, ensuring the integrity and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling and analysis of DMB derivatization products.
Q1: Why did my colorless DMB reagent or derivatized sample solution turn yellow, brown, or pink?
A: This is a classic sign of oxidation. The o-phenylenediamine moiety in the DMB molecule is highly susceptible to air oxidation, which forms colored, conjugated products like 2,3-diaminophenazine (DAP) and other polymers.[2][4][5][6] This process can be accelerated by exposure to light, trace metal ions, and non-optimal pH conditions.
Q2: My analyte peak area is consistently decreasing in my HPLC sequence. What is the primary suspect?
A: The most likely cause is the degradation of your derivatized product in the autosampler. While modern autosamplers are often cooled, the stability of these derivatives can be limited to a few hours, even at 4°C. The degradation can manifest as a steady decline in the main analyte peak and potentially the rise of new, smaller peaks at different retention times. It is crucial to perform an autosampler stability study to determine the maximum allowable sequence time for your specific analyte and conditions.[7]
Q3: What are the optimal storage conditions for my stock solutions and derivatized samples?
A: To maximize stability, both the DMB reagent and the final derivatized samples should be stored under conditions that minimize exposure to oxygen, light, and heat. For detailed parameters, refer to the Recommended Storage Conditions table in the troubleshooting section. Proactive measures include using amber vials, purging with an inert gas (argon or nitrogen), and storing at or below -20°C for anything other than immediate use.[8][9]
Q4: Can the derivatization reaction itself cause issues?
A: Absolutely. The derivatization reaction must be carefully optimized. Incomplete reactions lead to variable derivatization efficiency and poor reproducibility. Conversely, harsh reaction conditions (e.g., excessive heat or time) can degrade both the starting material and the newly formed product. Always validate your derivatization protocol for completeness and product stability under the reaction conditions.[10]
Q5: I see multiple peaks in my chromatogram for a single, pure standard. Could this be a stability issue?
A: Yes. While multiple peaks can arise from chromatographic issues, it is common for unstable derivatives to degrade into several different byproducts, each with its own retention time. If you observe this, it is a strong indication that degradation is occurring either during the reaction, storage, or analysis. A forced degradation study can help identify these potential byproducts.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex stability-related problems.
Guide 1: Diagnosing and Solving Poor Reproducibility & Signal Loss
Poor reproducibility is one of the most frustrating issues in quantitative analysis. For DMB derivatives, this often points directly to chemical instability. This guide provides a systematic workflow to isolate and resolve the root cause.
High variability in peak areas or heights between injections of the same sample (%RSD > 5%), or a consistent, time-dependent decrease in signal intensity over an analytical run.
-
Chemical Instability (Sample Degradation): The derivatized analyte is degrading on the benchtop, in the autosampler, or in storage.
-
Inconsistent Derivatization: The reaction is not going to completion consistently across all samples.
-
HPLC System Issues: The problem lies with the instrument (e.g., injector, pump, detector) and not the sample itself.[11]
The following workflow diagram illustrates the decision-making process for troubleshooting this issue.
Caption: Troubleshooting workflow for poor reproducibility.
If instability is confirmed, implement the following corrective measures.
Data Summary Tables:
Table 1: Recommended Storage Conditions for DMB Derivatives
| Condition | Short-Term (0-24h) | Mid-Term (1-7 days) | Long-Term (>1 week) |
|---|---|---|---|
| Temperature | 4°C (Autosampler) | -20°C | -80°C |
| Atmosphere | Sealed Vial | Headspace purged with N₂/Ar | Headspace purged with N₂/Ar |
| Light | Amber vial / light protection | Amber vial / stored in darkness | Amber vial / stored in darkness |
| Container | Glass HPLC vial with PTFE septa | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap |
| Justification | Minimizes immediate degradation during analysis. | Prevents significant oxidation and hydrolysis. | Ensures long-term integrity for batch analysis or archiving. |
Table 2: General Solvent and pH Compatibility
| Solvent/Condition | Compatibility | Rationale & Comments |
|---|---|---|
| Acidic pH (e.g., <4) | Poor | Aromatic amines are often unstable in acidic media.[3] The benzodioxole ring can also be susceptible to cleavage under harsh acidic conditions.[9] |
| Neutral pH (6-8) | Good | Generally the most stable range. Buffering is highly recommended to prevent pH drift. |
| Basic pH (>9) | Moderate to Poor | Can promote base-catalyzed hydrolysis or other side reactions depending on the derivative structure. |
| Aqueous/Methanol | Good | Common solvent systems for RP-HPLC. Ensure methanol is high purity. |
| Aqueous/Acetonitrile | Good | Common solvent systems for RP-HPLC. Ensure ACN is high purity and free of contaminants. |
| DMSO | Use with Caution | While DMB is soluble in DMSO, it can oxidize some compounds. Prepare fresh and use sparingly.[1] |
Protocol 1: Sample Preparation under an Inert Atmosphere
This protocol minimizes exposure to atmospheric oxygen during critical sample preparation steps.
-
Reagent Preparation: Prepare all buffers and solvent mixtures. Degas thoroughly by sparging with high-purity nitrogen or argon for 15-20 minutes.
-
Vial Purging: Place open, empty vials and caps in a desiccator or glove box. Evacuate and backfill with inert gas three times.
-
Sample Aliquoting: In a glove box or using a gentle stream of inert gas over the vial opening, aliquot the sample and reagents into the prepared vials.
-
Capping: Immediately cap the vials tightly. For critical samples, use a vial crimper to ensure an airtight seal.
-
Storage: Transfer immediately to the appropriate storage condition as outlined in Table 1.
Guide 2: Identifying and Mitigating Spurious Peaks
The appearance of unexpected peaks can confound data interpretation and quantification.
Chromatograms show extra peaks that are not present in the blank or negative control. These peaks may be inconsistent in size or appear to grow over time.
-
Degradation Products: The primary analyte is breaking down into one or more stable byproducts.
-
Reagent Impurities/Artifacts: The DMB reagent itself contains impurities or is reacting with components of the sample matrix or mobile phase.
-
Side Reactions: The derivatization conditions are promoting the formation of alternative products.
The diagram below illustrates the primary degradation pathway of concern for DMB derivatives.
Caption: Simplified DMB derivative degradation pathways.
Protocol 2: Performing a Forced Degradation & Stability Study
This study is essential for understanding how your derivative behaves under stress and for validating your analytical method's stability-indicating properties.[9]
-
Prepare a Sample Pool: Derivatize a sufficient amount of a known standard to create a homogenous pool of sample.
-
Aliquot and Stress: Divide the pool into several amber vials and expose them to the following conditions (one condition per vial, plus a control):
-
Control: Store immediately at -80°C.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Hold at 60°C for 4 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Hold at 60°C for 4 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Hold at room temperature for 24 hours.
-
Thermal: Hold at 80°C (in solid form or solution) for 48 hours.
-
Photostability: Expose to high-intensity light (per ICH Q1B guidelines).
-
-
Neutralize and Analyze: Before injection, neutralize the acid and base samples. Analyze all stressed samples alongside the control using your HPLC method.
-
Evaluate Results:
-
Compare the chromatograms. Note the retention times of new peaks (degradation products).
-
Calculate the percentage of degradation of the main analyte peak relative to the control.
-
This information will confirm which conditions your derivative is sensitive to and help you identify degradation peaks in your routine samples.
-
By systematically applying these diagnostic tools and protocols, you can overcome the inherent stability challenges of this compound derivatives and produce robust, reliable, and reproducible scientific data.
References
- Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. (2024-02-04).
- 1,3-Benzodioxole - Wikipedia.
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration - ResearchGate. (2022-07-20).
- Stabilization of aromatic amines - US3154583A - Google Patents.
- Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - NIH. (2022-11-07).
- Analysis of some aromatic amines by means of derivative spectrophotometry - PubMed. (2002-11).
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine | ACS Omega - ACS Publications. (2020-08-11).
- Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts | Request PDF - ResearchGate.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate. (2025-08-10).
- Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - NIH.
- Chinese scientists develop breakthrough method for aromatic amine applications. (2025-11-17).
- Handbook of derivatization reactions for HPLC - Semantic Scholar.
- o-Phenylenediamine - Wikipedia.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020-03-09).
- Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th - SciSpace.
- (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. (2019-05-16).
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - NIH. (2023-11-21).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Reaction Temperature for 1,3-Benzodioxole-5,6-diamine Condensations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,3-Benzodioxole-5,6-diamine and need to optimize their condensation reactions. Temperature is a critical parameter in these syntheses, directly impacting yield, purity, and reaction time. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and successful results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by probable causes related to temperature and actionable solutions.
Issue 1: Low or No Product Yield
-
Probable Cause: The reaction temperature is too low, leading to a slow or stalled reaction. Condensation reactions, such as the formation of quinoxalines, often require a certain activation energy to proceed at a reasonable rate.
-
Solution:
-
Gradual Temperature Increase: If you are running the reaction at room temperature, gradually increase the temperature in 10°C increments, monitoring the reaction progress at each stage using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: The boiling point of your solvent dictates the maximum temperature of the reaction at atmospheric pressure. If a higher temperature is needed, consider switching to a higher-boiling point solvent.
-
Extended Reaction Time: If increasing the temperature is not feasible due to the thermal sensitivity of your substrates, extending the reaction time at a moderate temperature may improve the yield.
-
Issue 2: Formation of a Complex Mixture of Products or Byproducts
-
Probable Cause: The reaction temperature is too high, promoting side reactions or decomposition of the starting materials or product. 1,3-Benzodioxole derivatives can be susceptible to thermal degradation.
-
Solution:
-
Controlled Heating: Use a reliable heating mantle with a temperature controller and a thermocouple to maintain a stable and uniform temperature. Avoid localized overheating, which can occur with a simple hot plate.
-
Stepwise Temperature Profile: For some reactions, a stepwise temperature profile can be beneficial. Start at a lower temperature to allow for the initial condensation to occur and then gradually increase the temperature to drive the reaction to completion.
-
Inert Atmosphere: At elevated temperatures, this compound can be prone to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.
-
Issue 3: Reaction Stalls Before Completion
-
Probable Cause: The initial reaction temperature was sufficient to start the reaction, but not high enough to overcome the energy barrier for the final steps of the condensation.
-
Solution:
-
Gentle Reflux: If your solvent and substrates are stable at higher temperatures, gently refluxing the reaction mixture can provide the necessary energy to drive the reaction to completion. The choice of solvent is crucial here, as its boiling point will determine the reaction temperature.
-
Microwave-Assisted Synthesis: Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2] The direct heating of the molecules can overcome kinetic barriers more efficiently.
-
Issue 4: Charring or Darkening of the Reaction Mixture
-
Probable Cause: Significant decomposition of the starting materials or product is occurring due to excessive heat. This is a clear indication that the reaction temperature is too high.
-
Solution:
-
Immediate Temperature Reduction: If you observe charring, immediately reduce the temperature or remove the heat source.
-
Re-evaluate the Reaction Conditions: A lower reaction temperature is necessary. It may also be beneficial to use a more dilute solution to better dissipate heat.
-
Catalyst Choice: In some cases, a highly active catalyst can allow the reaction to proceed at a lower temperature, thus avoiding decomposition.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the condensation of this compound?
The optimal temperature can vary significantly depending on the specific reactants and the solvent used. For many quinoxaline syntheses, reactions are often conducted at room temperature or with gentle heating.[3][5] However, some procedures may require refluxing in solvents like ethanol or toluene.[4][6] It is always recommended to start with the mildest conditions reported in the literature for a similar transformation and then optimize.
Q2: How does the choice of solvent influence the reaction temperature?
The solvent plays a crucial role in determining the reaction temperature. The boiling point of the solvent sets the upper limit for the reaction temperature under atmospheric pressure. For instance, a reaction in ethanol (boiling point ~78°C) will be limited to that temperature, while a reaction in toluene (boiling point ~111°C) can be run at a higher temperature.
Q3: What are the visual cues for an appropriate reaction temperature?
A gentle reflux is often a good indicator that the reaction is proceeding at a controlled and steady rate. A rapid, vigorous reflux may suggest that the temperature is too high. The color of the reaction mixture can also provide clues; a gradual color change is expected, while a sudden darkening or charring indicates a problem.
Q4: How can I accurately monitor and control the reaction temperature?
-
Internal Thermometer/Thermocouple: For precise temperature control, an internal thermometer or thermocouple placed directly in the reaction mixture is essential.
-
Oil Bath/Heating Mantle: Use an oil bath or a heating mantle connected to a temperature controller for uniform and stable heating.
-
Stirring: Vigorous stirring is crucial to ensure even heat distribution throughout the reaction mixture.
Experimental Protocol: A General Procedure for Quinoxaline Synthesis
This protocol provides a general starting point for the condensation of this compound with a 1,2-dicarbonyl compound.
Materials:
-
This compound (1.0 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (5 mL).
-
To this solution, add the 1,2-dicarbonyl compound (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently heat the mixture to 50-60°C using a controlled temperature bath.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Reactant System | Solvent | Temperature (°C) | Typical Yield (%) |
| o-phenylenediamine & benzil | Toluene | 25 | >90 |
| o-phenylenediamine & benzil | Ethanol/Water | Room Temp | High |
| 1,2-diamines & 1,2-dicarbonyls | Ethanol | Reflux | 34-85 |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.[4][5]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal in HPLC with DMB Labeling
Welcome to the technical support center for troubleshooting low fluorescence signals in High-Performance Liquid Chromatography (HPLC) analysis of sialic acids labeled with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This guide is structured to provide researchers, scientists, and drug development professionals with a systematic approach to identifying and resolving common issues encountered during this sensitive analytical technique. By understanding the causality behind each step, you can effectively diagnose and remedy problems, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a very weak or no fluorescence signal for my DMB-labeled sialic acids. What are the most likely causes?
A low or absent signal is a common issue that can stem from several stages of the workflow: the initial sample preparation, the DMB labeling reaction itself, the HPLC separation, or the fluorescence detector settings. The most frequent culprits include inefficient release of sialic acids from the glycoprotein, degradation of the DMB reagent or the labeled sample, suboptimal reaction conditions, or incorrect detector settings. A systematic evaluation of each step is the most effective troubleshooting strategy.
Q2: How can I confirm that the initial sialic acid release from my glycoprotein was successful?
The release of sialic acids, typically via mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours), is a critical first step.[1] Incomplete hydrolysis will naturally lead to a low final signal. To verify release without performing the full DMB labeling and HPLC run, you could consider alternative analytical methods on a parallel sample, though this is often not practical. A more pragmatic approach is to ensure the hydrolysis conditions are precise and to include a well-characterized glycoprotein standard as a positive control in your workflow. If the control yields a strong signal while your sample does not, the issue likely lies with your sample's stability or sialic acid content, rather than the hydrolysis step itself.
Q3: My DMB labeling reaction seems to be the problem. What factors are most critical for this reaction?
The DMB labeling reaction is a condensation reaction between the α-keto acid group of the sialic acid and the diamino group of DMB, forming a fluorescent quinoxaline derivative.[2][3][4] Its success hinges on several key factors:
-
Reagent Quality: The DMB reagent is light-sensitive and prone to oxidation.[5] Always store it protected from light and at the recommended temperature (typically -20°C).[5][6] Use freshly prepared labeling solutions for each experiment.[5][7]
-
Reaction Conditions: The reaction requires an acidic environment and reducing conditions to proceed efficiently and prevent degradation.[5][7][8] Incubation temperature and time (e.g., 50°C for 2-3 hours in the dark) must be carefully controlled.[5][7][8]
-
Sample Purity: Contaminants in the sample can interfere with the reaction. Ensure that any buffers or salts from previous steps are compatible with the labeling chemistry.[1]
Q4: Can the HPLC conditions themselves lead to a low signal?
Absolutely. Even with successful labeling, issues with the chromatography can result in poor signal detection. Key areas to investigate include:
-
Mobile Phase Composition: The pH and composition of the mobile phase can affect the fluorescence of the DMB-sialic acid derivative.[2][4] The neutral form of the derivative is the most fluorescent.[2][4] Ensure your mobile phase (e.g., acetonitrile:methanol:water) is correctly prepared with high-purity solvents.[5][9]
-
Column Integrity: A contaminated or degraded column can lead to poor peak shape and reduced signal intensity.[9][10]
-
Flow Rate: Inconsistent flow rates can affect peak height and area.[10]
Q5: How do I know if my fluorescence detector is set up correctly?
Incorrect detector settings are a common and easily fixable source of low signal. Check the following:
-
Wavelengths: Ensure the excitation and emission wavelengths are set correctly for DMB-labeled sialic acids, which are typically around 373 nm for excitation and 448 nm for emission.[7][11]
-
Gain and Sensitivity: The gain setting on the photomultiplier tube (PMT) directly impacts signal intensity. While arbitrary, a drastic, unexpected drop in signal intensity compared to previous runs could indicate a problem. If the baseline noise has decreased by a similar factor as the signal, it might be a scaling issue, but if only the signal is lower, it points to a signal-to-noise problem.
-
Lamp and Flow Cell: An aging lamp or a dirty flow cell can significantly reduce sensitivity.[10]
Systematic Troubleshooting Guides
If the FAQs haven't resolved your issue, follow these in-depth troubleshooting workflows.
Guide 1: Diagnosing Problems in the DMB Labeling Reaction
A low signal often originates from an inefficient labeling reaction. This guide provides a logical flow to diagnose and correct the issue.
To validate your labeling and detection steps, preparing a standard curve with a known concentration of N-acetylneuraminic acid (NeuAc) is invaluable.[7]
-
Prepare a Stock Solution: Create a stock solution of NeuAc standard.
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations (e.g., from pmol to nmol levels).[7]
-
Labeling: Subject each dilution to the exact same DMB labeling protocol as your samples.[7]
-
Analysis: Inject the labeled standards into the HPLC system.
-
Plot Curve: Plot the fluorescence peak area against the known concentration of NeuAc. A linear curve with a good R² value confirms that your labeling reaction and detection system are performing correctly.
| Parameter | Recommended Setting | Rationale |
| DMB Reagent Storage | -20°C, protected from light | Prevents oxidation and degradation of the dye.[5][6] |
| Labeling Solution | Prepare fresh before each use | Ensures the activity of the reducing agent and DMB.[5][7] |
| Incubation Temp. | 50°C | Optimal temperature for the condensation reaction.[5][7][8] |
| Incubation Time | 2-3 hours | Sufficient time for the reaction to go to completion.[5][7][8] |
| Incubation Env. | In the dark | DMB and its derivative are light-sensitive.[1][5][8] |
| Labeled Sample Storage | 4°C in the dark, analyze ASAP | The fluorescent signal of DMB-labeled sialic acids can decrease over several days due to oxidation.[5] For longer storage, -20°C is recommended, but analysis within 72 hours is best.[5] |
Guide 2: Troubleshooting the HPLC System and Detector
If your labeling reaction appears successful (e.g., your positive control works), the problem may lie within the HPLC system or the detector.
| Parameter | Typical Value | Troubleshooting Action if Signal is Low |
| Excitation Wavelength | 373 nm | Verify setting. Perform a wavelength scan if detector allows to find the true maximum for your specific conditions.[12] |
| Emission Wavelength | 448 nm | Verify setting. Perform a wavelength scan.[12] |
| Mobile Phase | Acetonitrile:Methanol:Water (e.g., 9:7:84) | Prepare fresh with HPLC-grade reagents.[5][9] Degas thoroughly to prevent bubbles in the flow cell.[9] |
| PMT Gain / Sensitivity | Instrument-dependent | Increase gain setting. Note if baseline noise increases proportionally. If signal-to-noise does not improve, the issue is not gain.[10] |
| Flow Cell | Clean and bubble-free | Flush the system with a strong, miscible solvent like isopropanol to remove contaminants.[9] |
| Detector Lamp | Within operational lifetime | Check the lamp's energy output or hours of use. Replace if it is near the end of its life.[10] |
Before running samples, always perform a system suitability test to ensure the HPLC-FLD system is performing optimally.
-
Prepare a Standard: Use a mid-concentration point from your DMB-labeled NeuAc standard curve.
-
Multiple Injections: Inject the standard 5-6 times consecutively.
-
Evaluate Performance:
-
Retention Time Precision: The relative standard deviation (RSD) of the retention time should be <1%.
-
Peak Area Precision: The RSD of the peak area should be <2%.
-
Peak Shape: The tailing factor should be close to 1.
-
-
Interpretation: Poor precision in retention time can indicate pump or solvent mixing issues.[9] Poor peak area precision can point to injector problems or a fluctuating detector lamp.[9][12] Poor peak shape may suggest a column problem or an issue with the mobile phase.[9][11]
By methodically working through these FAQs and detailed guides, you can effectively diagnose the root cause of low fluorescence signals and restore confidence in your DMB-based sialic acid analysis.
References
- SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS. Agilent.
- Quantitative Sialic Acid Release and DMB Labeling Kit. Ludger Ltd.
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters.
- Fluorescence-signal 35 times to low Waters 2475. Chromatography Forum.
- Acid—Base Properties of the Reaction Product of Sialic Acid with Fluorogenic Reagent, 1,2-Diamino-4,5-methylenedioxybenzene (DMB). ResearchGate.
- High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. PubMed.
- Product # LT-KDMB-96 Product Guide for. Ludger Ltd.
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
- Acid-base properties of the reaction product of sialic acid with fluorogenic reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB). PubMed.
- An Enhanced Dual Detection of DMB-Labeled Sialic Acids Using High-Resolution Accurate Mass Spectrometry and Fluorescence Detection. ResearchGate.
- Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids. Google Patents.
- Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors. PubMed.
- o-Phenylenediamine and 1:2-diamino-4-nitrobenzene as reagents for α-keto acids. NIH.
- Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.
- Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal. PubMed.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
- Flow Cytometry Troubleshooting Tips. Elabscience.
- Improved methods to characterize the length and quantity of highly unstable PolySialic acids subject category: (Carbohydrates, chromatographic techniques). PMC - NIH.
- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters.
Sources
- 1. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-base properties of the reaction product of sialic acid with fluorogenic reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. qa-bio.com [qa-bio.com]
- 7. qa-bio.com [qa-bio.com]
- 8. waters.com [waters.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Storage and Handling of 1,3-Benzodioxole-5,6-diamine
Welcome to the technical support center for 1,3-Benzodioxole-5,6-diamine and its salts (e.g., dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Aromatic diamines are susceptible to oxidation, which can compromise experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.
Troubleshooting Guide: Assessing the Stability of Your this compound
Use this guide to diagnose potential degradation of your stored this compound.
Visual Inspection and Initial Assessment
| Observation | Potential Issue | Recommended Action |
| Color Change | Oxidation | The pure compound is typically a light brown to light red solid.[1][2] A significant darkening, development of dark spots, or a change to a deep brown or black coloration can indicate oxidation. |
| Clumping or Caking | Moisture Absorption | The dihydrochloride salt is hygroscopic. Exposure to humidity can cause the powder to clump. This may accelerate degradation. |
| Inconsistent Solubility | Degradation/Impurity Formation | If the compound does not dissolve as expected in recommended solvents (e.g., DMF, DMSO, PBS), it may be a sign of impurity formation due to degradation.[3] |
Analytical Troubleshooting Workflow
If visual inspection raises concerns, or for routine quality control, the following analytical workflow is recommended.
Caption: Troubleshooting workflow for suspected degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is oxidation. The two amino groups on the aromatic ring are electron-donating, making the molecule susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of moisture.
Q2: What are the visual signs of oxidation?
A2: Fresh, high-purity this compound dihydrochloride is typically a light brown or light red solid.[1][2] Oxidation often leads to the formation of colored byproducts, resulting in a noticeable darkening of the material. The appearance of dark brown or black spots, or a uniform change to a darker hue, are strong indicators of degradation.
Q3: How should I properly store this compound?
A3: To ensure long-term stability, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures slow down the rate of chemical degradation, including oxidation. A stability of at least 4 years has been reported at this temperature.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with oxygen, the primary driver of oxidation. This is known as inert gas blanketing. |
| Light | Amber, light-blocking vial | The compound is light-sensitive.[1] Amber vials protect the compound from photodegradation. |
| Container | Tightly sealed vial | Prevents the ingress of moisture and atmospheric oxygen. The dihydrochloride salt is hygroscopic. |
Q4: I don't have access to an inert gas blanketing system. What are the alternatives?
A4: If an inert gas blanketing system is unavailable, it is crucial to minimize the headspace in the storage vial. You can achieve this by transferring the material to a smaller vial that is just large enough to hold the quantity you have. Additionally, ensure the vial is sealed tightly with a high-quality cap and store it at -20°C in the dark. For critical applications, consider purchasing smaller quantities to ensure the material is used quickly after opening.
Q5: What is the likely oxidation mechanism of this compound?
A5: While specific studies on the oxidation of this compound are not extensively available in public literature, the mechanism can be inferred from the general behavior of aromatic diamines. The process likely involves the formation of radical cations, which can then couple to form colored polymeric species.
Caption: Postulated oxidation pathway of this compound.
Q6: How can I analytically confirm the purity of my this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of aromatic compounds. A stability-indicating HPLC method would involve subjecting a sample to forced degradation (e.g., exposure to heat, light, and an oxidizing agent) to generate degradation products. The developed HPLC method should then be able to separate the main peak of this compound from any impurity peaks. For structural confirmation of the parent compound and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[4]
Q7: What is the impact of pH on the stability of this compound in solution?
A7: The stability of aromatic amines in solution can be significantly influenced by pH. In alkaline conditions, the free base form of the diamine is more prevalent, which is generally more susceptible to oxidation.[5] For applications requiring the compound to be in solution, it is advisable to use freshly prepared solutions and consider the pH of the buffer system. The dihydrochloride salt is more stable in acidic to neutral aqueous solutions.
References
- Cayman Chemical. This compound (hydrochloride)
- Apollo Scientific.
- MDPI.
- MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. URL
- Alfa Chemistry.
- PubChem. 1,3-Benzodioxole. URL
- MCE.
- Cymit Quimica.
- PubChem. 1,3-Benzodioxol-5-amine. URL
- Wikipedia. 1,3-Benzodioxole. URL
- Sigma-Aldrich. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. URL
- SID.
- PubMed.
- PubMed. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. URL
- SIELC. Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column. URL
- Journal of Biomedical Research & Environmental Sciences.
- PubMed.
- SpectraBase. 1,3-Benzodioxole 1H NMR Spectrum. URL
- BenchChem.
- Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. URL
- ResearchGate. Effect of the PH on the Stability Constants of a Number of Azo Dyes. URL
- MDPI. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. URL
- MDPI. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes. URL
- ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. URL
- Chem-Impex. 5,6-Dibromo-1,3-benzodioxole. URL
- Ibis Scientific. The Impact of pH on Chemical Stability in Lab Experiments. URL
- NIH.
- CheMondis. This compound dihydrochloride - Solid | MedChemExpress (MCE). URL
- BenchChem.
- MedChemExpress. 5-Bromo-1,3-benzodioxole. URL
- Sigma-Aldrich. 1,3-Benzodioxole. URL
- PubMed. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. URL
- BLDpharm. 81864-15-5|Benzo[d][3][7]dioxole-5,6-diamine dihydrochloride. URL
Sources
Technical Support Center: Solvent Effects on the Reactivity of 1,3-Benzodioxole-5,6-diamine
Welcome to the technical support center for 1,3-Benzodioxole-5,6-diamine (also known as DMB or 4,5-Methylenedioxy-1,2-phenylenediamine). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in reactions involving this versatile reagent. As an ortho-phenylenediamine derivative, its reactivity is profoundly influenced by the choice of solvent, impacting everything from solubility and reaction rates to product purity and the formation of unwanted byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions with this compound and provides actionable solutions based on the principles of solvent chemistry.
Issue 1: Low or No Yield of the Desired Product
Question: I am performing a fluorescent derivatization of an α-keto acid with this compound, but my product yield is consistently low. What are the likely solvent-related causes?
Answer:
Low product yield in derivatization reactions is a common issue often rooted in suboptimal solvent conditions. The primary function of this compound is as a nucleophile, and its reactivity can be significantly hampered by the solvent environment.
Potential Causes & Suggested Solutions:
-
Poor Solubility of Reactants: For the reaction to proceed, both the diamine and the substrate must be adequately dissolved.[1] this compound hydrochloride has documented solubility in DMF (15 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2] If your substrate is poorly soluble in these solvents, a solvent mixture may be necessary.
-
Solution: Screen a range of solvents or binary mixtures to ensure adequate solubility of all reactants. For substrates with low polarity, consider less polar aprotic solvents, but be mindful of the diamine's solubility.
-
-
Reduced Nucleophilicity in Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the amine groups of the diamine. This "caging" effect stabilizes the nucleophile, making it less reactive and slowing down the reaction rate.[3]
-
Solution: If possible, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not form hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[4]
-
-
Inhibition by Oxidation: Ortho-phenylenediamines are susceptible to oxidation, which can lead to the formation of dark-colored, unreactive species.[5] This is often accelerated in certain solvents, especially at elevated temperatures or in the presence of air.
-
Solution: Use freshly degassed or distilled solvents to minimize dissolved oxygen.[5] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If the reaction mixture darkens significantly, it is a strong indicator of oxidation.
-
-
Incorrect pH or Acid/Base Catalysis: The condensation reaction is often pH-sensitive. The solvent can influence the acidity or basicity of the reaction medium. For instance, the derivatization of sialic acids is typically carried out in an acidic medium to facilitate the reaction.
-
Solution: Ensure the pH of your reaction medium is optimized for the specific condensation reaction. The use of buffers or small amounts of acid/base catalysts may be required, and their effectiveness can be solvent-dependent.
-
Issue 2: Formation of Multiple Products or Byproducts
Question: My reaction of this compound with a 1,2-dicarbonyl compound is yielding a mixture of products, making purification difficult. How can solvent choice minimize this?
Answer:
The formation of byproducts in condensation reactions involving ortho-phenylenediamines is often a result of side reactions or lack of regioselectivity, both of which can be influenced by the solvent.
Potential Causes & Suggested Solutions:
-
Side Reactions Due to Oxidation: As mentioned previously, oxidation of the diamine is a major side reaction. This can lead to a complex mixture of colored impurities and oligomeric materials.
-
Lack of Regioselectivity with Unsymmetrical Dicarbonyls: When reacting with an unsymmetrical 1,2-dicarbonyl compound, two different quinoxaline regioisomers can be formed. The solvent can influence the preference for one isomer over the other.
-
Solution: Screen a variety of solvents with different polarities. In some cases, less polar solvents may enhance regioselectivity by favoring a specific transition state geometry. For some syntheses of quinoxalines, aqueous ethanol has been shown to provide excellent regioselectivity.[6]
-
-
Formation of Benzimidazole Byproducts: If an aldehyde impurity is present in your dicarbonyl starting material or solvent (e.g., from oxidation of an alcohol solvent), you may form benzimidazole byproducts.
-
Solution: Use high-purity, freshly distilled starting materials and solvents. Avoid using alcohol solvents that could potentially oxidize to aldehydes under the reaction conditions.
-
Issue 3: Reaction Mixture Becomes Dark and Tarry
Question: Upon heating my reaction mixture containing this compound, it turned into a dark, intractable tar. What went wrong?
Answer:
The formation of a tarry mixture is a severe indication of product degradation and/or polymerization, often due to excessive heat and oxidation.
Potential Causes & Suggested Solutions:
-
Solvent-Accelerated Decomposition: The stability of both the starting diamine and the resulting product can be solvent-dependent, especially at higher temperatures.
-
Solution: If heating is necessary, choose a solvent with a suitable boiling point that allows for controlled heating without reaching temperatures that cause decomposition. High-boiling polar aprotic solvents like DMF or DMSO should be used with caution, as they can sometimes promote decomposition at elevated temperatures.
-
-
Runaway Oxidation: As previously noted, ortho-phenylenediamines are prone to oxidation, which can be highly exothermic and lead to polymerization and tar formation, especially in the presence of air.
-
Solution: Always conduct reactions under an inert atmosphere, particularly when heating.[5] Use degassed solvents. If the reaction is highly exothermic, ensure adequate cooling and slow addition of reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for reactions with this compound?
There is no single "best" solvent, as the optimal choice depends on the specific reaction and the other reactants involved. However, a good starting point for screening would be a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) . These solvents generally provide good solubility for the diamine and do not suppress its nucleophilicity through hydrogen bonding.[4]
Q2: How does solvent polarity affect the reactivity of this compound?
Solvent polarity plays a multifaceted role:
-
Solubility: A solvent with appropriate polarity is needed to dissolve all reactants.[1]
-
Reaction Rate: For many condensation reactions involving nucleophilic attack, polar aprotic solvents are preferred as they do not "cage" the amine nucleophile with hydrogen bonds, leading to faster reaction rates compared to polar protic solvents.[4]
-
Stabilization of Intermediates: In reactions that proceed through charged intermediates, a more polar solvent can stabilize these species, potentially lowering the activation energy and increasing the reaction rate.
Q3: What is the difference between protic and aprotic solvents, and why is it important for this chemistry?
-
Protic solvents have a hydrogen atom bound to an oxygen or nitrogen, making them capable of hydrogen bonding (e.g., water, methanol, ethanol).[7]
-
Aprotic solvents do not have a hydrogen atom bound to an oxygen or nitrogen and thus cannot act as hydrogen bond donors (e.g., DMF, DMSO, ACN, THF).[7]
This distinction is critical because protic solvents can form hydrogen bonds with the lone pairs on the nitrogen atoms of this compound. This solvation shell stabilizes the diamine, reducing its nucleophilicity and slowing down reactions where it acts as a nucleophile.[3] Aprotic solvents do not have this effect, leaving the nucleophile more reactive.
Q4: Can I use a nonpolar solvent like toluene or hexane?
Using a nonpolar solvent is generally not recommended as a first choice. This compound, particularly in its hydrochloride salt form, has poor solubility in nonpolar solvents. However, in some specific cases, such as certain aromatic nucleophilic substitution reactions, nonpolar aprotic solvents have been used, sometimes revealing different reaction mechanisms. If both your substrate and the free base form of the diamine are soluble in a nonpolar solvent, it may be a viable option, but solubility should be confirmed first.
Data & Protocols
Table 1: Solvent Properties and Their Implications for Reactions with this compound
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | 80.1 | 100 | Good for dissolving the hydrochloride salt. Strong H-bonding will reduce nucleophilicity.[8] Can be used in some catalyzed reactions.[6] |
| Methanol | Polar Protic | 32.7 | 65 | Similar to water, will reduce nucleophilicity via H-bonding.[8] Can also act as a reactant in some side reactions. |
| Ethanol | Polar Protic | 24.5 | 78 | Often used in quinoxaline synthesis, sometimes with water.[6] Reduces nucleophilicity but less than water. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Excellent choice. Good dissolving power for polar compounds, does not reduce nucleophilicity.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point, good solvent for many organic compounds. Can be difficult to remove. May promote decomposition at high temps. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high boiling point and strong dissolving power. Can be difficult to remove and may complicate product isolation. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Lower polarity, useful if substrate is less polar. Low boiling point makes it easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good general-purpose solvent. Lower polarity than ACN or DMF. |
Experimental Protocol: General Procedure for Fluorescent Derivatization of α-Keto Acids
This protocol is a general guideline and should be optimized for your specific substrate and experimental setup.
-
Reagent Preparation:
-
Prepare a solution of the α-keto acid in a suitable solvent (e.g., a mixture of water and methanol).
-
Prepare the derivatization solution: Dissolve this compound dihydrochloride (DMB) in a solution containing a reducing agent (e.g., sodium hydrosulfite) and an acid catalyst (e.g., trifluoroacetic acid). A common solvent system is water/methanol or water/acetonitrile.
-
-
Derivatization Reaction:
-
Mix the α-keto acid solution with the DMB derivatization solution in a reaction vial.
-
Heat the mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1-2 hours). Protect the reaction from light, as the fluorescent product may be light-sensitive.[9]
-
-
Quenching and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction can be quenched by adding a suitable reagent or by dilution with the mobile phase for HPLC analysis.
-
Analyze the resulting fluorescent quinoxalinone derivative by reverse-phase HPLC with fluorescence detection (e.g., excitation at ~370 nm, emission at ~450 nm).[10]
-
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: Protic solvents "cage" the diamine, reducing its reactivity.
References
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- ResearchGate. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]
- MDPI. (n.d.). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
- PubMed. (n.d.). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. [Link]
- CONICET. (2015). Aromatic nucleophilic substitution in aprotic solvents using hydrogen-bonded biological amines. Kinetic studies and quantum chem. [Link]
- ResearchGate. (2025). A new class of fluorescent dyes based on 1,3-benzodioxole and-[5][12]dioxolo[4.5. [Link]
- ResearchGate. (2025).
- Koyon. (2026). What are the effects of solvent on the reaction between acids and diamine?. [Link]
- National Center for Biotechnology Information. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. [Link]
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. [Link]
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
- Encyclopedia.pub. (2023).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). 1,3-Benzodioxole. [Link]
- Scientific & Academic Publishing. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]
- Google Patents. (n.d.). US2934523A - Condensation products of dicyandiamide, a salt of ethylene diamine, and formaldehyde.
- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
- Int.J.Curr.Microbiol.App.Sci. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts.
- National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
- ACG Publications. (2013).
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
- Grokipedia. (n.d.). 1,3-Benzodioxole. [Link]
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
- PubMed. (n.d.). Derivatization for stabilizing sialic acids in MALDI-MS. [Link]
- PubChem. (n.d.). 1,3-Benzodioxole. [Link]
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2025).
- PubMed. (2008).
- ResearchGate. (n.d.). (PDF)
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine | PDF | Chemical Reactions. [Link]
- PubMed. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. [Link]
- MDPI. (2019).
- ResearchGate. (2025).
- Royal Society of Chemistry. (2019).
- NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. [Link]
- Royal Society of Chemistry. (n.d.). Linkage-selective derivatization for glycosylation site- and glycoform-specific characterization of sialic acid isomers using mass spectrometry. [Link]
- ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. [Link]Composition)
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
Navigating the Nuances of 1,3-Benzodioxole-5,6-diamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-Benzodioxole-5,6-diamine and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the real-world challenges you face in the lab. Here, we'll delve into the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot effectively and optimize your reaction work-ups.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up of reactions involving this compound.
Question: My crude product is a dark, intractable tar after the reaction. What's happening and how can I fix it?
Answer: This is a frequent issue, often stemming from the oxidation of the diamine. This compound is highly susceptible to air oxidation, which is accelerated by heat, light, and trace metals. The resulting quinone-imine species can polymerize, leading to the formation of dark, tarry materials.
Probable Causes & Solutions:
-
Atmosphere: The reaction was likely exposed to air for a prolonged period, especially at elevated temperatures.
-
Solution: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This is crucial from the moment you add the diamine until the product is isolated and purified.
-
-
Solvent Quality: Peroxides in older etheric solvents (like THF or diethyl ether) can initiate oxidation.
-
Solution: Always use freshly distilled or inhibitor-free, peroxide-free solvents. Test your solvents for peroxides before use.
-
-
Work-up Conditions: Acidic or basic aqueous work-ups in the presence of air can exacerbate oxidation.
-
Solution: Degas all aqueous solutions (water, brine, buffer solutions) by bubbling nitrogen or argon through them for at least 30 minutes prior to use. Perform extractions quickly and minimize the time the reaction mixture is in contact with the aqueous phase.
-
Question: I'm seeing multiple spots on my TLC plate, even though my reaction should yield a single product. How do I identify the byproducts and prevent their formation?
Answer: The formation of multiple products often points to side reactions of the diamine or instability of the desired product under the reaction or work-up conditions.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Reactions: The nucleophilic amine groups can participate in undesired reactions. For example, in condensations with dicarbonyl compounds to form quinoxalines, self-condensation of the diamine can occur.[1][2][3]
-
Solution: Control the stoichiometry carefully. Adding the dicarbonyl compound slowly to the diamine solution can minimize self-condensation.
-
-
Product Decomposition: The benzimidazole or quinoxaline products, while generally stable, can be sensitive to strong acids or bases, especially at high temperatures.
-
Solution: Use milder work-up conditions. If an acidic wash is necessary, use a dilute acid (e.g., 1 M HCl) and perform the wash at a low temperature (0-5 °C). Similarly, for basic washes, use a saturated sodium bicarbonate solution instead of stronger bases like NaOH.
-
Frequently Asked Questions (FAQs)
Here we address more general questions about working with this compound.
Question: What is the best way to store this compound?
Answer: Due to its sensitivity to light and air, proper storage is critical to maintain its purity and reactivity.[4]
-
Storage Conditions: Store in an amber, tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended.[5]
-
Handling: When weighing and dispensing the diamine, do so quickly and, if possible, in a glovebox or under a stream of inert gas to minimize exposure to air.
Question: What are the typical solubility properties of this compound and its common derivatives?
Answer: Understanding the solubility is key for choosing appropriate reaction solvents and for designing effective extraction and crystallization procedures.
| Compound | Common Solvents (Good Solubility) | Common Solvents (Poor Solubility) |
| This compound | DMF, DMSO, hot ethanol, hot water (as the hydrochloride salt)[5] | Hexanes, diethyl ether, cold water |
| Benzimidazole Derivatives | Chloroform, Dichloromethane, Ethyl Acetate | Water, Hexanes |
| Quinoxaline Derivatives | THF, Dichloromethane, Ethyl Acetate | Water, Hexanes |
Question: What are some common applications of this compound?
Answer: This compound is a versatile building block in organic synthesis.
-
Heterocycle Synthesis: It is a key precursor for the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry due to their diverse biological activities.[6][7][8]
-
Fluorescent Derivatization: It is used as a reagent to derivatize α-keto acids and sialic acids, allowing for their detection by fluorometric HPLC.[5][9]
-
Precursor for Bioactive Molecules: The 1,3-benzodioxole moiety is found in many natural products and pharmaceuticals, and this diamine serves as a starting material for their synthesis.[10][11][12]
Experimental Protocols: Best Practices for Work-up
Here are detailed, step-by-step methodologies for common work-up procedures.
Protocol 1: Standard Aqueous Work-up for Neutral or Mildly Basic Products
This protocol is suitable for the isolation of neutral or mildly basic products, such as many benzimidazole and quinoxaline derivatives.
Workflow Diagram:
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Quinoxaline synthesis [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. 81864-15-5 Cas No. | this compound dihydrochloride | Apollo [store.apolloscientific.co.uk]
- 10. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 11. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Derivatization with 1,3-Benzodioxole-5,6-diamine
Welcome to the technical support guide for 1,3-Benzodioxole-5,6-diamine (DMB). This resource is designed for researchers, scientists, and drug development professionals who use DMB for the derivatization of carbonyl-containing compounds. Here, we provide in-depth answers to common questions, troubleshooting advice for specific experimental issues, and detailed protocols to help you optimize your reaction conditions, with a primary focus on reaction time.
Introduction to DMB Derivatization
This compound, also known as 4,5-Methylenedioxy-1,2-phenylenediamine or simply DMB, is a highly effective pre-column derivatization reagent.[1] It is primarily used to tag α-dicarbonyl compounds, such as α-keto acids and glyoxals, converting them into stable, highly fluorescent quinoxaline derivatives.[1][2][3] This transformation is critical for enabling sensitive and selective detection using techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][4]
The efficiency of this derivatization is paramount for accurate quantification. Reaction time is a critical variable that is dependent on a matrix of factors including pH, temperature, and reactant concentrations. An unoptimized reaction can lead to incomplete derivatization, product degradation, and ultimately, inaccurate results. This guide provides the foundational knowledge and practical steps to master this variable.
The Derivatization Mechanism: Why Reaction Conditions Matter
The core of the derivatization is a condensation reaction. The two primary amine groups of DMB react with the vicinal dicarbonyl groups of the target analyte. This reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization and dehydration to yield a rigid, planar quinoxaline ring system. It is this extended aromatic system that is responsible for the derivative's strong fluorescence. Understanding this mechanism is key to troubleshooting, as each step is influenced by the reaction environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the derivatization reaction time?
The reaction rate is governed by a balance of four key parameters: pH, Temperature, Reactant Concentration, and Solvent Choice . Each factor can significantly impact the speed and completeness of the derivatization, and they are often interdependent.
| Parameter | Effect on Reaction Time | Rationale |
| pH | Optimal Range Crucial: Too low or too high pH will slow or stop the reaction. | The reaction is typically acid-catalyzed. A low pH protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too acidic, the amine groups of DMB become fully protonated (-NH3+), losing their nucleophilicity and halting the reaction.[5] |
| Temperature | Increases Rate: Higher temperatures generally decrease reaction time. | Provides the necessary activation energy for the condensation reaction. However, excessive heat can lead to the degradation of DMB or the final fluorescent product, reducing overall yield and accuracy.[5][6] |
| Concentration | Higher Concentration is Faster: Increasing the concentration of DMB relative to the analyte drives the reaction forward. | Based on Le Châtelier's principle, using an excess of the derivatizing reagent ensures that the analyte is the limiting reactant, pushing the equilibrium towards product formation and increasing the reaction rate.[6][7] |
| Solvent | Influences Solubility & Stability: The solvent must solubilize both the analyte and DMB. | Aqueous buffers are common, but organic modifiers like methanol or acetonitrile are often required for less polar analytes. The solvent choice can also affect the stability of the final derivative.[3][8] |
Q2: What is the optimal pH for the reaction?
There is no single universal pH; it is analyte-dependent. However, a common starting point is a mildly acidic environment (pH 1-3) .
-
Rationale: For the reaction with α-keto acids, studies using the similar reagent o-phenylenediamine (OPDA) have shown maximum reaction yield at a pH between 1 and 2.[5] This acidic environment activates the carbonyl group for the initial nucleophilic attack.
-
Expert Insight: Always prepare your DMB solution fresh in a suitable acidic buffer or dilute acid (e.g., HCl). The DMB reagent is often supplied as a dihydrochloride salt, which helps establish an acidic environment upon dissolution.[1][9] However, for certain biological samples or different analyte classes, buffering to a higher pH (e.g., pH 7.4) after initial mixing might be necessary to optimize the reaction with specific matrices.[2]
Q3: How does temperature affect the stability of the reagent and product?
While heat accelerates the reaction, it is a double-edged sword.
-
Reaction Acceleration: Typical incubation temperatures range from 50°C to 90°C .[2] A common starting point is 60°C for 30-60 minutes.
-
Stability Concerns: DMB, like many aromatic diamines, can be sensitive to light and oxidation, a process that can be accelerated by heat.[5][9] The resulting fluorescent quinoxaline product can also degrade with prolonged exposure to high temperatures.
-
Self-Validating Check: To find the sweet spot, run a time-course experiment at your chosen temperature (e.g., test at 30, 60, 90, and 120 minutes). If the fluorescent signal increases and then begins to decrease at later time points, it is a clear indication of product degradation.
Troubleshooting Guide
Problem: My derivatization reaction is slow or appears incomplete.
This is the most common issue and can be resolved by systematically evaluating the core reaction parameters.
Detailed Solutions:
-
Reagent Integrity: Has the solid DMB reagent changed color (e.g., darkened)? Is your DMB stock solution freshly prepared? DMB solutions can degrade, especially when exposed to light.[5] Always store the solid reagent in a cool, dark, and dry place. Prepare solutions fresh daily.
-
Temperature Optimization: If you are reacting at room temperature, the reaction will be inherently slow. Increase the temperature to 60°C. If you are already at 60°C and the reaction is slow, try increasing to 75-80°C. Be sure to perform a control to check for product degradation at this higher temperature.[6]
-
pH Adjustment: The pH of your sample may be neutralizing the acidic conditions required for the reaction. Verify the pH of the final reaction mixture. If it is neutral or basic, the reaction will be severely inhibited. Consider acidifying your sample slightly before adding the DMB reagent.
-
Reagent Molar Excess: Ensure you are using a significant molar excess of DMB. For trace analysis, a 100:1 or even 1000:1 molar ratio of DMB to the expected maximum analyte concentration may be necessary to drive the reaction to completion quickly.[7]
Problem: The derivatized product signal is weak or inconsistent.
-
Incomplete Reaction: This is the most likely cause. Refer to the troubleshooting workflow above to ensure the reaction is going to completion.
-
Product Instability: The quinoxaline derivative may be degrading before analysis. This can be caused by excessive heat or prolonged exposure to light. Once the reaction is complete, cool the samples to room temperature and protect them from light. If analysis is not immediate, store samples at 4°C. Some studies have shown that adding a small amount of a weak acid after the reaction can stabilize similar derivatives.[10]
-
Incorrect Fluorescence Wavelengths: Confirm the excitation and emission maxima for your specific DMB derivative. While there are typical ranges, these can shift slightly based on the solvent and the structure of the original analyte. Scan for the optimal wavelengths using a fluorometer if possible.
Experimental Protocols
Protocol 1: General Procedure for Derivatization of α-Dicarbonyls
This protocol provides a robust starting point for optimization.
Reagents:
-
This compound dihydrochloride (DMB.2HCl)
-
Hydrochloric Acid (HCl), 0.1 M
-
Methanol or Acetonitrile (HPLC Grade)
-
Analyte Standard or Sample
Procedure:
-
Prepare DMB Reagent (e.g., 2 mM): Freshly prepare the derivatization reagent by dissolving the appropriate amount of DMB.2HCl in 0.1 M HCl. To aid solubility, you may use a mixture of 0.1 M HCl and Methanol (e.g., 50:50 v/v). Protect this solution from light.
-
Reaction Mixture: In a microcentrifuge tube or autosampler vial, combine:
-
100 µL of your sample or standard.
-
100 µL of the fresh DMB reagent.
-
-
Incubation: Vortex the mixture gently. Incubate at 60°C for 60 minutes in a heating block or water bath. Ensure the vials are capped tightly to prevent evaporation.
-
Cooling: After incubation, immediately cool the reaction mixture to room temperature in a water bath or by letting it stand for 10 minutes.
-
Analysis: The sample is now ready for injection into your HPLC-FLD system.
Protocol 2: Step-by-Step Optimization of Reaction Time
Use the general protocol above as your baseline. Modify one parameter at a time to find the optimal conditions for your specific analyte and matrix.
-
Temperature Optimization:
-
Set up four identical reaction mixtures.
-
Incubate them at four different temperatures: 40°C, 60°C, 75°C, and 90°C.
-
Keep the reaction time constant for all (e.g., 60 minutes).
-
Analyze the resulting peak area. Select the temperature that gives the highest signal without evidence of degradation (e.g., appearance of extra peaks).
-
-
Time Optimization:
-
Using the optimal temperature from the previous step, set up multiple identical reaction mixtures.
-
Start the incubation for all vials at the same time.
-
Stop the reaction for individual vials at different time points (e.g., 15, 30, 60, 90, 120 minutes) by placing them in an ice bath.
-
Analyze all samples and plot the peak area against reaction time. The optimal time is the point at which the peak area reaches a plateau. Continuing the reaction beyond this point provides no benefit and increases the risk of degradation.
-
| Parameter | Starting Condition | Optimization Range |
| Temperature | 60 °C | 40 - 90 °C |
| Time | 60 min | 15 - 120 min |
| pH | ~1-2 (from 0.1M HCl) | Test pH 1, 3, 5, 7 |
| DMB:Analyte Ratio | 50:1 | 10:1 to 1000:1 |
References
- De Gruyter. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- (No Date).
- PubMed Central. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples.
- National Institutes of Health. (2024).
- Google Patents. (No Date). CN102766131A - Synthetic method of 1, 3-benzodioxole.
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Taylor & Francis Online. (2024).
- MDPI. (No Date).
- ResearchGate. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples.
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Agilent Technologies. (No Date). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
- National Institutes of Health. (2018).
- ResearchGate. (2011). A new class of fluorescent dyes based on 1,3-benzodioxole and[11][12]-dioxolo[4.5.
- Alfa Chemistry. (No Date). CAS 81864-15-5 this compound dihydrochloride.
- MDPI. (No Date). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
- MDPI. (2024).
- ResearchGate. (No Date).
- ResearchGate. (2007). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- Apollo Scientific. (No Date). This compound dihydrochloride.
- (No Date).
- Thermo Fisher Scientific. (No Date). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
- ResearchGate. (2005). (PDF)
- Cayman Chemical. (No Date). This compound (hydrochloride).
- Sigma-Aldrich. (No Date).
- National Institutes of Health. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- DiVA portal. (No Date). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. thz.usst.edu.cn [thz.usst.edu.cn]
- 3. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fc.up.pt [fc.up.pt]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. diva-portal.org [diva-portal.org]
Navigating the Synthesis of 1,3-Benzodioxole-5,6-diamine: A Technical Support Guide for Scale-Up
For researchers and professionals in drug development, the successful synthesis of key intermediates is a critical milestone. 1,3-Benzodioxole-5,6-diamine is a valuable building block, but its multi-step synthesis presents unique challenges, particularly during scale-up. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a more efficient and robust synthetic process. Our focus is on providing practical, experience-driven advice to navigate the complexities of this synthesis, from laboratory to pilot-plant scale.
Synthetic Pathway Overview
The synthesis of this compound is typically a two-step process starting from 1,3-benzodioxole. The first step is a dinitration to form 5,6-dinitro-1,3-benzodioxole, which is then subsequently reduced to the desired diamine product. Each of these steps carries its own set of challenges that can impact yield, purity, and safety, especially at a larger scale.
Caption: General synthetic route for this compound.
Part 1: Dinitration of 1,3-Benzodioxole - Troubleshooting and FAQ
The dinitration of 1,3-benzodioxole is a critical step that dictates the quality of the final product. The primary challenge lies in controlling the reaction's exothermicity and achieving the desired regioselectivity to obtain 5,6-dinitro-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: My dinitration reaction is resulting in a low yield of the desired 5,6-dinitro isomer. What are the likely causes?
A1: Low yields of the desired isomer can stem from several factors:
-
Inadequate Temperature Control: Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition. On a larger scale, efficient heat removal is crucial.
-
Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. An inappropriate concentration can lead to incomplete nitration or the formation of over-nitrated byproducts.
-
Sub-optimal Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can increase the formation of impurities.
Q2: I am observing the formation of significant amounts of mono-nitrated byproducts. How can I drive the reaction to completion?
A2: The presence of mono-nitrated intermediates suggests that the reaction conditions are not sufficiently forcing to introduce the second nitro group. To address this, consider the following:
-
Increase the Equivalents of Nitrating Agent: A slight excess of the nitrating mixture can help push the reaction towards dinitration. However, this should be done cautiously to avoid over-nitration.
-
Adjust the Acid Ratio: A higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, thereby promoting the second nitration.
-
Optimize Reaction Temperature and Time: A modest increase in reaction temperature or a longer reaction time may be necessary. This must be carefully monitored to prevent runaway reactions.
Q3: What are the key safety considerations when scaling up the dinitration of 1,3-benzodioxole?
A3: Safety is paramount during nitration scale-up. Key considerations include:
-
Thermal Hazard Assessment: A thorough thermal hazard evaluation, for instance using reaction calorimetry, is essential to understand the reaction's heat flow and potential for thermal runaway.[1][2]
-
Controlled Addition of Reagents: The nitrating agent should be added slowly and sub-surface to ensure rapid mixing and to prevent localized hot spots.
-
Efficient Cooling and Agitation: The reactor must have adequate cooling capacity and efficient stirring to maintain a stable temperature throughout the reaction.
-
Quenching Procedure: The reaction mixture should be quenched by slowly adding it to ice and water, rather than the other way around, to manage the heat of dilution of the strong acids.
Troubleshooting Guide: Dinitration
| Problem | Potential Cause | Recommended Solution |
| Runaway Reaction / Uncontrolled Exotherm | - Addition of nitrating agent is too fast.- Inadequate cooling or stirring. | - Reduce the addition rate of the nitrating agent.- Ensure the reactor's cooling system is functioning optimally and that the stirring is vigorous enough for efficient heat transfer. |
| Low Purity of Crude Product | - Formation of isomeric or over-nitrated byproducts. | - Carefully control the reaction temperature.- Optimize the stoichiometry of the nitrating agents.- Analyze the crude product by HPLC to identify impurities and adjust reaction conditions accordingly. |
| Difficult Isolation of Product | - Oily product instead of a solid precipitate upon quenching. | - Ensure the quenching is done in a vigorously stirred ice/water mixture.- The crude product may require purification by recrystallization from a suitable solvent like ethanol. |
Part 2: Reduction of 5,6-Dinitro-1,3-benzodioxole - Troubleshooting and FAQ
The reduction of the dinitro intermediate to this compound is the final and often challenging step. The goal is to achieve complete reduction of both nitro groups without generating side products. Catalytic hydrogenation is a common and effective method.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation is stalling, leading to incomplete reduction. What could be the issue?
A1: Incomplete reduction can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent. Ensure high-purity 5,6-dinitro-1,3-benzodioxole is used.
-
Insufficient Catalyst Loading: On a larger scale, the catalyst-to-substrate ratio may need to be optimized.
-
Inadequate Hydrogen Pressure or Agitation: Ensure sufficient hydrogen pressure is maintained and that the stirring is vigorous enough to ensure good contact between the substrate, catalyst, and hydrogen.
Q2: I am observing the formation of colored impurities in my final product. What are these and how can I avoid them?
A2: Colored impurities are often the result of side reactions during the reduction. Common byproducts include hydroxylamines, azo, and azoxy compounds.[3] To minimize their formation:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion, as intermediates like hydroxylamines can couple to form colored impurities.
-
Use of Additives: In some cases, the addition of catalytic amounts of compounds like vanadium can prevent the accumulation of hydroxylamine intermediates.[3]
-
Proper Work-up: Immediate work-up after the reaction is complete can prevent aerial oxidation of the desired diamine, which can also lead to discoloration.
Q3: What is the best way to purify the final this compound product?
A3: Aromatic diamines can be sensitive to air and light.[4]
-
Isolation as a Salt: The product is often isolated as its dihydrochloride salt, which is more stable and easier to handle than the free base. This can be achieved by treating the reaction mixture with hydrochloric acid after filtration of the catalyst.
-
Recrystallization: The dihydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Handling the Free Base: If the free base is required, it can be liberated from the salt by treatment with a base. The free base should be handled under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
Troubleshooting Guide: Reduction
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | - Low hydrogen pressure.- Poor mixing.- Low reaction temperature. | - Increase hydrogen pressure (within safe limits of the equipment).- Increase stirrer speed to improve mass transfer.- A moderate increase in temperature (e.g., 40-50°C) can increase the reaction rate.[5] |
| Formation of Intermediates (e.g., amino-nitro compound) | - Insufficient reaction time or catalyst.- Non-selective reducing agent. | - Monitor the reaction by TLC or HPLC to ensure completion.- Increase catalyst loading or reaction time.- Ensure the chosen catalyst and conditions are suitable for reducing both nitro groups. |
| Product Degradation during Work-up | - Air oxidation of the diamine. | - Perform the work-up under an inert atmosphere.- Isolate the product as the more stable dihydrochloride salt.- Store the final product under inert gas and protected from light. |
Experimental Protocols
Step 1: Synthesis of 5,6-Dinitro-1,3-benzodioxole (Illustrative Lab-Scale)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C in an ice-salt bath.
-
Reaction: Slowly add a solution of 1,3-benzodioxole in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Quenching and Isolation: Carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude 5,6-dinitro-1,3-benzodioxole under vacuum.
Step 2: Synthesis of this compound Dihydrochloride (Illustrative Lab-Scale)
-
Preparation: To a pressure reactor, add 5,6-dinitro-1,3-benzodioxole, a suitable solvent (e.g., ethanol), and a palladium on carbon catalyst (e.g., 5-10 wt% Pd/C).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to a controlled temperature (e.g., 40-50°C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Salt Formation and Isolation: To the filtrate, add a solution of hydrochloric acid. Cool the mixture to induce crystallization of the dihydrochloride salt.
-
Purification: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Caption: A decision-making workflow for troubleshooting common issues.
References
- Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-rod polymers. 2. Synthesis and thermal properties of para-aromatic polymers with 2,6-benzobisoxazole units in the main chain. Macromolecules, 14(4), 915-920. [Link]
- U.S. Patent No. 4,766,244 A. (1988).
- Hobenshield, E. (2013). Bench-Scale and Pilot Plant Nitration Experiments – Practical Considerations. In Chemistry, Process Design, and Safety for the Nitration Industry (ACS Symposium Series, Vol. 1155, pp. 115-128). American Chemical Society. [Link]
- Leitch, D. C., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(6), 1432–1440. [Link]
- European Patent No. EP0825979B1. (2001).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1,3-Benzodioxole-5,6-diamine and Other Fluorescent Tags for Biological Research
In the dynamic landscape of cellular and molecular analysis, the selection of an appropriate fluorescent tag is a critical determinant of experimental success. The ideal fluorophore should offer high brightness, exceptional photostability, and specific reactivity, all while minimizing perturbations to the biological system under investigation. This guide provides an in-depth comparison of 1,3-Benzodioxole-5,6-diamine, a specialized fluorescent labeling reagent, with a selection of commonly employed fluorescent tags: Fluorescein isothiocyanate (FITC), Rhodamine B, Cyanine dyes (Cy3 and Cy5), and the Green Fluorescent Protein (GFP). This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions for their specific applications.
Introduction to this compound (DMB)
This compound, often referred to as 1,2-diamino-4,5-methylenedioxybenzene or DMB, is a fluorogenic reagent primarily utilized for the derivatization of α-keto acids and sialic acids for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2] Unlike conventional fluorescent tags that are often used for labeling proteins and nucleic acids directly, DMB's utility lies in its specific reaction with a particular class of biomolecules, rendering them fluorescent. This specificity makes it an invaluable tool in metabolomics and glycomics.
The derivatization reaction with DMB proceeds under acidic conditions, where the diamino groups of DMB condense with the α-keto group of the target molecule to form a highly fluorescent quinoxalinone derivative.[3] This chemical transformation is crucial as the native α-keto acids and sialic acids are non-fluorescent.
Comparative Analysis of Fluorescent Tags
The selection of a fluorescent tag is a multi-faceted decision that hinges on the specific requirements of the experiment. The following sections provide a comparative overview of the key photophysical and performance characteristics of this compound (post-derivatization) and other prominent fluorescent tags.
Photophysical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, is another critical parameter, especially for applications requiring prolonged or intense light exposure, such as fluorescence microscopy.
| Fluorescent Tag | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) | Photostability |
| DMB-Pyruvate Derivative | 367 | 445 | Data not readily available | Data not readily available | Data not readily available | Moderate |
| DMB-Sialic Acid Derivative | 373 | 448 | Data not readily available | Data not readily available | Data not readily available | Moderate[4] |
| Fluorescein (FITC) | ~495 | ~519 | ~75,000 | ~0.92 | ~69,000 | Low[5] |
| Rhodamine B | ~555 | ~620 | ~106,000 | ~0.70 | ~74,200 | High[6] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.24 | ~36,000 | Moderate |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | ~50,000 | Moderate |
| Enhanced GFP (EGFP) | ~488 | ~509 | ~55,000 | ~0.60 | ~33,000 | Moderate |
Note: The photophysical properties of fluorescent dyes can be highly dependent on their local environment, including solvent, pH, and conjugation to biomolecules.
Key Insights from the Data:
-
Fluorescein (FITC) is a bright, green-emitting fluorophore, but it is highly susceptible to photobleaching and its fluorescence is pH-sensitive.[5][6]
-
Rhodamine B offers high brightness and superior photostability compared to fluorescein, making it a more robust choice for demanding imaging applications.[6]
-
Cyanine dyes (Cy3 and Cy5) are characterized by their high molar extinction coefficients, contributing to their brightness. They are available in a range of colors, with Cy5 emitting in the far-red region, which is advantageous for minimizing autofluorescence in biological samples.[8]
-
Green Fluorescent Protein (GFP) and its variants are unique in that they are genetically encoded, allowing for the labeling of proteins within living cells without the need for external dyes. While generally less bright and photostable than some synthetic dyes, they are indispensable for live-cell imaging.
Experimental Workflows and Protocols
To provide a practical context for the application of these fluorescent tags, this section details two common experimental workflows: derivatization of sialic acids with DMB for HPLC analysis and a general protocol for indirect immunofluorescence.
Derivatization of Sialic Acids with this compound (DMB) for HPLC Analysis
This protocol is adapted from established methods for the analysis of sialic acids in glycoproteins.[1][7][9]
Workflow for DMB Derivatization and HPLC Analysis:
Caption: Workflow for the derivatization of sialic acids with DMB and subsequent HPLC analysis.
Step-by-Step Protocol:
-
Sample Preparation (Sialic Acid Release):
-
To release sialic acids from a glycoprotein sample, perform a mild acid hydrolysis. A common method is to incubate the sample in 2 M acetic acid at 80°C for 2 hours.[1]
-
Neutralize the sample if necessary.
-
-
Preparation of DMB Derivatization Reagent:
-
A typical DMB reagent mixture consists of DMB solution, a coupling solution containing acetic acid and a reducing agent like sodium hydrosulfite, and water.[7] For example, mix DMB solution, coupling solution, and water in a 1:5:4 ratio.[7] The inclusion of a reducing agent like 2-mercaptoethanol is also common to prevent oxidation of the DMB.[1]
-
-
Derivatization Reaction:
-
Add the DMB reagent mixture to the sample containing the released sialic acids.
-
Incubate the reaction mixture at 50°C for 2.5 hours in the dark to facilitate the condensation reaction and prevent photodegradation of the fluorescent product.[7]
-
-
HPLC Analysis:
-
After incubation, the sample is ready for injection into a reversed-phase HPLC system.
-
Separate the DMB-labeled sialic acids using a suitable C18 column and a gradient of an appropriate mobile phase, such as acetonitrile and water with a formic acid modifier.[9]
-
Detect the fluorescent derivatives using a fluorescence detector set to an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[7][9]
-
Indirect Immunofluorescence Protocol
This protocol provides a general framework for indirect immunofluorescence, a technique widely used to visualize the localization of specific proteins within cells. This method can be adapted for use with various fluorescently labeled secondary antibodies, such as those conjugated to FITC, Rhodamine, or Cyanine dyes.
Workflow for Indirect Immunofluorescence:
Caption: A generalized workflow for indirect immunofluorescence staining.
Step-by-Step Protocol:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
If the target protein is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding sites by incubating the cells with a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody (e.g., anti-mouse IgG-FITC, anti-rabbit IgG-Rhodamine) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBS.
-
To visualize cell nuclei, a counterstain such as DAPI (4',6-diamidino-2-phenylindole) can be applied. Incubate with a dilute DAPI solution for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells a final three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore(s).
-
Performance Comparison in Application
The ultimate measure of a fluorescent tag's utility is its performance in a specific application. Key performance metrics include the signal-to-noise ratio (SNR), which reflects the ability to distinguish the specific signal from background fluorescence, and photostability, which dictates the duration of imaging possible before the signal significantly degrades.
Signal-to-Noise Ratio (SNR):
-
This compound (DMB): In HPLC applications, the high sensitivity of DMB-based detection (with detection limits in the femtomole range) indicates a high SNR, as the derivatization reaction is specific and the resulting fluorophore is bright against a low-background mobile phase.[7]
-
FITC: While initially bright, FITC can suffer from a lower SNR in microscopy due to its susceptibility to photobleaching and the potential for non-specific binding, which contributes to background fluorescence.
-
Rhodamine and Cyanine Dyes: These dyes generally offer a better SNR than FITC due to their higher photostability and, in the case of far-red dyes like Cy5, reduced cellular autofluorescence.[6]
-
GFP: The SNR of GFP fusions can be variable and depends on the expression level of the protein of interest. Overexpression can lead to high signal but may also introduce artifacts.
Photostability:
-
This compound (DMB): DMB-labeled sialic acids are known to be light-sensitive, and it is recommended to analyze samples within 24-72 hours of labeling and to protect them from light.[4]
-
FITC: Notoriously prone to photobleaching, which can be a significant limitation for time-lapse imaging or z-stack acquisition in microscopy.[5]
-
Rhodamine and Cyanine Dyes: Exhibit significantly better photostability than FITC, allowing for more prolonged and intense imaging sessions.[6]
-
GFP: The photostability of GFP has been improved through protein engineering, with variants like EGFP showing moderate stability. However, they are generally less photostable than robust synthetic dyes like rhodamines.
Conclusion
The choice of a fluorescent tag is a critical decision that should be guided by the specific demands of the experimental system. This compound (DMB) stands out as a highly specific and sensitive tool for the analysis of α-keto acids and sialic acids, making it a powerful reagent for targeted metabolomic and glycomic studies using HPLC. For broader applications in protein labeling and immunofluorescence, traditional dyes like FITC, while historically significant, are often surpassed in performance by more photostable and brighter alternatives such as Rhodamine and Cyanine dyes. Genetically encoded tags like GFP remain the cornerstone of live-cell imaging, offering the unique ability to visualize protein dynamics in real-time within their native cellular context. By carefully considering the photophysical properties, experimental requirements, and the comparative data presented in this guide, researchers can select the optimal fluorescent tag to illuminate their biological questions with clarity and confidence.
References
- Mahar, K. P., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(9), 1245-1256. [Link]
- Takara Bio. (2016). Sialic Acid Fluorescence Labeling Kit. [Link]
- Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. [Link]
- Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–174. [Link]
- CLYTE Technologies. (2023). Comprehensive Guide to Immunofluorescence (IF) Protocols. [Link]
- Evident Scientific. (n.d.).
- Uchiyama, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1965-1970. [Link]
- Hara, S., et al. (1988). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.
- Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
- Waters. (n.d.).
- Google Patents. (2022). US20220242896A1 - Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids.
- Semantic Scholar. (2011).
- Sheppard, C. J. R., et al. (2006). Signal-to-Noise Ratio in Confocal Microscopes. In Confocal and Two-Photon Microscopy: Foundations, Applications, and Advances (pp. 121-141). [Link]
- Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
- Scientific Volume Imaging. (n.d.).
- ResearchGate. (2012).
- Agilent. (n.d.). SIGNAL™ DMB LABELING KIT. [Link]
- St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. [Link]
- Amersham, P. L. (1971). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 20(1), 1–12. [Link]
- bioRxiv. (2019).
- Al-Sufyani, T., et al. (2018). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1853, 149-158. [Link]
- Diva-portal.org. (n.d.).
- ResearchGate. (2011).
- ResearchGate. (n.d.).
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
- Greyhound Chromatography. (n.d.).
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- 1. waters.com [waters.com]
- 2. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
- 8. omichem.com [omichem.com]
- 9. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
A Comparative Guide to HPLC Method Validation Using 1,3-Benzodioxole-5,6-diamine Derivatization for Carbonyl-Containing Analytes
In the landscape of pharmaceutical analysis and biomedical research, the sensitive and accurate quantification of carbonyl-containing compounds, such as α-keto acids and dicarbonyls, is of paramount importance. These molecules are often key indicators of metabolic pathways and disease states. However, their inherent chemical properties, including the lack of a strong chromophore, present a significant challenge for direct analysis by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detection. Pre-column derivatization is a widely adopted strategy to overcome this limitation, enhancing the detectability and chromatographic behavior of these analytes.
This guide provides an in-depth technical comparison of HPLC method validation utilizing the fluorescent derivatization agent 1,3-Benzodioxole-5,6-diamine (also known as 1,2-diamino-4,5-methylenedioxybenzene, DMB). We will explore the causality behind its selection, present a detailed, validated experimental protocol, and objectively compare its performance against other established derivatization reagents, supported by experimental data from peer-reviewed literature.
The Rationale for Derivatization: Enhancing Analytical Performance
The primary objective of derivatization in this context is to introduce a fluorophore into the analyte molecule. Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption, enabling the quantification of low-abundance analytes in complex biological matrices. The choice of derivatization reagent is critical and is governed by several factors:
-
Reaction Specificity and Yield: The reagent should react specifically with the target functional group (in this case, the α-dicarbonyl or α-keto acid moiety) under mild conditions to produce a single, stable derivative with a high yield.
-
Fluorogenic Properties of the Derivative: The resulting derivative should exhibit strong fluorescence at suitable excitation and emission wavelengths to maximize sensitivity.
-
Chromatographic Properties: The derivatization should improve the chromatographic behavior of the analyte, leading to better peak shape and resolution on common reversed-phase columns.
-
Stability of the Derivative: The formed derivative must be stable throughout the sample preparation and HPLC analysis timeframe to ensure reproducible results.
This compound has emerged as a superior reagent for the analysis of α-keto acids, reportedly producing derivatives with stronger fluorescence compared to more traditional reagents like o-phenylenediamine (OPD)[1].
The Chemistry of Derivatization with this compound (DMB)
This compound reacts with α-keto acids and α-dicarbonyl compounds in an acidic medium to form highly fluorescent quinoxaline derivatives. This reaction is a condensation reaction where the two adjacent amino groups of DMB react with the two carbonyl groups of the analyte to form a stable, heterocyclic ring structure.
Validated HPLC Method Using this compound (DMB) Derivatization
This section provides a detailed, step-by-step protocol for the determination of α-keto acids using DMB derivatization, followed by HPLC with fluorescence detection. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4][5].
Experimental Protocol
1. Reagent Preparation:
-
DMB Derivatization Solution: Prepare a solution of this compound dihydrochloride (DMB·2HCl) in a solution containing sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water. A typical concentration is 1.6 mg/mL of DMB·2HCl[1]. The sodium sulfite and 2-mercaptoethanol are included to prevent the oxidation of the diamine reagent.
2. Derivatization Procedure:
-
Mix equal volumes (e.g., 40 µL) of the α-keto acid standard or sample solution and the DMB derivatization solution in a sealed vial[1].
-
Heat the mixture at a specific temperature for a defined period (e.g., 85 °C for 45 minutes) to ensure complete derivatization[1].
-
Cool the reaction mixture on ice for 5 minutes to stop the reaction[1].
-
Dilute the cooled solution with a basic solution, such as 65 mM NaOH, to adjust the pH and prevent peak splitting of certain derivatives like that of α-ketoglutaric acid[1].
3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm) is suitable for the separation of the DMB-derivatized α-keto acids[1].
-
Mobile Phase: A gradient elution using a mixture of methanol and water is typically employed. For example, a gradient of Mobile Phase A (30:70 v/v methanol/water) and Mobile Phase B (methanol) can be used[1].
-
Flow Rate: A flow rate of 0.3 mL/min is appropriate for a 3.0 mm internal diameter column[1].
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times[1].
-
Fluorescence Detection: Set the excitation and emission wavelengths to 367 nm and 446 nm, respectively, for the detection of the DMB-α-keto acid derivatives[1].
Method Validation Data for DMB Derivatization
The following table summarizes the validation parameters for an HPLC method using DMB derivatization for the analysis of six α-keto acids, as reported in the literature[1].
| Validation Parameter | Performance |
| Specificity | The method demonstrated good separation of the six DMB-derivatized α-keto acids from each other and from interfering peaks in a cell sample matrix[1]. |
| Linearity | Excellent linearity was observed over the tested concentration range. |
| Limit of Detection (LOD) | 1.3–5.4 nM[1] |
| Limit of Quantitation (LOQ) | 4.2–18 nM[1] |
| Precision | The method is expected to have good precision (low %RSD) for repeatability and intermediate precision, although specific values were not detailed in this particular study. |
| Accuracy | Accuracy is typically assessed by recovery studies in the sample matrix. |
| Robustness | The method's robustness should be evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature. |
Comparative Analysis with Alternative Derivatization Reagents
While this compound offers excellent sensitivity, it is essential to consider alternative reagents for different applications and analytical instrumentation. This section compares DMB with other commonly used derivatization agents for carbonyl compounds.
o-Phenylenediamine (OPD)
OPD is a widely used derivatization reagent that reacts with α-keto acids to form fluorescent quinoxaline derivatives[5].
-
Reaction: Similar to DMB, OPD undergoes a condensation reaction with α-dicarbonyls.
-
Performance: While effective, derivatives of DMB have been reported to exhibit stronger fluorescence than those of OPD, suggesting superior sensitivity for DMB[1]. A validated HPLC-fluorescence method for branched-chain keto acids using OPD derivatization reported a linear range of 0.5 to 50 µM, with intra- and inter-day precision values less than 3.1% and 5.6%, respectively[5].
2,3-Diaminonaphthalene (DAN)
DAN is another effective derivatization agent, particularly for α-dicarbonyls like glyoxal and methylglyoxal, forming highly fluorescent benzo[g]quinoxaline derivatives.
-
Reaction: The reaction mechanism is analogous to that of DMB and OPD.
-
Performance: A validated method for glyoxal and methylglyoxal in urine using DAN derivatization followed by LC-fluorescence reported low limits of detection (LOD) of 13 and 16 ng/L, respectively, with good recoveries in the range of 88-103%[6]. Another study on environmental and biological matrices reported LODs of 15 ng/L for glyoxal and 25 ng/L for methylglyoxal adducts[3].
4-Nitro-1,2-phenylenediamine (NPD)
NPD is a chromophoric derivatization reagent that allows for UV detection of α-keto acid derivatives.
-
Reaction: NPD reacts with α-keto acids to form quinoxaline derivatives that can be detected by UV spectrophotometry.
-
Performance: A validated HPLC-UV method using NPD for nine α-keto acids reported limits of detection and quantitation in the range of 0.05-0.26 µg/mL and 0.15-0.8 µg/mL, respectively. The method showed good repeatability with a relative standard deviation (RSD) of 0.1-2.9%[7].
Performance Comparison Summary
The following table provides a comparative overview of the performance of different derivatization reagents based on available literature data. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Derivatization Reagent | Analyte Class | Detection Method | Reported LOD/LOQ | Key Advantages |
| This compound (DMB) | α-Keto acids | Fluorescence | LOD: 1.3–5.4 nM; LOQ: 4.2–18 nM[1] | High sensitivity due to strong fluorescence of derivatives[1]. |
| o-Phenylenediamine (OPD) | α-Keto acids | Fluorescence | Linear range down to 0.5 µM[5] | Well-established reagent with good performance. |
| 2,3-Diaminonaphthalene (DAN) | α-Dicarbonyls | Fluorescence | LOD: 13-25 ng/L[3][6] | High sensitivity for glyoxal and methylglyoxal. |
| 4-Nitro-1,2-phenylenediamine (NPD) | α-Keto acids | UV | LOD: 0.05-0.26 µg/mL; LOQ: 0.15-0.8 µg/mL[7] | Suitable for laboratories with UV detectors. |
Visualizing the Workflow
Derivatization and HPLC Analysis Workflow
Caption: Workflow for α-keto acid analysis using DMB derivatization.
HPLC Method Validation Logicdot
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Glyoxal and methylglyoxal determination in urine by surfactant-assisted dispersive liquid-liquid microextraction and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sialic Acid Derivatization Reagents: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the analysis of sialic acids, terminal monosaccharides on glycan chains, is of paramount importance. Their roles in cellular recognition, signaling, and disease pathogenesis make their accurate quantification a critical aspect of biomedical research and biopharmaceutical development. However, the inherent properties of sialic acids, such as their low UV absorbance and thermal instability, necessitate chemical derivatization prior to analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides a comprehensive comparative study of the most widely used sialic acid derivatization reagents: 1,2-diamino-4,5-methylenedioxybenzene (DMB), o-phenylenediamine (OPD), and a promising newcomer, 4,5-dimethylbenzene-1,2-diamine (DMBA). As a senior application scientist, my aim is to equip you with the technical knowledge and field-proven insights to select the optimal reagent for your specific research needs, ensuring the integrity and reliability of your experimental data.
Section 1: 1,2-Diamino-4,5-methylenedioxybenzene (DMB) - The Classic Choice
For decades, DMB has been the go-to reagent for the fluorescent labeling of sialic acids. Its reaction with the α-keto acid functionality of sialic acids to form a highly fluorescent quinoxalinone derivative is a well-established and reliable method.
Chemical Principle and Reaction Mechanism
The derivatization with DMB is a condensation reaction that occurs under acidic conditions. The two amino groups of DMB react with the α-keto group and the carboxylic acid group of the sialic acid to form a stable, fused aromatic ring system, the quinoxalinone derivative. This reaction is highly specific for α-keto acids, which minimizes interference from other monosaccharides that lack this functional group.
Detailed Experimental Protocol
The following protocol is a generalized procedure for the derivatization of sialic acids with DMB. Optimization may be required depending on the sample matrix and the specific instrumentation used.
Reagent Preparation (DMB Labeling Solution):
-
Caution: DMB is light-sensitive and should be handled in a dark environment. The labeling solution should be prepared fresh before each use.
-
In a microcentrifuge tube, mix 7 mg of DMB dihydrochloride, 1 mL of a solution containing 1.4 M acetic acid and 0.75 M β-mercaptoethanol, and 0.2 mL of a freshly prepared 18 mg/mL sodium hydrosulfite solution.
-
Vortex until the DMB is completely dissolved.
Derivatization Procedure:
-
To 10 µL of the sialic acid-containing sample (or standard) in a microcentrifuge tube, add 10 µL of the freshly prepared DMB labeling solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 50°C for 2.5 hours in the dark.
-
Stop the reaction by adding 480 µL of water.
-
The sample is now ready for HPLC analysis.
Performance Characteristics
-
Sensitivity: DMB derivatization allows for sensitive detection of sialic acids, with limits of detection (LOD) and quantification (LOQ) in the low picomole to high femtomole range, depending on the HPLC system and detector.[1]
-
Specificity: The reaction is highly specific for α-keto acids, providing clean chromatograms with minimal interference from other sugars.[2]
-
Linearity: The method exhibits excellent linearity over a wide concentration range, enabling accurate quantification.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High sensitivity and specificity.[2] | DMB reagent and its derivatives are light-sensitive and prone to degradation.[3] |
| Well-established and widely documented method. | Potential for interference from excess reagent peaks in chromatograms. |
| Good resolution of common sialic acids like Neu5Ac and Neu5Gc. | May not provide optimal resolution for all O-acetylated sialic acid species.[4] |
Section 2: o-Phenylenediamine (OPD) - A Cost-Effective Alternative
o-Phenylenediamine (OPD) is another diaminoaromatic compound that reacts with sialic acids in a similar manner to DMB, forming a fluorescent quinoxaline derivative. It is often considered a more cost-effective alternative to DMB.
Chemical Principle and Reaction Mechanism
The reaction mechanism of OPD with sialic acids is analogous to that of DMB, involving a condensation reaction between the diamine and the α-keto acid functionality of the sialic acid under acidic conditions to form a fluorescent quinoxaline product.
Sources
A Comparative Purity Analysis of Synthesized versus Commercial 1,3-Benzodioxole-5,6-diamine for Research and Pharmaceutical Applications
Abstract
1,3-Benzodioxole-5,6-diamine is a pivotal chemical intermediate in the synthesis of a range of pharmacologically active molecules and a valuable reagent in analytical chemistry. The purity of this diamine is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and compromised final product quality. This guide presents a comprehensive purity analysis of this compound, comparing a batch synthesized in-house via a common academic laboratory route with a commercially available, high-grade equivalent. We provide detailed experimental protocols for the synthesis and subsequent purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions regarding the sourcing and quality control of this critical reagent.
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a structural feature found in numerous natural products and synthetic compounds with significant biological activities. This compound, in particular, serves as a key building block for the construction of heterocyclic systems, which are prevalent in many pharmaceutical agents. Its two adjacent amino groups on the benzodioxole ring offer a versatile platform for creating fused ring systems with diverse pharmacological properties. Commercially, this diamine is available from various suppliers, typically with a stated purity of ≥98%.[1] However, for applications in drug discovery and development, a thorough understanding of the impurity profile is crucial. In-house synthesis can be a cost-effective alternative, but it necessitates rigorous analytical validation to ensure the material is of comparable quality to commercial offerings.
This guide will first detail a common and accessible two-step synthesis of this compound from 1,3-benzodioxole. Subsequently, we will present a head-to-head comparison of the purity of the synthesized product against a commercial standard using orthogonal analytical techniques. The causality behind the choice of analytical methods and the interpretation of the resulting data will be discussed, providing a framework for robust quality assessment.
Synthesis of this compound
The in-house synthesis of this compound was performed following a two-step procedure involving dinitration of 1,3-benzodioxole followed by catalytic hydrogenation of the resulting dinitro intermediate.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 5,6-Dinitro-1,3-benzodioxole
The dinitration of 1,3-benzodioxole is a classic electrophilic aromatic substitution. The methylenedioxy group is an activating, ortho-para director. Nitration of 1,3-benzodioxole will primarily yield the 5-nitro derivative. A second nitration will then be directed to the 6-position due to the activating effect of the methylenedioxy group and the deactivating, meta-directing effect of the existing nitro group.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1,3-benzodioxole to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the crude 5,6-dinitro-1,3-benzodioxole to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of this compound
The reduction of the dinitro compound to the corresponding diamine is effectively achieved by catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation.[2][3]
Protocol:
-
Dissolve the 5,6-dinitro-1,3-benzodioxole in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with the solvent and handled appropriately.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization, typically from an ethanol/water mixture.
Purity Analysis: A Head-to-Head Comparison
The purity of the in-house synthesized this compound was compared against a commercially available batch (stated purity ≥98%). The following analytical techniques were employed for a comprehensive assessment.
Analytical Workflow
Caption: Workflow for the comparative purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method was developed to separate the main compound from potential impurities.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
Comparative HPLC Data
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized | 5.2 (Main Peak) | 98.5 |
| 3.8 (Impurity A) | 0.8 | |
| 6.5 (Impurity B) | 0.7 | |
| Commercial | 5.2 (Main Peak) | 99.7 |
| 4.1 (Impurity C) | 0.3 |
Interpretation:
The commercial sample exhibited a higher purity (99.7%) compared to the synthesized batch (98.5%) as determined by peak area percentage. The synthesized product showed two minor impurities, which are likely residual starting material or intermediates from incomplete reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Aromatic amines often require derivatization to improve their chromatographic behavior.[4][5]
Protocol:
-
Instrumentation: GC-MS system.
-
Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.
-
Ionization: Electron Ionization (EI).
Comparative GC-MS Data
| Sample | Compound Identified | Match Factor (NIST Library) |
| Synthesized | This compound (derivatized) | >95% |
| 5-Nitro-1,3-benzodioxol-6-amine (derivatized) | >90% | |
| 5,6-Dinitro-1,3-benzodioxole | >92% | |
| Commercial | This compound (derivatized) | >98% |
Interpretation:
The GC-MS analysis of the synthesized sample confirmed the presence of the desired product and identified the probable identities of the impurities observed in the HPLC analysis. The presence of 5-nitro-1,3-benzodioxol-6-amine suggests incomplete reduction of one of the nitro groups, while the detection of 5,6-dinitro-1,3-benzodioxole indicates residual starting material from the second synthetic step. The commercial sample showed no significant impurities by GC-MS.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the main component and potentially identify major impurities.
Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Sample Preparation: Samples were dissolved in the deuterated solvent.
Comparative ¹H NMR Data
| Sample | Chemical Shift (ppm) | Integration | Assignment |
| Synthesized | 6.32 (s) | 2H | Ar-H |
| 5.75 (s) | 2H | O-CH₂-O | |
| 4.35 (br s) | 4H | -NH₂ | |
| Commercial | 6.32 (s) | 2H | Ar-H |
| 5.75 (s) | 2H | O-CH₂-O | |
| 4.36 (br s) | 4H | -NH₂ |
Interpretation:
The ¹H NMR spectra of both the synthesized and commercial samples were consistent with the structure of this compound. The characteristic signals for the aromatic protons, the methylenedioxy protons, and the amine protons were observed at the expected chemical shifts. No significant impurity signals were detected in either spectrum, indicating that any impurities are below the detection limit of routine ¹H NMR.
Discussion and Conclusion
This comparative guide demonstrates that while in-house synthesis of this compound can yield a product of acceptable purity for many research applications, commercially available material generally offers a higher degree of purity. The synthesized batch was found to contain minor impurities related to the synthetic route, specifically unreacted starting material and a partially reduced intermediate. For applications where absolute purity is critical, such as in the final steps of pharmaceutical synthesis or for use as an analytical standard, the commercial product is the more reliable choice.
However, for exploratory research or when cost is a significant factor, the synthesized material, after appropriate purification and thorough analytical characterization, can be a viable option. The choice between synthesized and commercial this compound should be made based on a careful consideration of the specific requirements of the application, the available resources for purification and analysis, and the potential impact of impurities on the experimental outcome.
The analytical workflow presented in this guide provides a robust framework for the purity assessment of this compound, regardless of its source. By employing a combination of HPLC, GC-MS, and NMR, researchers can confidently ascertain the quality of this important chemical intermediate.
References
- Hara, S., Yamaguchi, M., Takemori, Y., et al. (1986). Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection. J.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Akyüz, M. (2008). Simultaneous determination of aliphatic and aromatic amines in ambient air and airborne particulate matters by gas chromatography-mass spectrometry. Atmospheric Environment, 42(16), 3809-3819. [Link]
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
Sources
A Head-to-Head Comparison: Assessing the Specificity of 1,3-Benzodioxole-5,6-diamine for α-Keto Acid Analysis
In the intricate landscape of metabolic research and drug development, the accurate quantification of α-keto acids is paramount. These molecules, central to numerous biochemical pathways, present a significant analytical challenge due to their inherent reactivity and often low physiological concentrations. Chemical derivatization stands as a cornerstone technique to enhance their detection, and among the arsenal of reagents, 1,3-Benzodioxole-5,6-diamine, also known as 1,2-diamino-4,5-methylenedioxybenzene (DMB), has emerged as a leading contender for its high sensitivity. This guide provides an in-depth, objective comparison of DMB's performance against other established derivatization agents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their analytical workflows.
The Critical Role of Derivatization in α-Keto Acid Analysis
The direct analysis of α-keto acids by common analytical techniques such as high-performance liquid chromatography (HPLC) is often hindered by their poor chromatographic retention and lack of a strong chromophore or fluorophore. Derivatization addresses these limitations by chemically modifying the α-keto acid to introduce a tag that enhances its detectability. An ideal derivatization reagent should exhibit high specificity for the target analyte, react under mild conditions to prevent degradation, and yield a stable product with a strong and consistent signal.
This compound (DMB): A High-Performance Reagent
This compound is an aromatic diamine that reacts with the α-keto group of an α-keto acid in an acidic environment to form a highly fluorescent quinoxalinone derivative. This reaction is highly specific for the 1,2-dicarbonyl moiety present in α-keto acids, which is the foundation of its analytical utility. The resulting derivative can be readily detected with high sensitivity using fluorescence detectors.
The reaction proceeds via a condensation mechanism, where the two amino groups of DMB react with the adjacent ketone and carboxylic acid functionalities of the α-keto acid, leading to the formation of a stable, heterocyclic ring structure that is intensely fluorescent.
A Senior Application Scientist's Guide to Catalyst Performance in 1,3-Benzodioxole Synthesis
Introduction: The Enduring Importance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole ring system is a cornerstone in the architecture of a vast array of biologically active molecules, from pharmaceuticals and agrochemicals to fragrances and natural products. Its presence is integral to the function of compounds such as the insecticide synergist piperonyl butoxide, the anticonvulsant stiripentol, and the fragrance helional. The efficient and selective synthesis of this privileged scaffold is, therefore, a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of various catalytic systems for the synthesis of 1,3-benzodioxoles, primarily focusing on the condensation of catechol with carbonyl compounds and its reaction with dihalomethanes. We will delve into the mechanistic rationale behind catalyst selection, present detailed experimental protocols, and offer a transparent comparison of their performance based on available experimental data.
Catalytic Strategies for 1,3-Benzodioxole Formation: A Comparative Overview
The synthesis of 1,3-benzodioxoles predominantly proceeds via two main pathways: the acid-catalyzed condensation of catechol with aldehydes or ketones, and the base-mediated reaction of catechol with a dihalomethane, often under phase-transfer conditions. The choice of catalyst is paramount and directly influences reaction efficiency, selectivity, and overall process sustainability. This guide will explore the nuances of solid acid catalysts, including zeolites and clays, carbon-based solid acids, and phase-transfer catalysts.
Solid Acid Catalysis: Heterogeneous Approaches for Enhanced Sustainability
The use of solid acid catalysts offers significant advantages over traditional homogeneous acids like p-toluenesulfonic acid or mineral acids, including ease of separation, potential for recyclability, and reduced corrosive waste streams.
Zeolites, with their well-defined microporous structures and tunable acidity, are effective catalysts for the acetalization of catechol. HY zeolite, in particular, has demonstrated high efficiency and selectivity.
Mechanism of Action: The Brønsted acid sites within the zeolite pores protonate the carbonyl oxygen of the aldehyde or ketone, enhancing its electrophilicity. Catechol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent intramolecular cyclization and dehydration, facilitated by the confined environment of the zeolite channels, lead to the formation of the 1,3-benzodioxole ring.
Experimental Protocol: Synthesis of 2,2-Disubstituted-1,3-benzodioxole using HY Zeolite [1][2]
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine catechol (1.0 mol), the desired ketone or aldehyde (1.4 mol), and HY zeolite (3.5 g per mol of catechol).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Reaction Completion: Continue the reaction for approximately 5 hours, or until no more water is collected.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to recover the HY zeolite catalyst.
-
Work-up and Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
Montmorillonite clays, such as K10 and KSF, are naturally occurring aluminosilicates that possess both Brønsted and Lewis acid sites, making them effective and inexpensive catalysts for various organic transformations, including 1,3-benzodioxole synthesis.
Mechanism of Action: Similar to zeolites, the acidic sites on the clay surface activate the carbonyl compound for nucleophilic attack by catechol. The layered structure of the clay can also play a role in concentrating the reactants and facilitating the dehydration step.
Experimental Protocol: Synthesis of 1,3-Benzodioxoles using Montmorillonite KSF Clay
-
Catalyst and Reactant Setup: To a solution of catechol (1.00 mmol) and a ketone or aldehyde in benzene or toluene, add Montmorillonite KSF catalyst (110 mg).
-
Azeotropic Distillation: Equip the reaction vessel with a water separator and reflux the mixture with stirring.
-
Reaction Monitoring and Duration: The reaction is typically completed within 2.7 to 24 hours, depending on the substrate. Monitor the progress by thin-layer chromatography.
-
Work-up: After cooling, filter the reaction mixture to remove the clay catalyst. The filtrate can then be subjected to standard aqueous work-up and purification procedures as described for the zeolite-catalyzed reaction.
Carbon-based solid acids, prepared by sulfonating incomplete carbonization products of organic materials, have emerged as highly active and selective catalysts for the synthesis of 1,3-benzodioxoles.
Mechanism of Action: The sulfonic acid groups (-SO3H) on the carbonaceous support provide strong Brønsted acidity, which efficiently catalyzes the condensation reaction through the protonation of the carbonyl group.
Experimental Protocol: Synthesis of 1,3-Benzodioxoles using a Carbon-Based Solid Acid [3]
-
Apparatus Setup: In a three-necked flask equipped with electromagnetic stirring, a condenser, and a water segregator, add the aldehyde or ketone and catechol (mass ratio of 1-1.5:1).
-
Catalyst and Entrainer Addition: Add an entrainer such as cyclohexane and the carbon-based solid acid catalyst (2.0-3.0 g per mol of aldehyde/ketone).
-
Azeotropic Reaction: Heat the mixture to reflux with stirring. The water generated during the reaction is removed azeotropically with the cyclohexane.
-
Reaction Completion: Monitor the reaction until no more water is separated. Continue heating for an additional 2-5 hours.
-
Product Isolation: After cooling, the catalyst can be filtered off, and the product isolated from the organic phase.
Phase-Transfer Catalysis: Bridging the Immiscibility Gap
The reaction of catechol with dihalomethanes, such as dichloromethane, requires a basic medium and is often challenged by the low solubility of the catecholate salt in the organic solvent. Phase-transfer catalysis (PTC) provides an elegant solution to this problem by transporting the nucleophile from the aqueous phase to the organic phase.
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the catecholate anion in the aqueous phase. This lipophilic ion pair is soluble in the organic phase (e.g., dichloromethane), where it can react with the dihalomethane. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Experimental Protocol: Synthesis of 1,3-Benzodioxole via Phase-Transfer Catalysis
-
Aqueous Phase Preparation: In a pressure reactor, prepare a mixture of catechol (1 mole) and sodium hydroxide (2.0 moles) dissolved in water.
-
Organic Phase and Catalyst: In a separate vessel, dissolve a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane.
-
Reaction Execution: Add the aqueous catecholate solution to the organic phase containing the catalyst and dichloromethane. Heat the mixture to facilitate the reaction.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it to obtain the crude 1,3-benzodioxole. Further purification can be achieved by distillation.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst depends on several factors, including desired yield, selectivity, reaction time, cost, and environmental impact. The following table summarizes the performance of the discussed catalysts based on available literature data.
| Catalyst Type | Reactants | Typical Reaction Conditions | Conversion (%) | Selectivity (%) | Key Advantages |
| HY Zeolite | Catechol + Aldehyde/Ketone | Reflux with azeotropic removal of water, 5 h | >50[1][2] | >97[1][2] | High selectivity, reusable catalyst, mild conditions. |
| Montmorillonite Clay (KSF/K10) | Catechol + Aldehyde/Ketone | Reflux with azeotropic removal of water, 2.7-24 h | Satisfactory yields | Generally high | Inexpensive, readily available, easy to handle. |
| Carbon-Based Solid Acid | Catechol + Aldehyde/Ketone | Reflux with azeotropic removal of water | >80[3] | >95[3] | High conversion and selectivity, green catalyst. |
| Phase-Transfer Catalyst (e.g., TBAB) | Catechol + Dichloromethane | Biphasic system with heating | Data not specified | Data not specified | Enables reaction between immiscible reactants. |
Experimental Workflow Visualization
The general workflow for the synthesis of 1,3-benzodioxoles via the condensation of catechol with a carbonyl compound using a solid acid catalyst is depicted in the following diagram.
Sources
From Inert Precursor to Potent Biologics: A Comparative Guide to the Biological Activity of 1,3-Benzodioxole-5,6-diamine Derivatives
Introduction: The Untapped Potential of a Core Scaffold
The 1,3-benzodioxole moiety, a heterocyclic structure found in numerous natural products like safrole and piperine, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have been extensively explored, revealing a vast spectrum of biological activities including antitumor, antimicrobial, and antioxidant properties.[1][3][4] This guide focuses on the derivatives of a specific parent compound, 1,3-Benzodioxole-5,6-diamine (also known as 1,2-Diamino-4,5-methylenedioxybenzene or DMB).
Intriguingly, the parent compound itself is not recognized for its intrinsic biological activity. Instead, it is primarily documented as a highly effective fluorescent derivatization reagent used in analytical chemistry for the sensitive detection of α-keto, neuraminic, and sialic acids by fluorometric HPLC.[5] This presents a classic case of a molecular backbone that, while biologically inert on its own, becomes a powerhouse of therapeutic potential upon chemical modification. This guide provides a comparative analysis of the potent biological activities unlocked through the derivatization of this core structure, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
I. Anticancer Activity: A Primary Domain of Action
The most significant and widely studied biological activity of 1,3-benzodioxole derivatives is their potent anticancer effect.[1] Numerous studies have demonstrated that the addition of various functional groups to the benzodioxole core can induce cytotoxicity in a range of human tumor cell lines.[4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro antitumor activity of several 1,3-benzodioxole derivatives against various human cancer cell lines. The data highlights how structural modifications dramatically enhance cytotoxicity compared to the presumed inert parent compound.
| Compound ID/Name | Target Cell Line(s) | Activity Metric (IC₅₀) | Reference(s) |
| Parent: this compound | N/A | No data available | [5] |
| Derivative 1: 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human cell lines | 10⁻⁷ to 10⁻⁵ M | [1] |
| Derivative 2: (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d][1][6]dioxol-5-yl)prop-2-en-1-one (E47MBD1) | Multiple | Not specified | [1] |
| Derivative 3: N-(4-(2-methoxyphenoxy)phenyl) benzo[d][1][6]dioxole-5-carboxamide (IId) | HeLa, HepG2 | Significant activity | [7] |
Mechanistic Insights: Apoptosis Induction
The cytotoxic effects of these derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. While the precise mechanisms can vary depending on the derivative's structure and the cancer cell type, a common pathway involves the generation of reactive oxygen species (ROS) and the disruption of key cellular processes.
Caption: Apoptosis induction by 1,3-benzodioxole derivatives.
II. Antimicrobial Activity: A Broad Spectrum of Inhibition
Another significant area of biological activity for 1,3-benzodioxole derivatives is their antimicrobial potential.[3][8] Synthetic modifications have yielded compounds with notable efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives, demonstrating their potency against various pathogenic bacterial strains.
| Compound ID/Name | Target Organism(s) | Activity Metric (MIC) | Reference(s) |
| Parent: this compound | N/A | No data available | [5] |
| Derivative 4: Pyrrolidinomethanone derivative (4e) | Sarcina, S. aureus | 80 nM, 110 nM | [9] |
| Derivative 5: Hydroxypiperidinoethanone derivative (6c) | Sarcina | 90 nM | [9] |
| Derivative 6: Schiff base derivative (from piperonal) | E. coli, P. aeruginosa, E. faecalis, MRSA | Active (inhibits 4/5 strains) | [8] |
III. Other Notable Biological Activities
Beyond anticancer and antimicrobial effects, derivatization of the 1,3-benzodioxole scaffold has led to compounds with other interesting therapeutic properties.
-
Antioxidant Activity: Certain derivatives have shown the ability to scavenge free radicals, with one of the most active compounds demonstrating an IC50 value of 21.44 µg/mL in a DPPH assay.[10] Interestingly, structure-activity studies revealed that derivatives containing an acetic acid functional group exhibited weaker antioxidant activity.[10]
-
Plant Growth Regulation: A series of N-(benzo[d][1][6]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives were found to be potent auxin receptor agonists, significantly promoting root growth in Arabidopsis thaliana and Oryza sativa (rice).[6][11]
-
Antidiabetic Potential: In an investigation of novel benzodioxole derivatives as antidiabetic agents, compound IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1][6]dioxole-5-carboxamide) was identified as a potent α-amylase inhibitor with an IC50 value of 0.68 µM.[7]
Experimental Methodologies
To ensure scientific rigor and reproducibility, the protocols used to evaluate these biological activities must be robust and well-defined. Below are detailed methodologies for key assays mentioned in the literature.
General Synthetic Pathway for Derivatives
The synthesis of these active derivatives often involves multi-step reactions starting from a commercially available 1,3-benzodioxole precursor. A generalized scheme is presented below.
Caption: Generalized synthetic workflow for 1,3-benzodioxole derivatives.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The evidence is clear: while this compound serves as a valuable chemical tool, its true potential in the biomedical field is unlocked through derivatization. The addition of diverse chemical moieties to this core scaffold transforms it from an inert precursor into a versatile platform for generating potent anticancer, antimicrobial, and other bioactive agents. The significant differences in biological activity between the parent compound and its derivatives underscore the power of medicinal chemistry to create therapeutic value. Future research should focus on optimizing these derivatives to enhance their potency and selectivity, while also exploring their in vivo efficacy and safety profiles to pave the way for potential clinical applications.
References
- Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859.
- Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13.
- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
- Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. An-Najah National University.
- Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(5), 789-797.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
- Leite, A. C., et al. (1998). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 53(5), 389-394.
- Staszewska-Krajewska, O., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI.
- Al-Abdullah, E. S., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][1][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 23(3), 269-277.
- Nguyen, T. T. L., et al. (2020). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate.
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A Senior Application Scientist's Guide to Evaluating the Photostability of 1,3-Benzodioxole-5,6-diamine-Labeled Compounds
Introduction: The Imperative of Photostability in Fluorescence-Based Assays
In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools. From high-content screening to confocal microscopy and fluorometric HPLC, the ability to specifically label and detect molecules is fundamental to our progress. However, the utility of any fluorophore is intrinsically linked to its photostability—its resistance to photochemical degradation upon exposure to light.[1] High-intensity illumination can irreversibly damage a fluorophore's chemical structure, a phenomenon known as photobleaching, leading to a loss of signal and compromising the quantitative integrity of an experiment.[2][3]
This guide provides a comprehensive framework for evaluating the photostability of compounds labeled with 1,3-Benzodioxole-5,6-diamine (DMB), a versatile fluorescent derivatization reagent.[4] While DMB is widely used for the derivatization of α-keto, neuraminic, and sialic acids for detection by fluorometric HPLC, a rigorous, comparative assessment of its photostability is often overlooked.[4] Here, we will delve into the mechanisms of photobleaching, present a comparative overview of DMB-related structures against common fluorophores, and provide a detailed, self-validating experimental protocol to empower researchers to make informed decisions about their fluorescent tools.
The Fluorophore: this compound (DMB)
This compound, also known as 4,5-Methylenedioxy-1,2-phenylenediamine, is a derivatizing agent that reacts with specific functional groups to yield highly fluorescent products. Its primary utility lies in its reaction with α-dicarbonyl compounds, such as α-keto acids, to form stable, fluorescent quinoxaline derivatives. This reaction provides a robust method for quantifying biologically relevant analytes in complex matrices like serum and urine.[4]
The core 1,3-benzodioxole scaffold is the basis for a class of fluorescent dyes noted for their interesting photophysical properties, including high bleaching stability.[5] The reaction of DMB with a target analyte, such as an α-keto acid, is a critical step that imparts fluorescence to an otherwise non-fluorescent molecule, enabling its detection.
Caption: Derivatization reaction of DMB with an α-keto acid.
The Challenge: Understanding Photobleaching
Photobleaching is the result of a fluorophore entering a chemically reactive, long-lived triplet state.[3] While in the ground state (S₀), a fluorophore absorbs a photon, elevating it to an excited singlet state (S₁). From S₁, it can rapidly return to the ground state by emitting a photon (fluorescence). However, a process called intersystem crossing can occur, where the molecule transitions to the excited triplet state (T₁). From this state, it can react with surrounding molecules, particularly molecular oxygen, leading to irreversible covalent bond cleavage and the permanent loss of fluorescence.[3][6]
Caption: Simplified Jablonski diagram of photobleaching pathways.
Comparative Analysis: Photophysical Properties of Common Fluorophores
To properly evaluate DMB-labeled compounds, their performance must be benchmarked against established alternatives. The "brightness" of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (ΦF), while its photostability is often measured by its photobleaching half-life (t½)—the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[7]
| Fluorophore Class | Example Dye | Approx. Ex (nm) | Approx. Em (nm) | Quantum Yield (ΦF) | Brightness (ε × ΦF) | Relative Photostability |
| Benzodioxole | DMB-Derivative | ~365 | ~450 | Data Dependent | Data Dependent | Reported as High[5] |
| Xanthene | Fluorescein (FITC) | 494 | 518 | ~0.9 | High | Low |
| Xanthene | Rhodamine 6G | 528 | 551 | ~0.95 | Very High | Moderate |
| Alexa Fluor | Alexa Fluor 488 | 494 | 519 | 0.92 | Very High | High[8] |
| Cyanine | Cy3 | 550 | 570 | ~0.2-0.3 | Moderate | Moderate[8] |
| Cyanine | Cy5 | 649 | 666 | ~0.2-0.3 | Moderate | Moderate[8] |
| BODIPY | BODIPY FL | 503 | 512 | >0.9 | Very High | High[9] |
Note: Photophysical properties are highly dependent on the local chemical environment. This table serves as a general guide. The purpose of the following protocol is to generate specific, application-relevant data.
Experimental Protocol: Measuring Photobleaching Half-life (t½)
This protocol provides a robust, self-validating method for quantifying and comparing the photostability of fluorescently labeled compounds. The core principle of its self-validating nature is the parallel testing of the experimental compound (DMB-labeled) against a well-characterized standard (e.g., Alexa Fluor 488) under identical conditions. This direct comparison minimizes the impact of system-specific variables and provides a reliable relative measure of performance.
Workflow Overview
Caption: Experimental workflow for photostability measurement.
Step-by-Step Methodology
Objective: To determine and compare the photobleaching half-life (t½) of a DMB-labeled compound against a standard fluorophore.
Materials:
-
DMB-labeled compound of interest.
-
Standard fluorophore solution (e.g., Alexa Fluor 488, 1 µM in PBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Appropriate filter sets for the experimental and control dyes.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Rationale: Immobilizing the fluorophores is critical to prevent diffusion, which would artificially alter fluorescence intensity readings. A standardized concentration ensures a fair comparison.
-
Prepare solutions of your DMB-labeled compound and the control fluorophore at a standardized concentration (e.g., 1 µM) in PBS.
-
Pipette a small volume (e.g., 5 µL) of each solution onto separate, clearly marked areas of a microscope slide.
-
Allow the spots to air-dry completely to form a thin film, or embed the dye in a thin layer of a polymer matrix (e.g., 1% agarose) to create a hydrated environment. Place a coverslip over the sample.
-
-
Microscope Setup:
-
Rationale: A stable light source and consistent settings are paramount for reproducibility. Using the exact same illumination intensity and camera settings for both samples is the cornerstone of this comparative protocol.
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.
-
Place the prepared slide on the stage and select the appropriate filter set for the first fluorophore.
-
Bring the sample into focus. Adjust the illumination intensity to a level that provides a strong initial signal without causing instantaneous bleaching. Crucially, record this laser power/intensity setting.
-
Set the camera parameters (exposure time, gain) to achieve a signal that is well below saturation (e.g., ~50-75% of the camera's dynamic range). Record these settings.
-
-
Image Acquisition:
-
Rationale: A time-lapse series captures the decay of fluorescence over time, providing the raw data for calculating the half-life.
-
Acquire an initial image (t=0).
-
Immediately begin continuous illumination of the same field of view.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased to less than 50% of the initial value.
-
Repeat the process for the second fluorophore, ensuring to use the identical microscope and camera settings recorded in Step 2.
-
-
Data Analysis:
-
Rationale: Quantifying the change in mean intensity within a defined region isolates the photobleaching effect from other potential artifacts. Background correction improves the accuracy of the measurement.
-
Open the image series for the first fluorophore in an image analysis software like ImageJ/Fiji.
-
Use the drawing tools to select a Region of Interest (ROI) within the center of the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Select a background region with no fluorophore and measure its mean intensity. Subtract this background value from each of your ROI measurements.
-
Normalize the background-corrected intensity values by dividing each value by the intensity at t=0. The first value should be 1 (or 100%).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 0.5 (or 50%). This value is the photobleaching half-life (t½).[7]
-
Repeat the analysis for the control fluorophore.
-
Data Interpretation and Best Practices
A longer t½ value indicates higher photostability. By comparing the t½ of the DMB-labeled compound to that of a known standard like Alexa Fluor 488, you can authoritatively classify its photostability as poor, moderate, or high within the context of your specific application and imaging system.
Key Considerations to Minimize Photobleaching in Your Experiments:
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[3][10]
-
Minimize Exposure Time: Limit the duration of illumination by using sensitive detectors and acquiring images only when necessary.
-
Use Antifade Reagents: For fixed samples, consider using commercial or homemade mounting media containing antifade reagents (e.g., p-phenylenediamine, n-propyl gallate), which act as triplet state quenchers and free radical scavengers.
-
Choose the Right Fluorophore: When possible, select fluorophores from classes known for high photostability, such as Alexa Fluors or BODIPY dyes, especially for demanding applications like time-lapse imaging of live cells.[9][11]
Conclusion
While this compound is an effective tool for fluorescent derivatization, its utility in demanding applications is ultimately governed by its photostability. Preliminary literature suggests that the benzodioxole scaffold can be the basis for highly photostable dyes, but this must be empirically verified for specific DMB-analyte conjugates.[5] By employing the rigorous, comparative protocol detailed in this guide, researchers and drug development professionals can generate the quantitative data needed to confidently assess the performance of DMB-labeled compounds. This empowers the selection of the most robust tools for the task, ensuring the generation of reliable, high-quality data in fluorescence-based research.
References
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]
- Plawecki, M., et al. (2008). A new class of fluorescent dyes based on 1,3-benzodioxole and[2][5]-dioxolo[4.5-f]benzodioxole. Tetrahedron. [Link]
- Kuznetsova, R.T., et al. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- Shaner, N.C. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. RSC Publishing. [Link]
- Wikipedia. (n.d.). Photobleaching. Wikipedia, The Free Encyclopedia. [Link]
- Cheméo. (n.d.). 1,3-Benzodioxol-5-ol.
- Labinsights. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights News. [Link]
- Theiss, M., et al. (2020). Photobleaching step analysis for robust determination of protein complex stoichiometries. Molecular Biology of the Cell. [Link]
- Wang, Y., et al. (2023). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. Molecules. [Link]
- Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia, The Free Encyclopedia. [Link]
- Song, L., et al. (2006). Photobleaching. In: Encyclopedia of Life Sciences. [Link]
- PubChem. (n.d.). 1,3-Benzodioxol-5-amine.
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A Guide to Inter-Laboratory Validation of the DMB Assay for Sulfated Glycosaminoglycan Quantification
For researchers and drug development professionals, the accurate quantification of sulfated glycosaminoglycans (sGAGs) is a critical aspect of characterizing biological tissues and fluids. The 1,9-dimethyl-methylene blue (DMB) assay is a widely adopted method for this purpose, valued for its simplicity and high throughput.[1][2][3] However, ensuring the consistency and reliability of results across different laboratories—a process known as inter-laboratory validation—is paramount for collaborative research and regulatory submissions. This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of the DMB analytical method, grounded in established scientific principles and regulatory expectations.
The DMB Assay: A Foundation for sGAG Quantification
The DMB assay is a colorimetric method that relies on the metachromatic properties of the DMB dye.[4] In the presence of sulfated GAGs, the dye undergoes a color shift, and the resulting change in absorbance is directly proportional to the concentration of sGAGs in the sample.[4] This straightforward and cost-effective technique has made it a staple in many laboratories for analyzing sGAG content in various sample types, from cartilage digests to urine.[1]
While the DMB assay is robust, its performance can be influenced by several factors, including the presence of interfering substances like DNA and RNA, and variations in reagent preparation and execution.[1] Therefore, a thorough validation is essential to demonstrate that the method is "fit for purpose."
The Imperative of Inter-Laboratory Validation
Method validation establishes documented evidence that an analytical procedure is suitable for its intended use.[4] While single-laboratory validation assesses parameters like accuracy, precision, and linearity within one lab, inter-laboratory validation evaluates the method's reproducibility when performed by different analysts in different laboratories. This is a crucial step for standardizing a method for wider use.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation, which underscore the importance of understanding a method's performance characteristics.[1][4][5] For a method like the DMB assay, which is often used in multi-site studies, demonstrating its reproducibility is key to ensuring data integrity and comparability.
A Framework for Inter-Laboratory Validation of the DMB Assay
An inter-laboratory validation study for the DMB assay should be designed to assess the key performance parameters that can be affected by variations between labs. The following sections outline a protocol and present hypothetical data for such a study involving three independent laboratories.
Experimental Workflow
The general workflow for the DMB assay and its inter-laboratory validation is depicted below.
Detailed Experimental Protocol
The following is a standardized protocol to be distributed to all participating laboratories:
1. Preparation of Reagents:
-
DMB Reagent: Dissolve 16 mg of 1,9-dimethyl-methylene blue in 5 mL of ethanol. Add this solution to a mixture of 2 g of sodium formate and 2 mL of formic acid in 993 mL of deionized water. The final pH should be 3.5. Store protected from light at 4°C.
-
Chondroitin Sulfate Standard Stock Solution (1 mg/mL): Dissolve 10 mg of chondroitin sulfate B (Sigma-Aldrich) in 10 mL of deionized water.
-
Standard Curve Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 0 to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare three bulk QC samples with low (5 µg/mL), medium (20 µg/mL), and high (40 µg/mL) concentrations of sGAG. Aliquot and distribute to each lab.
2. Assay Procedure:
-
Pipette 20 µL of each standard, QC sample, and unknown sample into a 96-well microplate in triplicate.
-
Add 200 µL of the DMB reagent to each well.
-
Immediately measure the absorbance at 525 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance versus the concentration of the chondroitin sulfate standards.
-
Determine the concentration of sGAG in the QC and unknown samples from the standard curve.
Data Analysis and Acceptance Criteria
The following tables present hypothetical but realistic data from a three-laboratory validation study.
Table 1: Linearity of the Standard Curve
| Laboratory | Slope | Y-Intercept | Correlation Coefficient (r²) |
| Lab 1 | 0.025 | 0.005 | 0.9992 |
| Lab 2 | 0.026 | 0.003 | 0.9995 |
| Lab 3 | 0.024 | 0.006 | 0.9989 |
| Acceptance Criterion | - | - | ≥ 0.995 |
The linearity of the assay is demonstrated by a high correlation coefficient, indicating a direct relationship between sGAG concentration and absorbance.
Table 2: Accuracy
| Laboratory | QC Sample | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Lab 1 | Low | 5.0 | 4.8 | 96.0 |
| Medium | 20.0 | 19.5 | 97.5 | |
| High | 40.0 | 41.2 | 103.0 | |
| Lab 2 | Low | 5.0 | 5.2 | 104.0 |
| Medium | 20.0 | 20.8 | 104.0 | |
| High | 40.0 | 39.6 | 99.0 | |
| Lab 3 | Low | 5.0 | 4.9 | 98.0 |
| Medium | 20.0 | 19.2 | 96.0 | |
| High | 40.0 | 40.4 | 101.0 | |
| Acceptance Criterion | 85-115% |
Accuracy reflects how close the measured values are to the true values. The percent recovery for all QC samples across the three labs falls within the acceptable range.
Table 3: Precision (Repeatability and Intermediate Precision)
| Laboratory | QC Sample | Mean Conc. (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Lab 1 | Low | 4.8 | 3.5 | 4.1 |
| Medium | 19.5 | 2.8 | 3.2 | |
| High | 41.2 | 2.1 | 2.5 | |
| Lab 2 | Low | 5.2 | 4.2 | 4.8 |
| Medium | 20.8 | 3.1 | 3.6 | |
| High | 39.6 | 2.5 | 2.9 | |
| Lab 3 | Low | 4.9 | 3.8 | 4.5 |
| Medium | 19.2 | 2.9 | 3.4 | |
| High | 40.4 | 2.3 | 2.7 | |
| Acceptance Criterion | ≤ 15% | ≤ 20% |
-
Repeatability (Intra-assay precision): The precision of measurements within the same lab, on the same day, by the same analyst.
-
Intermediate Precision: The precision of measurements within the same lab, but on different days and by different analysts.
-
Reproducibility (Inter-laboratory precision): The precision of measurements between different laboratories. The overall %RSD for each QC level across all three labs would be calculated to assess reproducibility. For example, the mean concentration for the low QC across all labs is 4.97 µg/mL with a %RSD of 4.1%, demonstrating good reproducibility.
Comparison with Alternative Methods
While the DMB assay is a valuable tool, it is important to be aware of its limitations and consider alternative methods when appropriate.
| Method | Principle | Advantages | Disadvantages |
| DMB Assay | Colorimetric | Simple, rapid, high-throughput, inexpensive | Can have interferences from other sulfated molecules, less specific for individual GAGs |
| Blyscan™ Assay | Colorimetric (similar to DMB) | Commercially available kit, standardized reagents | Similar limitations to the DMB assay |
| ELISA | Immunoassay | Highly specific for individual GAGs (e.g., chondroitin-4-sulfate) | More complex, time-consuming, and expensive |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Highly sensitive and specific, can quantify different GAG disaccharides | Requires specialized equipment and expertise, complex sample preparation |
The choice of method will depend on the specific research question, the required level of specificity, and the available resources. For high-throughput screening and general sGAG quantification, a validated DMB assay is often the most practical choice. For detailed structural analysis or quantification of specific GAGs, more advanced techniques like LC-MS/MS may be necessary.[6][7]
Conclusion: Ensuring Confidence in Your sGAG Data
A robustly validated DMB assay provides a reliable and efficient means of quantifying sGAGs. By undertaking a thorough inter-laboratory validation, research teams can ensure the consistency and comparability of their data, which is essential for collaborative projects and regulatory compliance. This guide provides a framework for designing and executing such a validation study, empowering researchers to generate high-quality, reproducible data. The principles outlined here, grounded in established guidelines, will help to ensure that the DMB assay remains a valuable and trusted tool in the field of glycosaminoglycan research.
References
- Vertex AI Search. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- de Lima, M. E. F., & de Oliveira, M. L. (Year). Glycosaminoglycans detection methods: Applications of mass spectrometry.
- ResearchGate. The Dimethylmethylene Blue Assay (DMMB)
- Lab Manager Magazine. (2025, September 2).
- Springer Nature Experiments. The Dimethylmethylene Blue Assay (DMMB)
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- PubMed. The Dimethylmethylene Blue Assay (DMMB)
- International Council for Harmonisation. (2023, November 30).
- Creative Proteomics. Glycosaminoglycans Analysis Service.
- PubMed. The Dimethylmethylene Blue Assay (DMMB)
- Frontiers in Cellular and Infection Microbiology. (2022, January 2).
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- PubMed.
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A Comparative Guide to the Cytotoxicity of 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a prominent feature in a multitude of natural and synthetic compounds, conferring a diverse range of biological activities. Its unique electronic and conformational properties make it a "privileged structure" in medicinal chemistry, particularly in the pursuit of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic profiles of several key 1,3-benzodioxole derivatives, offering researchers and drug development professionals a technical overview of their structure-activity relationships, mechanisms of action, and the methodologies used for their evaluation.
The 1,3-Benzodioxole Scaffold: A Foundation for Cytotoxicity
The cytotoxic potential of 1,3-benzodioxole derivatives is intrinsically linked to their metabolism and interaction with cellular macromolecules. The dioxole ring can be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of inducing cellular damage.[1][2] However, the nature and position of substituents on the aromatic ring are the primary determinants of a compound's specific cytotoxic potency and mechanism of action. This guide will explore naturally occurring derivatives such as safrole, myristicin, dillapiole, and apiole, comparing their efficacy and underlying cellular effects.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic effects of 1,3-benzodioxole derivatives have been evaluated against a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes representative IC50 values for several key derivatives, illustrating the significant impact of minor structural variations.
| Derivative | Key Structural Features | Cell Line | IC50 | Cytotoxic Mechanism Highlights |
| Safrole | Allyl group at C5 | HepG2 (Liver) | ~193 µM (for its metabolite, SAFO)[3] | Genotoxic, induces DNA strand breaks.[3] Pro-carcinogen requiring metabolic activation.[1][4] |
| Myristicin | Allyl group at C5, Methoxy at C4 | K562 (Leukemia) | Not specified, but induces apoptosis[5] | Induces apoptosis via the mitochondrial pathway, activates caspases, down-regulates DNA damage response genes.[5][6] |
| MCF-7 (Breast) | Dose-dependent cytotoxicity[7] | Induces apoptosis, generates ROS, and causes G1/S cell cycle arrest.[7] | ||
| Rhabdomyosarcoma (RD) | ~125-500 µg/mL | High dose-dependent inhibition.[8] | ||
| Dillapiole | Allyl group at C5, Dimethoxy at C2, C3 | MDA-MB-231 (Breast) | Not specified, but potent[9] | Induces apoptosis via the mitochondrial pathway, ROS generation, G0/G1 cell cycle arrest, disrupts actin filaments.[9] |
| MCF-7 (Breast) | 92.1 µM (48h), 63.1 µM (72h)[10][11] | Time and dose-dependent cytotoxicity.[10][11] | ||
| RPMI 2650 (Nasal Carcinoma) | 46 µM[12] | Induces early and late apoptosis with minimal effect on normal cells.[12] | ||
| Apiole | Allyl group at C5, Dimethoxy at C2, C5 | COLO 205 (Colon) | Not specified, but potent[13] | Induces G0/G1 cell cycle arrest.[13] |
Table 1: Comparative cytotoxicity of selected 1,3-benzodioxole derivatives. IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Methodologies for Assessing Cytotoxicity
To reliably compare cytotoxic activity, standardized and validated experimental protocols are essential. The choice of assay depends on the specific question being asked, whether it is a general measure of cell death or an inquiry into a specific mechanism like apoptosis.
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary cytotoxicity screening. It is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Mechanisms of Action: From ROS to Apoptosis
The cytotoxic activity of many 1,3-benzodioxole derivatives converges on the induction of programmed cell death, or apoptosis, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).
The Role of Oxidative Stress
Compounds like dillapiole and myristicin have been shown to act as pro-oxidant agents, leading to a surge in ROS within cancer cells.[7][9] This oxidative stress disrupts cellular homeostasis and can trigger the mitochondrial pathway of apoptosis. Safrole has also been demonstrated to induce cytotoxicity and apoptosis in macrophages through the generation of ROS.[14]
Induction of the Mitochondrial Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for these derivatives. Myristicin and dillapiole have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6][9] This event initiates a cascade of enzymatic reactions involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to controlled cell dismantling.[6][15]
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A Senior Application Scientist's Guide to the Structural Validation of Novel 1,3-Benzodioxole-5,6-diamine Derivatives using NMR and MS Data
This guide provides an in-depth, experience-driven framework for the robust structural validation of novel 1,3-Benzodioxole-5,6-diamine derivatives. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, and the introduction of a vicinal diamine moiety at the 5- and 6-positions opens new avenues for creating complex, biologically active molecules. However, this substitution pattern also presents unique challenges in characterization that demand a rigorous, multi-technique approach.
This document eschews a simple checklist-style protocol. Instead, it delves into the causality behind our experimental choices, presenting an integrated, self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. Our objective is to not only identify the correct structure but to build an unassailable case for it, grounded in first principles and compliant with the highest standards of scientific integrity.
Part 1: The Cornerstone of Unambiguous Elucidation - An Orthogonal Approach
Structural elucidation is fundamentally a process of solving a molecular puzzle. Relying on a single analytical technique is akin to solving that puzzle with only half the pieces. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and connectivity of atoms (the "map" of the C-H framework), while Mass Spectrometry (MS) gives the precise molecular weight and elemental composition (the "piece count and elemental makeup").[1] When used together, they provide orthogonal data points that must converge on a single, unique structure. This synergy is the core of a self-validating system. A proposed structure is considered validated only when every piece of data from both MS and NMR is fully consistent with it, leaving no room for ambiguity.
The workflow below illustrates this interdependent relationship. The molecular formula from HRMS provides the fundamental constraints for interpreting the NMR data, which in turn confirms the atom-to-atom connectivity required to explain the mass spectral fragmentation.
Caption: Integrated workflow for structural validation using MS and NMR.
Part 2: Mass Spectrometry - Defining the Molecular Boundaries
The first step in characterizing a novel compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[1][2]
Experimental Protocol: HRMS Data Acquisition
This protocol is designed for a typical Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve ~0.1 mg of the purified novel compound in 1 mL of a suitable solvent (e.g., LC-MS grade methanol or acetonitrile). The final concentration should be approximately 10-100 µg/mL.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). This minimizes matrix effects and provides a stable ion signal.
-
Ionization Mode: Acquire data in positive ion mode. The two primary amine groups on the this compound scaffold are readily protonated, making detection of the [M+H]⁺ ion highly efficient.
-
Mass Analyzer Settings:
-
Set the mass range to scan from m/z 100 to 1000 to ensure capture of the parent ion and potential adducts.
-
Utilize a resolving power of >10,000 (FWHM) to achieve the mass accuracy required for molecular formula determination.
-
Perform internal calibration (lock mass) using a known reference compound to ensure sub-ppm mass accuracy.
-
-
Data Acquisition: Acquire the spectrum for 1-2 minutes to obtain a high-quality averaged spectrum with a strong signal-to-noise ratio.
Data Interpretation and Validation Criteria
The acquired HRMS data must be rigorously evaluated against established criteria. This process is not merely about finding a peak; it's about validating that the peak corresponds to the target compound.
| Parameter | Validation Criterion | Rationale & Causality |
| Mass Accuracy | The measured mass of the [M+H]⁺ ion should be within ± 5 ppm of the theoretical calculated mass. | This level of accuracy is essential to distinguish between different elemental compositions that may have very similar nominal masses. It provides high confidence in the proposed molecular formula. |
| Isotopic Pattern | The observed isotopic distribution and relative abundances for the [M+H]⁺, [M+H+1]⁺, and [M+H+2]⁺ ions must match the theoretical pattern calculated from the proposed molecular formula. | Every element has a unique isotopic signature. The isotopic pattern serves as a secondary confirmation of the elemental composition, particularly the number of carbon atoms. |
| Adduct Formation | Identify and account for common adducts (e.g., [M+Na]⁺, [M+K]⁺). Their mass differences from the [M+H]⁺ ion must be exact. | The presence of known adducts further corroborates the molecular weight of the neutral molecule (M). |
Confirming the Core: Tandem Mass Spectrometry (MS/MS)
While HRMS provides the molecular formula, MS/MS fragmentation analysis offers insight into the compound's structure. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that correspond to specific substructures, providing evidence for the integrity of the 1,3-benzodioxole core and the presence of the diamine substituents.
Part 3: NMR Spectroscopy - Assembling the Molecular Structure
With the molecular formula established, NMR spectroscopy is employed to determine the precise arrangement and connectivity of the atoms. For a novel this compound derivative, a suite of 1D and 2D NMR experiments is required for full, unambiguous assignment.[3][4][5]
Experimental Protocols: NMR Data Acquisition
All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for diamine compounds as it allows for the observation of exchangeable N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration, which is crucial for determining the relative number of protons.[6]
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Follow this with a DEPT-135 experiment, which is essential for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in a DEPT-135 spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is fundamental for mapping out proton-proton spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the primary method for assigning carbon resonances based on their attached, and usually already assigned, protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. It is the key experiment for connecting different spin systems and for identifying quaternary carbons by observing correlations from nearby protons.
A Systematic Strategy for NMR Data Integration
The power of NMR lies in the systematic integration of data from multiple experiments. One must build the structure piece by piece, ensuring each new connection is supported by unambiguous evidence from the 2D spectra.
Caption: Workflow for integrating 2D NMR data for structural elucidation.
Validation Criteria for this compound Derivatives
The following table outlines the expected NMR data and serves as a validation checklist. The structure must be consistent with all of these points.
| Experiment | Expected Observation & Validation Check | Causality & Rationale |
| ¹H NMR | - Two singlets in the aromatic region (typically ~6.5-7.0 ppm), each integrating to 1H. - One singlet for the methylenedioxy bridge protons (-O-CH₂-O-), integrating to 2H (~5.9-6.1 ppm).[7] - Broad signals for the two N-H₂ groups (variable chemical shift), each integrating to 2H. - Signals corresponding to any other substituents on the diamine nitrogens. | The C4 and C7 protons on the benzodioxole ring are isolated and will appear as singlets. The two protons of the methylenedioxy group are chemically equivalent. The integration values must sum to the total number of protons determined from the molecular formula. |
| ¹³C NMR & DEPT-135 | - Six signals for the benzodioxole core carbons. - One signal for the methylenedioxy bridge carbon (~100-102 ppm). - DEPT-135 should show two positive signals for the aromatic CH groups (C4 and C7) and one negative signal for the methylenedioxy CH₂ group. The four quaternary aromatic carbons (C3a, C5, C6, C7a) will be absent. | The number of unique carbon signals must match the proposed structure. The DEPT-135 experiment provides an unambiguous count of CH, CH₂, and CH₃ groups, which must align with the structure. |
| 2D HSQC | - A cross-peak correlating the C4-H proton signal with the C4 carbon signal. - A cross-peak correlating the C7-H proton signal with the C7 carbon signal. - A cross-peak correlating the methylenedioxy protons with the methylenedioxy carbon. | This experiment definitively links the proton and carbon skeletons, confirming the direct one-bond connections. |
| 2D HMBC | - Crucial for confirming substitution pattern: The C4-H proton should show a correlation to C5, C6, and C7a. - The C7-H proton should show a correlation to C5, C3a, and C7a. - The methylenedioxy protons should show correlations to C3a and C7a. - The N-H protons should show correlations to C5 and C6. | These long-range correlations are the ultimate proof of connectivity. The correlations from the aromatic protons to the amine-bearing carbons (C5 and C6) and from the N-H protons back to those same carbons provide unequivocal evidence for the 5,6-diamine substitution pattern. |
Part 4: Adherence to Regulatory Standards
The validation of analytical procedures for pharmaceutical development is guided by international standards. The principles outlined in this guide are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guideline on the Validation of Analytical Procedures.[8][9][10] This guideline emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[8] For structural elucidation, the "intended purpose" is unambiguous confirmation, and the combination of HRMS and comprehensive NMR analysis provides the necessary specificity and proof. The FDA also provides guidance that reinforces these principles, stating that analytical procedures must be validated to ensure the identity, strength, quality, and purity of drug substances.[11][12][13][14]
Part 5: Conclusion and Expert Recommendations
The structural validation of a novel this compound derivative is a multi-faceted process that requires more than the mere collection of data. It demands a logical, evidence-based approach where orthogonal techniques are used to build a self-consistent and irrefutable structural hypothesis.
As a Senior Application Scientist, my recommendation is to treat every novel compound as a formal case study. Start with HRMS to define the molecular formula. Use this as your foundational truth. Then, systematically acquire and interpret a full suite of NMR data—¹H, ¹³C, DEPT, COSY, HSQC, and most critically, HMBC. The structure is only considered "validated" when the proposed connectivity can explain every chemical shift, every integration, every coupling constant, and every long-range correlation observed in the spectra, while also being fully consistent with the mass spectrometry data. This rigorous, self-validating methodology ensures the scientific integrity of your work and provides the solid foundation required for successful drug discovery and development.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88–97.
- Yashima, M., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analytical Sciences, 34(3), 339-345.
- Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 138-148.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Kauppinen, R., et al. (2001). Synthesis, NMR-Spectroscopy, and Molecular Structure of a Phosphonyl Ene Diamine. ResearchGate.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Wikipedia. (n.d.). Mass spectrometry.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Al-Hourani, B. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.
- Sim, S., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6269.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- SpectraBase. (n.d.). 1,3-Benzodioxole [1H NMR] Spectrum.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- University of Arizona. (n.d.). Chapter 12: Mass Spectrometry.
- MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight.
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A Senior Application Scientist's Guide to High-Performance Glycan Labeling Reagents for HILIC-FLR-MS Analysis
Introduction: The Critical Role of Derivatization in Glycan Analysis
In the landscape of biopharmaceutical development and glycomics research, the comprehensive analysis of N-linked glycans is a critical quality attribute (CQA) that profoundly impacts the efficacy, safety, and stability of therapeutic proteins.[1][2] Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometry detection (HILIC-FLR-MS) has emerged as a cornerstone technique for detailed glycan characterization.[3] However, native glycans lack the necessary chromophores and ionization efficiency for sensitive detection.[4][5] Consequently, derivatization with a fluorescent label at the reducing end of the glycan is an essential step to enhance detection sensitivity.[5][6]
This guide provides a comparative benchmark of prominent glycan labeling reagents, offering a technical deep-dive into their performance. While the query specifically mentioned 1,3-Benzodioxole-5,6-diamine, extensive literature review did not yield evidence of its application as a glycan labeling agent for analysis. Therefore, this guide will focus on a comparative analysis of widely adopted and commercially available reagents: 2-aminobenzamide (2-AB), procainamide, and the more recent rapid-labeling reagent, RapiFluor-MS (RF-MS).
Comparative Benchmarking of Leading Glycan Labeling Reagents
The choice of labeling reagent significantly influences the speed, sensitivity, and overall quality of glycan analysis. The ideal reagent should offer a combination of rapid reaction kinetics, high labeling efficiency, and strong signal generation for both fluorescence and mass spectrometry detection.
Key Performance Metrics
| Feature | 2-Aminobenzamide (2-AB) | Procainamide | RapiFluor-MS (RF-MS) |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Rapid Tagging (NHS-Carbamate) |
| Reaction Time | 2-3 hours | ~2 hours | ~5 minutes |
| Fluorescence (FLR) Signal | Baseline | ~3-15x higher than 2-AB[7][8] | ~2-4x higher than 2-AB[7] |
| Mass Spectrometry (MS) Signal | Baseline | Up to 30-50x higher than 2-AB[7] | Up to 160-780x higher than 2-AB[9] |
| Overall Workflow Time | Long (includes overnight deglycosylation) | Long (includes overnight deglycosylation) | ~30 minutes (with rapid deglycosylation)[9] |
| Toxicity of Reductant | Sodium cyanoborohydride (toxic)[6][10] | Sodium cyanoborohydride (toxic)[6] | Not required |
In-Depth Analysis of Reagent Performance
2-Aminobenzamide (2-AB): The Historical Gold Standard
2-AB has been a widely used labeling reagent for many years due to its reliability and the extensive body of historical data available.[10][11] The labeling process involves a two-stage reductive amination, where a Schiff's base is formed between the glycan's open-ring aldehyde and the amine group of 2-AB, followed by reduction with sodium cyanoborohydride. While dependable, the 2-AB workflow is time-consuming, and the resulting labeled glycans exhibit relatively weak MS signals, which can be a limitation for in-depth structural characterization.[7][9]
Procainamide: Enhancing Mass Spectrometric Sensitivity
Procainamide, a chemical analog of aminobenzamide, offers a significant improvement in MS signal intensity, with reports of up to a 50-fold increase compared to 2-AB. This enhancement is attributed to the presence of a highly basic tertiary amine in its structure, which promotes efficient ionization in positive-ion mode ESI-MS.[3] The fluorescence signal of procainamide-labeled glycans is also notably higher than that of 2-AB.[7] The labeling chemistry is the same reductive amination process as 2-AB, and therefore, the workflow remains lengthy.[7]
RapiFluor-MS (RF-MS): A Paradigm Shift in Speed and Sensitivity
The introduction of RapiFluor-MS has addressed the major bottlenecks of traditional glycan labeling methods. This novel reagent utilizes a rapid tagging chemistry that reacts with glycosylamines immediately after their release from the glycoprotein, eliminating the need for the hydrolysis step required for reductive amination.[7][9] This results in a labeling time of approximately 5 minutes. The RF-MS tag incorporates an efficient fluorophore and a highly basic tertiary amine, leading to substantial gains in both fluorescence and MS sensitivity.[9] When combined with rapid deglycosylation protocols, the entire sample preparation from glycoprotein to analysis-ready sample can be completed in as little as 30 minutes.
Experimental Workflows and Protocols
A robust and reproducible experimental workflow is paramount for accurate glycan analysis. Below are detailed protocols for glycan release and labeling with the compared reagents.
Visualizing the Glycan Labeling Workflow
Caption: Comparative workflows for traditional and rapid glycan labeling.
Protocol 1: Traditional Reductive Amination with 2-AB or Procainamide
-
Glycan Release:
-
Denature the glycoprotein sample (typically 10-50 µg) by heating.
-
Add PNGase F enzyme and incubate overnight at 37°C to release the N-glycans.[7]
-
-
Labeling Reaction:
-
To the released glycans, add a solution of the labeling reagent (2-AB or procainamide) in a mixture of DMSO and glacial acetic acid.
-
Add the reducing agent, sodium cyanoborohydride.
-
Incubate the reaction at 65°C for 2-3 hours.
-
-
Sample Cleanup:
-
Purify the labeled glycans using a HILIC solid-phase extraction (SPE) plate or cartridge to remove excess labeling reagent and other reaction components.
-
-
Analysis:
-
The purified, labeled glycans are then ready for HILIC-FLR-MS analysis.[3]
-
Protocol 2: Rapid Labeling with RapiFluor-MS
-
Rapid Deglycosylation:
-
To the glycoprotein sample, add the RapiGest SF surfactant and heat for a few minutes to denature.
-
Add Rapid PNGase F and incubate for approximately 10 minutes at an elevated temperature (e.g., 50°C) to release the N-glycosylamines.[9]
-
-
Rapid Labeling:
-
Immediately add the RapiFluor-MS labeling reagent. The reaction is typically complete within 5 minutes at room temperature.
-
-
Sample Cleanup:
-
Perform a rapid HILIC µElution SPE cleanup, which takes approximately 15 minutes and does not require a solvent dry-down step.[9]
-
-
Analysis:
-
The eluted, labeled glycans are immediately ready for HILIC-FLR-MS analysis.
-
Mechanism of Action: Reductive Amination vs. Rapid Tagging
The underlying chemistry of the labeling reaction dictates the speed and efficiency of the workflow.
Caption: Chemical pathways of reductive amination and rapid tagging.
Reductive amination is a two-step process that requires the glycan to be in its open-ring, aldehyde form to react with the primary amine of the label. This is followed by the reduction of the resulting imine to a stable secondary amine. In contrast, the rapid tagging chemistry of RF-MS involves the reaction of an N-hydroxysuccinimide (NHS) carbamate with the glycosylamine that is initially released by PNGase F.[9] This reaction is faster and avoids the use of toxic reducing agents.[9]
Conclusion and Recommendations
For researchers and drug development professionals, the choice of glycan labeling reagent has significant implications for laboratory workflow and data quality.
-
2-aminobenzamide (2-AB) remains a viable option for laboratories with established protocols and a primary reliance on fluorescence detection, though it is being superseded by more advanced reagents.
-
Procainamide is an excellent choice when enhanced MS sensitivity is required for detailed structural elucidation, and a longer workflow is acceptable.
-
RapiFluor-MS (RF-MS) represents the current state-of-the-art for high-throughput glycan analysis, offering unparalleled speed and sensitivity for both FLR and MS detection. It is the recommended choice for new method development and for laboratories where rapid turnaround times are critical.
Ultimately, the selection of a labeling reagent should be guided by the specific analytical requirements of the project, including the need for high throughput, the desired level of sensitivity for both fluorescence and mass spectrometry, and available instrumentation.
References
- Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent.
- RAPID PREPARATION OF RELEASED N-GLYCANS FOR HILIC ANALYSIS USING A NOVEL FLUORESCENCE AND MS-ACTIVE LABELING REAGENT.
- Glycan Labeling. Sigma-Aldrich.
- Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers.
- Glycan labeling strategies and their use in identification and quantific
- Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Agilent.
- Released N-Linked Glycan Analysis Workflow of Adalimumab. Sigma-Aldrich.
- Glycomics Analysis by Mass Spectrometry. YouTube.
- How Glycan Analysis Supports Biopharmaceutical Development. Asparia Glycomics.
- 2-AB glycan labelling kit. Ludger Ltd.
- GlycoProfile 2-AB Labeling Kit (PP0520) - Technical Bulletin. Sigma-Aldrich.
- Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chrom
- Glycan Characterization for Protein Drug Development. Biocompare.com.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Benzodioxole-5,6-diamine
This document provides a detailed, safety-first protocol for the proper handling and disposal of 1,3-Benzodioxole-5,6-diamine (CAS No. 81864-15-5), a fluorescent derivatization reagent also known as 1,2-Diamino-4,5-methylenedioxybenzene (DMB).[1] Given its chemical structure as an aromatic diamine, a class of compounds known for potential toxicity, adherence to stringent disposal procedures is paramount to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to manage chemical waste with confidence and integrity.
Core Principle: A Proactive Hazard Assessment
While comprehensive toxicological data for this compound is not extensively published, a risk assessment based on analogous structures and the parent chemical class is a cornerstone of responsible laboratory practice.[2] The precautionary principle dictates that in the absence of complete data, the compound must be handled as if it possesses the hazards characteristic of its chemical family.
Inferred Hazards from Analogous Compounds:
Aromatic amines, as a class, are associated with significant health and environmental risks. Many are known to be toxic, and some are recognized as potential or confirmed carcinogens.[3][4] For instance, the related compound 1,3-Benzodioxol-5-amine is classified with multiple GHS hazard warnings, providing a strong basis for a cautious approach.[5]
| Hazard Classification (based on 1,3-Benzodioxol-5-amine) | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Waste must be clearly labeled as toxic. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Impervious gloves and protective clothing are mandatory. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Safety glasses or goggles are essential. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handle in a well-ventilated area or chemical fume hood. |
Furthermore, benzodioxole derivatives can be toxic to aquatic life with long-lasting effects, making indiscriminate disposal into sewer systems environmentally irresponsible and non-compliant.[2][4] Therefore, all waste streams containing this compound must be treated as hazardous chemical waste.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe containment and disposal of this compound waste. The primary objective is to prevent chemical exposure to personnel and release into the environment.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the pure compound or any waste, ensure a complete barrier between you and the chemical.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
Step 2: Segregate Waste at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures cost-effective, safe disposal.[6][7]
-
Designate a Specific Hazardous Waste Container: Label a container specifically for this compound waste.
-
Do Not Mix with Other Waste Streams: Keep this waste separate from non-hazardous trash, sharps, and other chemical waste streams, especially strong acids or oxidizing agents, to prevent unforeseen reactions.[6]
Step 3: Containment and Labeling
All hazardous waste must be accumulated in appropriate containers that are correctly labeled from the moment the first drop of waste is added.[8]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Plastic (e.g., HDPE) is generally preferred for its durability.[8]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
An accurate list of all constituents by percentage, including solvents.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
The name and location of the generating laboratory.
-
Step 4: Store in a Designated Satellite Accumulation Area (SAA)
Federal and local regulations govern the on-site storage of hazardous waste.[6][9]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons total, but may be less for acutely toxic wastes).[8]
Step 5: Arrange for Professional Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7][10]
-
Contact EH&S: When the container is full or has been in accumulation for the maximum allowed time (often 12 months), contact your institution's Environmental Health & Safety (EH&S) department for pickup.[8]
-
Licensed Contractor: EH&S will arrange for the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF), which is equipped to handle such chemicals in an environmentally sound manner.[10][11]
Decontamination and Spill Management
Accidents can happen, and preparedness is key.
-
Glassware Decontamination: Rinse any contaminated glassware (e.g., flasks, vials) with a suitable solvent (such as ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste in your designated this compound waste container. Subsequent rinses can typically be managed as standard chemical waste.
-
Minor Spills: For small spills of solid material or solutions, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Wear your full PPE, gently sweep the absorbed material into a designated container, label it as hazardous waste, and arrange for disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area, alert others, and contact your institution's emergency response or EH&S team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for this compound waste.
References
- 1,3-Benzodioxol-5-amine.
- 1,3-Benzodioxol-5-ol. Cheméo. [Link]
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- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention. [Link]
- New Technology For The Recycling Of Aromatic Amine Waste Products. WIT Press. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- NIOSH Chemical Carcinogen Policy | Cancer. Centers for Disease Control and Prevention. [Link]
- Some Aromatic Amines, Organic Dyes, and Related Exposures.
- Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
- Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc.. [Link]
- NIOSH Issues Revised Chemical Carcinogen Policy. Crowell & Moring LLP. [Link]
- Carcinogens in the Workplace: Consider
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Aromatic Amine Pollution. Term Magazine. [Link]
- Liquid aromatic diamines as curing agents for epoxy ether resins.
- Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- The NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention. [Link]
- Review of the Toxicology of Three Alkyl Diamines.
- Treatment of amine wastes generated in industrial processes.
- Amine Disposal For Businesses. Collect and Recycle. [Link]
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Personal protective equipment for handling 1,3-Benzodioxole-5,6-diamine
Comprehensive Safety & Handling Guide: 1,3-Benzodioxole-5,6-diamine
A Senior Application Scientist's Field Guide to Personal Protective Equipment, Safe Handling, and Disposal
Hazard Assessment: Understanding the Risks
Based on the toxicological data of 1,3-Benzodioxole, we can anticipate that this compound may present the following hazards:
-
Flammability: The parent compound, 1,3-Benzodioxole, is a flammable liquid and vapor[1][2][3]. Therefore, this compound should be handled away from heat, sparks, open flames, and other ignition sources[1][3][4].
-
Acute Toxicity: It may be harmful if swallowed or inhaled[1][2][3][5].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][6][7].
-
Respiratory Irritation: May cause respiratory irritation[1][6][7].
-
Aquatic Toxicity: Potentially harmful to aquatic life[1][5].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound | Tightly fitting safety goggles with side-shields[3][4]. A face shield is recommended if there is a risk of dust generation. | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | A flame-retardant lab coat. | If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary[2]. |
| Preparing Solutions | Chemical safety goggles. A face shield should be worn over goggles. | Chemical-resistant gloves. Ensure gloves are compatible with the solvent being used. | A chemical-resistant apron over a flame-retardant lab coat. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors[1][2][6]. |
| Transferring Solutions | Chemical safety goggles and a face shield. | Double-gloving is recommended. | A chemical-resistant apron over a flame-retardant lab coat. | All transfers should be performed within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | A chemical-resistant, disposable suit may be necessary for large spills. | A full-face respirator with appropriate cartridges for organic vapors and particulates is required[4]. |
Step-by-Step Guide to Safe Handling
Engineering Controls: The Foundation of Safety
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1][2][4][6].
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and non-explosion-proof electrical equipment[1][3][4]. Use non-sparking tools for all operations[1][3][4].
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge[1][3][4].
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order[6].
Procedural Best Practices
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored[1][3][4]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1].
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes[1][4].
-
Container Management: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2][4].
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in sealed, labeled containers as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal[2][3][4]. Do not dispose of down the drain[5].
Emergency Procedures: Planning for the Unexpected
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][4].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][3][4].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][3][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][3][4].
-
Spill Response: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[5].
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- Apollo Scientific. (2022, September 16).
- ChemicalBook. (2023, September 27).
- Fisher Scientific. (2021, December 19).
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- ECHEMI. (n.d.).
- Fisher Scientific. (2021, December 19).
- Cayman Chemical. (2023, October 6).
- Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- CPAChem. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
